5,8-Dioxaspiro[3.4]octan-2-ylmethanamine
Description
The exact mass of the compound 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,8-dioxaspiro[3.4]octan-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-5-6-3-7(4-6)9-1-2-10-7/h6H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLIBJBAFGAYBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-87-3 | |
| Record name | {5,8-dioxaspiro[3.4]octan-2-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Physicochemical Landscape of Novel Dioxaspiro Octane Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dioxaspiro Octane Scaffold - A Rising Star in Medicinal Chemistry
In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning their attention to three-dimensional molecular scaffolds that can confer advantageous physicochemical properties. Among these, the dioxaspiro octane framework has emerged as a promising motif. The incorporation of this rigid, spirocyclic system can significantly influence a molecule's aqueous solubility, lipophilicity, and metabolic stability, key determinants of a drug's pharmacokinetic profile.[1] This guide provides a comprehensive overview of the critical physicochemical properties of novel dioxaspiro octane derivatives and details the experimental methodologies for their determination, offering a roadmap for the rational design and development of next-generation therapeutics.
Synthesis of the 2,5-Dioxaspiro[3.4]octane Core: A Representative Protocol
The journey to understanding the physicochemical properties of any novel compound series begins with its synthesis. The following is a representative, multi-step synthesis for constructing a 2,5-dioxaspiro[3.4]octane core, a key building block for further derivatization. This protocol is adapted from established methodologies for the synthesis of spirocyclic oxetanes.[1]
Experimental Protocol: Synthesis of 2,5-Dioxaspiro[3.4]octane-6-carboxylic Acid
-
Step 1: O-Alkylation. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath. A solution of 3-(hydroxymethyl)oxetan-3-ol (1.0 equivalent) in anhydrous THF is added dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes, followed by the dropwise addition of methyl 2-(bromomethyl)acrylate (1.1 equivalents). The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Step 2: Monitoring and Quenching. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Step 3: Extraction. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude O-alkylated product.
-
Step 4: Purification. The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure unsaturated spirooxetane intermediate.
-
Step 5: Ring-Closing Metathesis (RCM). The purified intermediate (1.0 equivalent) is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere. A Grubbs' second-generation catalyst (e.g., 5 mol%) is added, and the reaction mixture is heated to reflux (approximately 40 °C) for 4-6 hours.
-
Step 6: RCM Work-up. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to yield the dihydrofuran carboxylate with the spirooxetane core.
-
Step 7: Hydrogenation. The dihydrofuran derivative is dissolved in a suitable solvent such as ethanol or methanol, and a hydrogenation catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C) is added. The mixture is subjected to hydrogenation under high pressure (e.g., 50 psi H₂) in a Parr shaker apparatus until the reaction is complete (monitored by TLC or LC-MS).
-
Step 8: Final Hydrolysis. The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated. The resulting saturated ester is then subjected to alkaline hydrolysis using a base such as lithium hydroxide (LiOH) in a mixture of THF and water to yield the desired 2,5-dioxaspiro[3.4]octane-6-carboxylic acid.
This carboxylic acid derivative serves as a versatile handle for the synthesis of a library of novel dioxaspiro octane derivatives through amide bond formation and other functional group transformations.
Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical parameter in drug design. It profoundly influences absorption, distribution, metabolism, and excretion (ADME). The octanol-water partition coefficient (LogP for the neutral species) and the distribution coefficient at a specific pH (LogD, typically at pH 7.4) are the most common measures of lipophilicity. An optimal LogP/LogD value is essential for a drug to effectively cross biological membranes while maintaining sufficient aqueous solubility for transport in the bloodstream.
Experimental Protocol: Determination of LogD₇.₄ by the Shake-Flask Method
The shake-flask method remains the gold standard for the experimental determination of lipophilicity due to its direct measurement of partitioning.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate n-octanol with the PBS buffer and the PBS buffer with n-octanol by vigorously mixing them and allowing the phases to separate overnight.
-
-
Partitioning Experiment:
-
In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 v/v).
-
Spike the mixture with a small volume of the compound's stock solution to achieve a final concentration that is detectable in both phases.
-
Securely cap the vial and shake it vigorously for a predetermined period (e.g., 1-3 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the n-octanol and aqueous phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation of LogD₇.₄:
-
The distribution coefficient (D₇.₄) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogD₇.₄ = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
-
Illustrative Data for Novel Dioxaspiro Octane Derivatives
| Compound ID | R-Group | Molecular Weight ( g/mol ) | Experimental LogD₇.₄ |
| DSO-001 | -H | 158.18 | 1.25 |
| DSO-002 | -CH₃ | 172.21 | 1.78 |
| DSO-003 | -Cl | 192.63 | 2.15 |
| DSO-004 | -OCH₃ | 188.21 | 1.55 |
| DSO-005 | -CONH₂ | 201.21 | 0.85 |
Note: The data presented in this table is for illustrative purposes only and represents hypothetical values for a series of novel dioxaspiro octane derivatives based on the 2,5-dioxaspiro[3.4]octane-6-carboxamide scaffold.
Caption: Thermodynamic Solubility Workflow.
Ionization Constant (pKa): Understanding Charge State in Physiological Environments
The pKa of a molecule is the pH at which it is 50% ionized. Since the ionization state of a drug affects its solubility, permeability, and interaction with its biological target, understanding the pKa is crucial. For dioxaspiro octane derivatives, which may contain ionizable groups such as carboxylic acids or amines, determining the pKa is essential for predicting their behavior in different physiological compartments.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
-
Sample Preparation:
-
Accurately weigh the test compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
-
Titration Setup:
-
Use an automated titrator equipped with a calibrated pH electrode.
-
Place the sample solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).
-
-
Titration Procedure:
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on whether the compound is a base or an acid.
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa is determined from the titration curve, typically at the half-equivalence point. Specialized software is often used to analyze the titration data and calculate the pKa value(s).
-
Illustrative Data for a Novel Dioxaspiro Octane Derivative with a Carboxylic Acid Moiety
| Compound ID | Ionizable Group | Experimental pKa |
| DSO-006 | -COOH | 4.8 |
Note: The data presented in this table is for illustrative purposes only.
Chemical Stability: Ensuring Drug Integrity
The chemical stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability studies are conducted to understand the degradation pathways of a compound under various environmental conditions.
Experimental Protocol: Solution Stability Assessment
This protocol assesses the stability of a compound in solution under different pH and temperature conditions.
-
Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of the test compound in an organic solvent (e.g., acetonitrile or DMSO).
-
Prepare working solutions by diluting the stock solution into different aqueous buffers (e.g., pH 2.0, pH 7.4, and pH 9.0) to a final concentration suitable for analysis.
-
-
Incubation:
-
Aliquot the working solutions into multiple vials for each condition.
-
Incubate the vials at different temperatures (e.g., room temperature and 40 °C).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove a vial from each condition.
-
-
Sample Analysis:
-
Immediately analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).
-
The rate of degradation can be determined, and the half-life (t₁/₂) of the compound under each condition can be calculated.
-
Illustrative Data for a Novel Dioxaspiro Octane Derivative
| Compound ID | Condition | Half-life (t₁/₂) (hours) |
| DSO-001 | pH 2.0, 40 °C | > 48 |
| DSO-001 | pH 7.4, 40 °C | > 48 |
| DSO-001 | pH 9.0, 40 °C | 36 |
Note: The data presented in this table is for illustrative purposes only.
Conclusion
The systematic evaluation of physicochemical properties is an indispensable component of modern drug discovery and development. For novel chemical scaffolds such as dioxaspiro octane derivatives, a thorough understanding of lipophilicity, solubility, pKa, and stability is paramount for optimizing their ADME profiles and ultimately enhancing their potential as therapeutic agents. The experimental protocols and principles outlined in this guide provide a robust framework for researchers to characterize these promising molecules and make data-driven decisions in their quest for new and effective medicines.
References
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 2025. [Link]
Sources
Navigating the Spectroscopic Landscape of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine: A Predictive and Comparative Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5,8-Dioxaspiro[3.4]octan-2-ylmethanamine represents a unique molecular scaffold with potential applications in medicinal chemistry and drug discovery due to its rigid spirocyclic core and the presence of a primary amine for further functionalization. A thorough understanding of its three-dimensional structure and electronic environment is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating such structural details. However, a comprehensive search of the current scientific literature reveals a conspicuous absence of experimentally acquired 1H and 13C NMR data for this specific molecule. This guide addresses this critical knowledge gap by providing a robust, predicted 1H and 13C NMR spectroscopic dataset for 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine. The predicted data is meticulously analyzed and validated through a comparative study with experimentally obtained NMR data for the closely related analogue, 2-bromo-5,8-dioxaspiro[3.4]octane. This approach, combining predictive technology with empirical data from a structurally similar compound, offers a reliable and scientifically sound foundation for the identification and characterization of this novel spirocyclic amine. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of high-quality NMR data, empowering researchers to experimentally verify and expand upon the predictive data presented herein.
Introduction: The Challenge of Characterizing a Novel Spirocycle
The synthesis of novel molecular entities is the lifeblood of drug discovery. However, the journey from a synthetic concept to a well-characterized building block hinges on the availability of robust analytical data. In the case of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine, a promising scaffold for the development of new therapeutic agents, a significant hurdle exists: the lack of published experimental 1H and 13C NMR data. This absence of a spectroscopic fingerprint complicates the confirmation of its synthesis and hinders further research and development.
This technical guide is conceived as a proactive solution to this challenge. By leveraging advanced NMR prediction algorithms and grounding these predictions in the solid experimental data of a closely related bromo-analogue, we provide a detailed and reliable spectroscopic roadmap for researchers working with this compound. This document is structured to not only present the predicted data but also to elucidate the underlying principles governing the chemical shifts and coupling constants, thereby offering a deeper understanding of the molecule's structural nuances.
Predicted ¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts for 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine. These predictions were generated using a combination of hierarchical cluster-based and neural network-based algorithms, cross-referenced with data from extensive spectral databases.
Table 1: Predicted ¹H NMR Data for 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine (in CDCl₃, 400 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1a, H1b | ~ 2.2 - 2.4 | m | - |
| H2 | ~ 2.8 - 3.0 | m | - |
| H3a, H3b | ~ 2.0 - 2.2 | m | - |
| H6a, H6b, H7a, H7b | ~ 3.9 - 4.1 | m | - |
| -CH₂-NH₂ | ~ 2.7 - 2.9 | d | J ≈ 7.0 |
| -NH₂ | ~ 1.5 (broad s) | s | - |
Table 2: Predicted ¹³C NMR Data for 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine (in CDCl₃, 100 MHz)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C1 | ~ 35 |
| C2 | ~ 40 |
| C3 | ~ 33 |
| C4 (Spiro) | ~ 95 |
| C6, C7 | ~ 65 |
| -CH₂-NH₂ | ~ 45 |
In-depth Spectral Analysis and Comparative Justification
The interpretation of NMR spectra is a blend of recognizing characteristic chemical shift regions and understanding the subtle influences of molecular structure. In the absence of experimental data for our target molecule, a comparative analysis with a known analogue is invaluable. We will use the experimental data for 2-bromo-5,8-dioxaspiro[3.4]octane as our primary reference point.
The Spirocyclic Core: Insights from 2-bromo-5,8-dioxaspiro[3.4]octane
Experimental 1H NMR data for 2-bromo-5,8-dioxaspiro[3.4]octane shows multiplets for the cyclobutane protons in the range of δ 2.77-3.00 ppm and a multiplet for the bromo-substituted methine proton around δ 4.19-4.23 ppm. The dioxolane protons are expected to be in the δ 3.9-4.2 ppm region.
-
Dioxolane Moiety (C6, C7, H6, H7): The four protons of the dioxolane ring are chemically equivalent due to rapid conformational averaging, leading to a multiplet around δ 3.9-4.1 ppm in the predicted spectrum of the amine. This is consistent with the typical chemical shift for protons in a 1,3-dioxolane ring. The corresponding carbons (C6, C7) are predicted at δ ~65 ppm, a characteristic value for sp³ carbons attached to oxygen.
-
Spiro Center (C4): The quaternary spiro carbon is a key structural feature. In related spirocyclic systems, this carbon typically resonates in a downfield region due to the two attached oxygen atoms. For 2-bromo-5,8-dioxaspiro[3.4]octane, the spiro carbon is expected around δ 90-100 ppm. Our prediction of δ ~95 ppm for the amine analogue is therefore well-supported.
The Cyclobutane Ring: Influence of the Aminomethyl Substituent
The primary difference between our target molecule and the bromo-analogue is the substituent at the C2 position. The replacement of a bromine atom with an aminomethyl group (-CH₂-NH₂) is expected to induce significant changes in the chemical shifts of the cyclobutane ring protons and carbons.
-
Proton NMR:
-
H2: The methine proton at C2 is predicted to be a multiplet around δ 2.8-3.0 ppm. The electron-donating nature of the aminomethyl group, compared to the electron-withdrawing bromine, will cause an upfield shift for this proton.
-
H1 and H3: The methylene protons on C1 and C3 are predicted to appear as multiplets in the δ 2.0-2.4 ppm region. These protons will experience complex splitting patterns due to coupling with each other and with the H2 proton.
-
-CH₂-NH₂: The methylene protons of the aminomethyl group are diastereotopic and are predicted to appear as a doublet around δ 2.7-2.9 ppm, coupled to the H2 proton.
-
-NH₂: The amine protons typically appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent. A value of ~1.5 ppm is a reasonable prediction in a non-polar solvent like CDCl₃.
-
-
Carbon NMR:
-
C2: The carbon bearing the aminomethyl group is predicted at δ ~40 ppm. This is an upfield shift compared to where a carbon attached to a bromine would be (typically δ 45-55 ppm), reflecting the lower electronegativity of nitrogen compared to bromine.
-
C1 and C3: These carbons are predicted to resonate at δ ~35 ppm and δ ~33 ppm, respectively.
-
-CH₂-NH₂: The carbon of the aminomethyl group is predicted to be around δ 45 ppm.
-
Experimental Protocol for NMR Data Acquisition
To facilitate the experimental verification of the predicted data, the following protocol for acquiring high-quality 1H and 13C NMR spectra is recommended.
4.1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
4.2. ¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
Processing:
-
Apply a line broadening factor of 0.3 Hz.
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
4.3. ¹³C NMR Spectroscopy
-
Instrument: 100 MHz (or corresponding frequency for the spectrometer used) NMR spectrometer.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
-
Processing:
-
Apply a line broadening factor of 1.0 Hz.
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Calibrate the spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm.
-
4.4. 2D NMR Experiments (for complete assignment)
To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons and confirming the connectivity of the molecular fragments.
Visualization of Molecular Structure and Key Correlations
The following diagrams, generated using Graphviz, illustrate the molecular structure and the expected key HMBC correlations that would be crucial for the structural confirmation of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine.
Figure 1: Molecular structure of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine.
Figure 2: Predicted key HMBC correlations for structural elucidation.
Conclusion
While the experimental characterization of novel compounds is always the gold standard, the strategic use of predictive NMR spectroscopy, anchored by empirical data from close structural analogues, provides a powerful and scientifically rigorous alternative in the absence of such data. This guide offers a comprehensive and reliable spectroscopic foundation for researchers engaged in the synthesis and application of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine. The predicted 1H and 13C NMR data, coupled with a detailed analysis and robust experimental protocols, are intended to accelerate research and development efforts involving this promising molecular scaffold. It is our hope that this work will not only serve as a practical guide for the identification of this compound but also inspire confidence in the application of predictive methods to overcome challenges in chemical characterization.
References
- Due to the predictive nature of the core data for 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine, direct literature citations for its NMR spectra are not available.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Foreword: The Structural Challenge and Analytical Imperative of Spirocyclic Amines
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Spirocyclic Amines
Spirocyclic amines represent a fascinating and increasingly vital class of scaffolds in modern drug discovery. Their rigid, three-dimensional structures offer exquisite control over vectoral exits for substituents, enabling precise interaction with biological targets while often improving metabolic stability and physicochemical properties.[1] However, this same structural rigidity that makes them attractive synthetically also introduces unique challenges in their analytical characterization. Understanding the fragmentation patterns of these molecules under mass spectrometric analysis is not merely an academic exercise; it is a critical necessity for structural elucidation, metabolite identification, and impurity profiling in research, development, and quality control settings.
This guide moves beyond a simple cataloging of fragments. It aims to provide a mechanistic understanding of why spirocyclic amines fragment the way they do, contrasting different ionization techniques and providing field-proven protocols for their analysis. We will explore the causality behind the characteristic cleavage pathways, empowering the researcher to interpret mass spectra with confidence and authority.
Core Principles: Ionization and Its Influence on Fragmentation
The fragmentation journey of a spirocyclic amine begins with its ionization. The choice of ionization technique fundamentally dictates the energy imparted to the molecule and, consequently, the type and extent of fragmentation observed.
-
Electron Ionization (EI): A "hard" ionization technique predominantly used with Gas Chromatography (GC-MS).[2][3] High-energy electrons (~70 eV) bombard the molecule, ejecting an electron to form an energetically unstable radical cation (M•+).[3][4] This excess energy drives extensive fragmentation, providing a detailed structural fingerprint. For amines, ionization typically occurs at the nitrogen atom's lone pair of electrons.[5] The resulting spectra are highly reproducible and ideal for library matching.[2]
-
Electrospray Ionization (ESI): A "soft" ionization technique, ideal for Liquid Chromatography (LC-MS).[3] It generates even-electron ions, typically protonated molecules [M+H]+ for basic compounds like amines, by creating a fine spray of charged droplets.[3][5] Because ESI imparts little excess internal energy, the molecular ion is often the base peak, with minimal in-source fragmentation.[4] Structural information is then obtained via tandem mass spectrometry (MS/MS), where the [M+H]+ precursor ion is isolated and fragmented through collision-induced dissociation (CID).[5][6]
The choice between EI and ESI is therefore a choice between a high-energy, comprehensive fragmentation map (EI) and a controlled, stepwise dissociation of a stable precursor ion (ESI-MS/MS).
Dominant Fragmentation Pathways in Spirocyclic Amines
While the specific fragments are unique to each molecule, the underlying fragmentation reactions for spirocyclic amines follow predictable patterns governed by the location of the charge/radical and the inherent strain of the ring systems.
Electron Ionization (EI): Charge- and Radical-Initiated Cleavages
In EI, the initial radical cation (M•+) on the nitrogen atom is the primary driver of fragmentation.
-
α-Cleavage (Radical Site-Initiated Fragmentation): This is the most common and defining fragmentation pathway for aliphatic and cyclic amines under EI.[6][7][8] The bond between a carbon atom adjacent to the nitrogen (the α-carbon) and another carbon is homolytically cleaved. This process is highly favorable as it results in a stable, resonance-stabilized iminium cation. For spirocyclic amines, this cleavage can occur in either ring connected to the nitrogen. The largest substituent on the α-carbon is preferentially lost as a radical.[5][7]
-
Ring Fission and Opening: The rigid spirocyclic framework influences subsequent fragmentation. Following an initial α-cleavage, the ring containing the iminium ion can undergo further cleavage, leading to the formation of acyclic fragment ions.[5] The presence of the spiro center can direct these fissions, and the stability of the resulting ions and neutral losses dictates the preferred pathway. Studies have shown that the spirocyclic unit can, in some cases, increase the stability of the molecular ion compared to non-spiro analogues, suggesting that the rigid structure can dissipate some energy before fragmentation occurs.[9]
The logical flow of fragmentation under Electron Ionization is visualized below.
Caption: General workflow for EI-MS analysis of spirocyclic amines.
Let's consider a hypothetical 1-azaspiro[4.5]decane. The α-cleavage can occur at the C2-C3 bond or the C5-C4 bond, leading to characteristic iminium ions.
Caption: ESI-MS/MS pathways for a protonated spirocyclic amine.
Data Presentation: Characteristic Fragments
The following table summarizes common fragmentation behaviors for a generic spiro-piperidine scaffold, contrasting the two primary ionization methods.
| Ionization Method | Precursor Ion | Primary Fragmentation Type | Common Fragment Ions / Neutral Losses | Mechanistic Driver |
| Electron Ionization (EI) | [M]•+ | α-Cleavage | [M - Alkyl•]+ | Radical site on Nitrogen |
| Ring Fission | Acyclic Iminium Ions | Energetically unstable M•+ | ||
| ESI-MS/MS | [M+H]+ | Neutral Loss | [M+H - H₂O]+, [M+H - R-COOH]+ | Proton-assisted elimination |
| Ring Cleavage | Cross-ring cleavage products | Charge-driven rearrangement |
Experimental Protocol: LC-ESI-MS/MS Analysis
This protocol provides a self-validating workflow for the characterization of a novel spirocyclic amine using a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
Objective: To determine the precursor ion and obtain a characteristic fragmentation pattern for a novel spirocyclic amine.
Methodology:
-
Sample Preparation: a. Prepare a stock solution of the spirocyclic amine at 1 mg/mL in methanol or a suitable organic solvent. b. Perform a serial dilution to create a working solution of 1 µg/mL in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Rationale: Formic acid is crucial for promoting protonation of the amine in positive ion mode ESI.
-
Liquid Chromatography (LC) Parameters: a. Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: Start with 5% B for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes. Rationale: A gradient elution is necessary to ensure separation from impurities and proper elution of the analyte. [5] e. Flow Rate: 0.3 mL/min. [10] f. Injection Volume: 2-5 µL. [5] g. Column Temperature: 40 °C. [5]
-
Mass Spectrometry (MS) Parameters: a. Ionization Source: Electrospray Ionization (ESI). b. Ionization Mode: Positive Ion Mode. Rationale: The basicity of the amine nitrogen makes it highly amenable to protonation. [5] c. Capillary Voltage: 3.5 kV. [10] d. Gas Temperature: 325 °C. [10] e. Nebulizer Gas (Nitrogen): 45 psi. [10]
-
Data Acquisition - Stepwise Validation: a. Step 1: Full Scan (MS1): i. Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-1000) to identify the protonated molecule [M+H]+. [5] ii. Validation: Confirm the observed mass corresponds to the theoretical exact mass of the protonated compound. High-resolution MS (e.g., TOF) can provide elemental composition confirmation. [11] b. Step 2: Product Ion Scan (MS/MS): i. Set up a new acquisition method where the mass spectrometer isolates the [M+H]+ ion identified in Step 1. ii. Fragment the isolated precursor ion using collision-induced dissociation (CID) with nitrogen or argon as the collision gas. iii. Ramp the collision energy (e.g., from 10 to 40 eV) to observe how the fragmentation pattern changes with increasing energy. This provides insight into the stability of different bonds. iv. Validation: The resulting product ion spectrum is the characteristic fingerprint of the molecule. Key fragments should be consistent with the proposed structure and known fragmentation mechanisms (neutral loss, ring cleavage, etc.).
Conclusion
The mass spectrometric fragmentation of spirocyclic amines is a predictable process governed by the fundamental principles of ion chemistry. Under EI, fragmentation is dominated by high-energy, radical-initiated processes like α-cleavage, yielding a complex but highly informative fingerprint. In contrast, ESI-MS/MS offers a more controlled, stepwise analysis of the stable protonated molecule, revealing pathways such as neutral loss and charge-directed ring cleavages. By understanding the causality behind these pathways and employing systematic, self-validating analytical protocols, researchers can confidently leverage mass spectrometry to elucidate the structures of these vital pharmaceutical building blocks.
References
-
Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Source: PubMed, Rapid Communications in Mass Spectrometry. URL: [Link]
-
Title: Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Source: ARKIVOC. URL: [Link]
-
Title: Analysis of Plant Alkaloids Through Accurate Mass Screening and Discovery. Source: Waters Corporation Application Note. URL: [Link]
-
Title: ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Source: Journal of the Serbian Chemical Society. URL: [Link]
-
Title: Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Source: Journal of Mass Spectrometry via PMC. URL: [Link]
-
Title: Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Source: PubMed, Journal of Mass Spectrometry. URL: [Link]
-
Title: Mass Spectrometry: Fragmentation. Source: University of Arizona, Department of Chemistry and Biochemistry. URL: [Link]
-
Title: The Power of Gas Chromatography-Mass Spectrometry in Chemical Analysis. Source: Journal of Pharmaceutical and Medicinal Chemistry. URL: [Link]
-
Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Source: Semantic Scholar, Molecules. URL: [Link]
-
Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Source: RSC Medicinal Chemistry. URL: [Link]
-
Title: Fragmentation (mass spectrometry). Source: Wikipedia. URL: [Link]
-
Title: Internal energy and fragmentation of ions produced in electrospray sources. Source: Mass Spectrometry Reviews. URL: [Link]
-
Title: Mass Fragmentation Characteristics of Piperazine Analogues. Source: Journal of Chinese Mass Spectrometry Society. URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts. URL: [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. longdom.org [longdom.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mjcce.org.mk [mjcce.org.mk]
- 11. lcms.cz [lcms.cz]
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The deliberate move away from planar, two-dimensional structures towards more complex, three-dimensional scaffolds has been a significant driver of innovation. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs in this regard.[1][2] Their inherent rigidity and defined three-dimensional geometry can lead to improved target engagement, enhanced metabolic stability, and favorable solubility profiles.[2][3] This guide focuses on a specific and promising class of spirocyclic compounds: 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine and its related isomers. The incorporation of an oxetane ring and a tetrahydrofuran ring not only introduces a spirocyclic core but also strategically places oxygen atoms, which can significantly influence properties such as solubility and lipophilicity.[4] This document serves as a comprehensive technical resource for researchers and drug development professionals, detailing the synthesis, properties, and potential applications of these intriguing molecules.
The Core Scaffold: 5,8-Dioxaspiro[3.4]octane
The 5,8-Dioxaspiro[3.4]octane framework, a spirocyclic system containing a cyclobutane and a 1,3-dioxolane ring, is the foundational structure from which the target amine and its isomers are derived. Understanding the synthesis and properties of this core is crucial for the development of its derivatives.
Physicochemical Properties of the Spirocyclic Core
The introduction of spirocyclic scaffolds into drug candidates is a well-established strategy to enhance their three-dimensionality, often measured by the fraction of sp3 hybridized carbons (Fsp3).[2] A higher Fsp3 value is correlated with increased clinical success.[2] Furthermore, the presence of the two ether linkages in the 5,8-dioxaspiro[3.4]octane moiety is expected to improve aqueous solubility, a critical parameter for drug bioavailability.[4] The rigid nature of the spirocyclic system can also lock the molecule into a specific conformation, which can be advantageous for binding to a biological target.[5]
Synthesis of Key Intermediates and the Target Amines
While a direct, commercially available source for 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine is not readily apparent, its synthesis can be achieved through a multi-step process starting from known building blocks. The following section outlines a plausible synthetic strategy based on established chemical transformations of related spirocyclic compounds.
Available Starting Materials and Key Intermediates
Several key intermediates with the 5,8-dioxaspiro[3.4]octane core are commercially available or can be synthesized, providing multiple entry points for the synthesis of the target amine.
| Compound Name | CAS Number | Molecular Formula | Use in Synthesis |
| 5,8-Dioxaspiro[3.4]octan-2-ylmethanol | 545882-60-8 | C7H12O3 | Precursor for oxidation to the aldehyde or conversion to a leaving group. |
| Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate | 1037175-81-7 | C8H12O4 | Can be reduced to the corresponding alcohol. |
| 2-Bromo-5,8-dioxaspiro[3.4]octane | 1257996-82-9 | C6H9BrO2 | A key intermediate for nucleophilic substitution reactions to introduce the aminomethyl group.[6][7][8][9][10][11][12][13] |
Synthetic Workflow for 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine
The following diagram illustrates a proposed synthetic pathway to the target amine, starting from the readily accessible 2-bromo derivative.
Caption: Proposed synthetic routes to 5,8-Dioxaspiro[3.4]octan-2-amine and the target 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine.
Experimental Protocols
Protocol 1: Synthesis of 2-Azido-5,8-dioxaspiro[3.4]octane
-
To a solution of 2-Bromo-5,8-dioxaspiro[3.4]octane (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide.
Protocol 2: Synthesis of 5,8-Dioxaspiro[3.4]octan-2-amine
-
Dissolve the crude 2-Azido-5,8-dioxaspiro[3.4]octane in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the amine.
Protocol 3: Synthesis of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine from the corresponding alcohol
A related isomer, (2,5-dioxaspiro[3.4]octan-7-yl)methanamine, has been synthesized via a two-step process from the corresponding alcohol.[14][15][16] A similar approach can be applied to synthesize the target compound from 5,8-Dioxaspiro[3.4]octan-2-ylmethanol.
-
Mesylation of the Alcohol: To a solution of 5,8-Dioxaspiro[3.4]octan-2-ylmethanol (1.0 eq) and triethylamine (2.0 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.5 eq) dropwise. Stir the reaction at room temperature for 90 minutes.[14][15]
-
Azide Formation and Reduction: The resulting mesylate can then be subjected to nucleophilic substitution with sodium azide followed by reduction, as described in Protocols 1 and 2, to yield the target amine.
Isomeric Considerations: The Case of 2,5-Dioxaspiro[3.4]octane Derivatives
It is crucial to distinguish the target 5,8-dioxaspiro[3.4]octane system from its isomer, the 2,5-dioxaspiro[3.4]octane system, which features an oxetane ring fused to a tetrahydrofuran ring.[14][15][16] The synthesis of building blocks based on the 2,5-dioxaspiro[3.4]octane core has been reported, providing access to a different set of spirocyclic amines with potentially distinct biological activities and physicochemical properties.[14][15][16]
Synthesis of (2,5-Dioxaspiro[3.4]octan-7-yl)methanamine
The synthesis of this isomeric amine has been described and involves the conversion of a primary alcohol to a mesylate, followed by nucleophilic substitution with azide and subsequent reduction.[14][15]
Caption: Synthetic pathway to an isomeric spirocyclic amine.[14][15]
Applications in Drug Discovery
Spirocyclic amines, particularly those incorporating heteroatoms like oxygen, are valuable scaffolds in drug discovery for several reasons:
-
Improved Physicochemical Properties: The incorporation of oxygen atoms can lead to a significant increase in aqueous solubility and a reduction in lipophilicity, as demonstrated in studies comparing oxa-spirocycles to their carbocyclic counterparts.[4]
-
Enhanced Potency and Selectivity: The rigid three-dimensional structure of spirocycles can pre-organize functional groups in an optimal orientation for binding to a biological target, potentially leading to increased potency and selectivity.[2]
-
Metabolic Stability: The quaternary spirocenter can block sites of metabolism, leading to improved pharmacokinetic profiles.[3]
-
Novel Chemical Space: These scaffolds provide access to novel chemical space, enabling the exploration of new structure-activity relationships.
The 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine and its isomers represent a class of building blocks that can be incorporated into lead compounds to modulate their properties and explore new avenues for therapeutic intervention.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and potential applications of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine and its related isomers. While a direct CAS number for the primary target was not immediately identified, a clear synthetic path has been outlined based on available starting materials and established chemical transformations. The strategic incorporation of the 5,8-dioxaspiro[3.4]octane scaffold offers a promising avenue for the development of novel drug candidates with improved physicochemical and pharmacological properties. The detailed protocols and discussion of isomeric systems aim to equip researchers and drug development professionals with the necessary knowledge to effectively utilize these valuable building blocks in their discovery programs.
References
-
A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery - PMC - PubMed Central. Available at: [Link]
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters. Available at: [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available at: [Link]
-
Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G. Available at: [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. Available at: [Link]
-
5,8-DIOXASPIRO[3.4]OCTAN-2-YLMETHANOL [P96139] - ChemUniverse. Available at: [Link]
-
(PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes - ResearchGate. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. Available at: [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
2-Bromo-5,8-dioxaspiro[3.4]octane - PubChem. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromo-5,8-dioxaspiro[3.4]octane 97% | CAS: 1257996-82-9 | AChemBlock [achemblock.com]
- 7. 2-BroMo-5,8-dioxaspiro[3.4]octane synthesis - chemicalbook [chemicalbook.com]
- 8. 2-BroMo-5,8-dioxaspiro[3.4]octane(1257996-82-9) 1H NMR [m.chemicalbook.com]
- 9. 2-bromo-5,8-dioxaspiro[3.4]octane | 1257996-82-9 [sigmaaldrich.cn]
- 10. manchesterorganics.com [manchesterorganics.com]
- 11. 2-Bromo-5,8-dioxaspiro[3.4]octane | C6H9BrO2 | CID 67004316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-BroMo-5,8-dioxaspiro[3.4]octane | 1257996-82-9 [chemicalbook.com]
- 13. 1257996-82-9|2-Bromo-5,8-dioxaspiro[3.4]octane|BLD Pharm [bldpharm.com]
- 14. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 15. researchgate.net [researchgate.net]
- 16. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
The Emerging Frontier of Bioactive Spiroketals: A Technical Guide to Natural Products with Amine Functionalities
Abstract
The spiroketal motif is a privileged scaffold in a multitude of bioactive natural products. While extensively studied, a fascinating and underexplored subclass is emerging: spiroketals bearing amine functionalities. The incorporation of a nitrogen atom imparts unique chemical properties and a distinct pharmacological profile, opening new avenues for drug discovery and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, biosynthesis, chemical synthesis, and biological activities of these intriguing molecules. We delve into the causality behind experimental choices, provide validated protocols, and offer insights into the structure-activity relationships that govern their therapeutic potential.
Introduction: The Amine Twist in Spiroketal Chemistry
Spiroketals are bicyclic systems characterized by a central tetrahedral carbon atom connected to two oxygen atoms, each part of a separate heterocyclic ring. This rigid, three-dimensional structure is often crucial for the biological activity of the parent molecule. The introduction of an amine functionality, typically as part of a heterocyclic system or as a substituent, dramatically alters the physicochemical properties of the spiroketal core.
The basicity of the nitrogen atom can influence the molecule's solubility, membrane permeability, and target engagement. Notably, the presence of a basic nitrogen atom can confer unusual stability to the spiroketal moiety, preventing the acid-mediated isomerization and epimerization that are common in other spiroketal-containing natural products. This stability allows for the existence of distinct, stable isomers with potentially unique biological activities.
This guide will explore the diverse natural sources of these compounds, from terrestrial plants to marine microorganisms, and unravel the intricate biosynthetic machinery responsible for their formation. We will also examine the synthetic strategies developed to access these complex architectures and discuss their promising therapeutic applications.
Natural Sources and Isolation of Aminated Spiroketals
Spiroketal natural products with amine functionalities are found in a diverse range of organisms, highlighting their convergent evolution in different biological contexts.
Terrestrial Plants: The Case of Lycibarbarines
A prominent example of terrestrial plant-derived aminated spiroketals is the lycibarbarine family of alkaloids, isolated from the fruits of Lycium barbarum (goji berries).[1][2][3] These compounds possess a unique tetracyclic framework consisting of a tetrahydroquinoline moiety fused to an oxazine-sugar spiroketal.[1][4][5][6]
Table 1: Lycibarbarine Alkaloids from Lycium barbarum
| Compound | Molecular Formula | Key Structural Feature | Reported Biological Activity |
| Lycibarbarine A | C22H28N2O6 | [2][7]-spiroketal | Neuroprotective[1][3] |
| Lycibarbarine B | C22H28N2O6 | Epimer of Lycibarbarine A | - |
| Lycibarbarine C | C22H28N2O6 | [2][2]-spiroketal | Neuroprotective[1][3] |
Marine Organisms: A Reservoir of Novel Scaffolds
Marine environments, particularly sponges and their associated microorganisms, are a rich source of structurally diverse and biologically active alkaloids.[8] Among these are spiroketal-containing compounds with nitrogenous functionalities. For instance, marine-derived Micromonospora species have been found to produce spiroketal macrolides with potent antimicrobial and cytotoxic activities.[7][9] While not all of these reported marine spiroketals contain amines, the prevalence of alkaloids in marine organisms suggests a high potential for the discovery of new aminated spiroketal natural products.[8][10]
Insects and Microorganisms: An Untapped Resource
Insects utilize a vast arsenal of chemical signals, including pheromones, many of which possess spiroketal structures. While the presence of amine functionalities in insect-derived spiroketals is less documented, the diversity of insect alkaloids suggests this as a promising area for future research.[11][12][13] Similarly, the vast and largely unexplored diversity of microbial secondary metabolites presents a significant opportunity for the discovery of novel aminated spiroketals.
Biosynthesis: The Genetic and Enzymatic Blueprint
The biosynthesis of aminated spiroketals often involves complex enzymatic machinery, including polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), or hybrid PKS-NRPS systems.[1][5][14][15][16][17][18] These molecular assembly lines are responsible for constructing the carbon skeleton and incorporating the nitrogen atom.
Plausible Biosynthetic Pathway of Lycibarbarines
The biosynthesis of lycibarbarines is postulated to begin with the Claisen condensation of anthranilyl-CoA and malonyl-CoA, precursors for the tetrahydroquinoline core.[1][19] The subsequent steps likely involve cyclization, reduction, methylation, and oxidation to form a key intermediate. This intermediate then undergoes a nucleophilic displacement reaction with 3-deoxy-D-fructose, leading to the formation of the spiroketal moiety.[1][19] The stereochemical diversity of the lycibarbarines likely arises from the non-enzymatic or enzyme-catalyzed cyclization of a common precursor.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of Neuroprotective Agents, (+)-Lycibarbarine A and (-)-Lycibarbarine B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lycibarbarines A-C, Three Tetrahydroquinoline Alkaloids Possessing a Spiro-Heterocycle Moiety from the Fruits of Lycium barbarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Family-level stereoselective synthesis and biological evaluation of pyrrolomorpholine spiroketal natural product antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactive compounds from marine actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structurally diverse and bioactive alkaloids from an insect-derived fungus Neosartorya fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. entomologyjournals.com [entomologyjournals.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Evaluation of (-) and (+)-Spiroleucettadine and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PKS and NRPS gene clusters from microbial symbiont cells of marine sponges by whole genome amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Unlocking Spirocyclic Scaffolds: A Technical Guide to the Three-Dimensional Conformational Analysis of 5,8-Dioxaspiro[3.4]octane Systems
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the three-dimensional conformational analysis of 5,8-dioxaspiro[3.4]octane systems. As a Senior Application Scientist, the following content is structured to deliver not just a methodology, but a foundational understanding of the stereoelectronic and steric forces governing the architecture of these increasingly important scaffolds in medicinal chemistry. We will delve into the causality behind experimental and computational choices, ensuring a robust and self-validating approach to conformational elucidation.
Introduction: The Rising Significance of 5,8-Dioxaspiro[3.4]octane Scaffolds
The 5,8-dioxaspiro[3.4]octane core, characterized by the fusion of an oxetane and a tetrahydrofuran ring at a single carbon atom, represents a unique three-dimensional motif. Oxetanes are recognized for their ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, by acting as polar, rigid isosteres for gem-dimethyl or carbonyl groups. The incorporation of a spirocyclic framework further enhances molecular complexity and rigidity, offering a powerful tool for optimizing ligand-receptor interactions. A thorough understanding of the conformational preferences of this system is therefore paramount for the rational design of novel therapeutics.
The Conformational Landscape: A Tale of Two Rings
The conformational behavior of 5,8-dioxaspiro[3.4]octane is dictated by the interplay of the inherent conformational dynamics of its constituent oxetane and tetrahydrofuran rings, constrained by the spirocyclic fusion.
The Oxetane Ring: A Puckered Reality
Contrary to early assumptions of planarity, the oxetane ring exists in a puckered conformation. This puckering is a consequence of the balance between angle strain and torsional strain. The potential energy surface of oxetane exhibits two equivalent bent conformers (Cs symmetry) separated by a small barrier at the planar configuration (C2v symmetry). The degree of puckering is generally smaller than that of cyclobutane due to reduced gauche interactions.
The Tetrahydrofuran Ring: The Dance of Pseudorotation
Five-membered rings, such as tetrahydrofuran, are conformationally flexible and undergo a process known as pseudorotation. This motion allows the ring to adopt a continuous series of twist (T) and envelope (E) conformations with minimal energy barriers. The specific puckering of the tetrahydrofuran ring in a 5,8-dioxaspiro[3.4]octane system will be influenced by the steric demands of the fused oxetane ring and any substituents present.
Stereoelectronic Effects at the Spirocenter: The Anomeric Influence
The spirocyclic nature of 5,8-dioxaspiro[3.4]octane introduces significant stereoelectronic effects, most notably the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon bonded to two heteroatoms) to occupy an axial position. In the context of our spirocycle, the orientation of the C-O bonds of each ring relative to the other is crucial. The anomeric effect will stabilize conformations where a lone pair on one of the ring oxygens is anti-periplanar to the C-O bond of the other ring. This has a profound impact on the overall geometry and relative stability of different conformers.
Experimental Elucidation of Conformation
A combination of spectroscopic and crystallographic techniques is essential for a comprehensive experimental determination of the conformational preferences of 5,8-dioxaspiro[3.4]octane systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For 5,8-dioxaspiro[3.4]octane derivatives, both ¹H and ¹³C NMR are invaluable.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified 5,8-dioxaspiro[3.4]octane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key regions of interest include the signals for the methylene protons of the oxetane and tetrahydrofuran rings. Protons on carbons adjacent to the ether oxygens are expected to appear in the range of 3.4-4.5 ppm.
-
Perform homonuclear decoupling experiments (e.g., COSY) to establish proton-proton connectivity within each ring.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. The spiro carbon is a key diagnostic signal.
-
Utilize DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
Advanced NMR Techniques (for detailed conformational analysis):
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments provide information about through-space proximity of protons. The presence or absence of specific NOE cross-peaks can be used to determine the relative orientation of substituents and the overall shape of the molecule.
-
Measurement of Vicinal Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. This can provide quantitative information about the puckering of the rings.
-
Data Interpretation:
The chemical shifts, coupling constants, and NOE data are collectively analyzed to build a model of the predominant conformation in solution. For example, in 2-bromo-5,8-dioxaspiro[3.4]octane, the ¹H NMR spectrum in CDCl₃ shows multiplets for the cyclobutane ring protons around 2.77-3.00 ppm and a multiplet for the proton on the carbon bearing the bromine at approximately 4.19-4.23 ppm.[1] The specific splitting patterns and chemical shifts are indicative of a defined, non-planar conformation.
dot
Sources
The Ascendancy of Spirocyclic Amines: A Technical Guide to Unleashing Three-Dimensionality in Medicinal Chemistry
Abstract
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional confines of "flat" aromatic scaffolds. This guide provides an in-depth technical exploration of spirocyclic amines, a class of building blocks that offer a powerful strategy to introduce three-dimensionality into drug candidates. We will delve into the profound impact of these conformationally restricted motifs on key drug-like properties, provide practical synthetic methodologies, and present a framework for their strategic application in drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of spirocyclic amines in their quest for the next generation of medicines.
Introduction: Escaping the Flatland of Drug Discovery
For decades, medicinal chemistry has been dominated by compounds rich in sp²-hybridized carbons, often leading to planar and conformationally flexible molecules. While this approach has yielded numerous successful drugs, it is also associated with challenges such as off-target effects and poor physicochemical properties. The "escape from flatland" concept advocates for the increased use of sp³-rich scaffolds to create more complex, three-dimensional molecules that can better interact with the intricate topographies of biological targets.[1][2]
Spirocyclic amines, characterized by two rings sharing a single carbon atom, are at the forefront of this paradigm shift. Their inherent rigidity and defined three-dimensional geometry offer a unique opportunity to orient substituents in precise vectors, leading to improved potency and selectivity.[3] Furthermore, the introduction of a spirocyclic core can profoundly influence a molecule's physicochemical properties, often leading to enhanced solubility, reduced lipophilicity, and improved metabolic stability.[3][4]
This guide will provide a comprehensive overview of the strategic advantages of employing spirocyclic amines, supported by compelling case studies. We will then transition to practical considerations, offering detailed synthetic protocols for key spirocyclic amine scaffolds. Finally, we will present a logical framework for the incorporation of these valuable building blocks into modern drug discovery workflows.
The Strategic Advantage of Spirocyclic Amines in Drug Design
The incorporation of a spirocyclic amine moiety into a drug candidate is not merely a structural curiosity; it is a strategic decision rooted in the desire to optimize key pharmacological and pharmacokinetic parameters. The unique topology of these scaffolds imparts several advantages over their acyclic or monocyclic counterparts.
Enhanced Three-Dimensionality and Conformational Rigidity
The defining feature of a spirocycle is its rigid, three-dimensional structure. This conformational restriction reduces the entropic penalty upon binding to a target, which can translate to higher binding affinity and potency.[4] The well-defined geometry of spirocyclic amines allows for the precise positioning of functional groups in space, enabling optimal interactions with the target protein.
Diagram: The "Escape from Flatland" Concept
Caption: A diagram illustrating the strategic shift from planar molecules to 3D spirocyclic scaffolds to improve drug properties.
Modulation of Physicochemical Properties
The introduction of a spirocyclic amine can have a profound and often beneficial impact on a molecule's physicochemical properties. The replacement of a flexible, lipophilic aliphatic chain or a planar aromatic ring with a more compact and polar spirocyclic amine can lead to:
-
Increased Aqueous Solubility: The higher sp³ character and the potential for introducing heteroatoms within the spirocyclic framework generally lead to improved aqueous solubility.[4]
-
Reduced Lipophilicity (logP/logD): Spirocyclic amines often exhibit lower lipophilicity compared to their non-spirocyclic counterparts, which can be advantageous for reducing off-target effects and improving oral bioavailability.[3]
-
Tunable Basicity (pKa): The pKa of the amine(s) within the spirocycle can be modulated by the ring size and the presence of other functional groups, allowing for fine-tuning of the molecule's ionization state at physiological pH.
Data Presentation: Comparative Physicochemical Properties
The following table provides a comparative analysis of the physicochemical properties of piperazine, a common "flatland" motif, and 2,6-diazaspiro[3.3]heptane, its spirocyclic bioisostere.
| Property | Piperazine | 2,6-Diazaspiro[3.3]heptane | Rationale for Difference |
| cLogP | -1.1 | -1.4 | The more compact, 3D structure of the spirocycle reduces the nonpolar surface area. |
| Topological Polar Surface Area (TPSA) | 24.1 Ų | 24.1 Ų | Both contain two secondary amine groups, resulting in identical TPSA. |
| Aqueous Solubility (logS) | High | Higher | The increased rigidity and polarity of the spirocycle can lead to more favorable interactions with water. |
| Fraction sp³ (Fsp³) | 1.0 | 1.0 | Both are fully saturated scaffolds. |
| Conformational Flexibility | High (chair-boat interconversion) | Low (rigid) | The spirocyclic core locks the conformation. |
Table 1: A comparison of key physicochemical properties of piperazine and 2,6-diazaspiro[3.3]heptane.[5]
Improved Metabolic Stability
A common liability in drug candidates is metabolic instability, often due to oxidation of susceptible C-H bonds. The rigid nature of spirocyclic amines can shield adjacent C-H bonds from enzymatic attack, leading to improved metabolic stability and a longer in vivo half-life.[4] In some cases, the introduction of a spirocycle can block a known site of metabolism.
Case Study: Spirocyclic Analogues of Sonidegib
In a study on analogues of the anticancer drug Sonidegib, the replacement of a meta-substituted phenyl ring with a spiro[3.3]heptane moiety significantly impacted metabolic stability. While the spirocyclic analogues showed decreased biological activity in this specific case, they demonstrated the principle that such a modification can drastically alter the metabolic profile of a drug candidate.[6]
Synthetic Strategies for Accessing Spirocyclic Amines
The growing appreciation for the utility of spirocyclic amines has spurred the development of robust and scalable synthetic methodologies. This section will detail two key strategies for the synthesis of these valuable building blocks.
Intramolecular C-H Amination: The Hofmann-Löffler-Freytag Reaction
The Hofmann-Löffler-Freytag (HLF) reaction is a powerful tool for the synthesis of saturated N-heterocycles, including spirocyclic amines, through an intramolecular C-H amination process.[6] The reaction typically involves the generation of a nitrogen-centered radical from an N-haloamine, which then undergoes a 1,5-hydrogen atom transfer to a remote C-H bond, followed by cyclization.
Experimental Protocol: General Procedure for Hofmann-Löffler-Freytag Cyclization
-
N-Halogenation: To a solution of the starting amine in a suitable solvent (e.g., dichloromethane), add an N-halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) at 0 °C. Stir the reaction mixture in the dark until the starting amine is consumed (monitored by TLC or LC-MS).
-
Radical Generation and Cyclization: The crude N-haloamine is then subjected to conditions that promote homolytic cleavage of the N-X bond. This can be achieved photochemically (irradiation with UV light) or thermally, often in the presence of an acid (e.g., trifluoroacetic acid or sulfuric acid).[6]
-
Workup and Purification: Upon completion of the reaction, the mixture is neutralized with a base (e.g., aqueous sodium hydroxide) and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the resulting spirocyclic amine is purified by column chromatography or crystallization.
Construction of 2,6-Diazaspiro[3.3]heptanes
The 2,6-diazaspiro[3.3]heptane scaffold is a particularly attractive piperazine bioisostere.[5] A practical and scalable synthesis has been developed, as detailed below.
Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
-
Starting Material: (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.
-
Cyclization: To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol, 1 equivalent) in THF (1.5 mL) is added t-BuOK (1.53 mL, 1.53 mmol, 1.0 M solution in THF, 2.2 equivalents).
-
Reaction Conditions: The reaction mixture is heated at 70 °C in a sealed tube. After 90 minutes, an additional portion of t-BuOK (0.7 mL, 0.7 mmol, 1.0 M solution in THF, 1 equivalent) is added, and heating is continued for a further 1 hour.[7]
-
Workup and Purification: The reaction is allowed to cool to ambient temperature, filtered to remove KCl, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.[7]
A Framework for Strategic Implementation in Drug Discovery
The decision to incorporate a spirocyclic amine into a drug discovery program should be a strategic one, based on a clear understanding of the project's goals and the challenges at hand. The following workflow and decision-making flowchart provide a conceptual framework for the rational application of these powerful building blocks.
Diagram: Workflow for Spirocyclic Amine Integration
Caption: A generalized workflow for the strategic incorporation of spirocyclic amines in a drug discovery project.
Diagram: Decision-Making Flowchart for Scaffold Selection
Caption: A flowchart to guide the decision-making process for selecting an appropriate spirocyclic amine scaffold.
Conclusion and Future Outlook
Spirocyclic amines have emerged from a niche area of organic chemistry to become a cornerstone of modern medicinal chemistry. Their ability to confer three-dimensionality, modulate physicochemical properties, and enhance metabolic stability makes them an invaluable tool in the design of novel therapeutics. As our understanding of the complex interplay between molecular architecture and biological function deepens, the rational application of spirocyclic amines will undoubtedly continue to drive the discovery of safer and more effective medicines. The synthetic methodologies for their construction are becoming increasingly robust and scalable, paving the way for their broader application in drug discovery programs. The future of drug design will increasingly rely on our ability to navigate and exploit the vastness of three-dimensional chemical space, and spirocyclic amines are poised to be essential guides on this exciting journey.
References
-
Hamza, D., & Jones, M. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004(12), 2167-2169. [Link]
-
Varela, J. A., & Saá, C. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-6. [Link]
-
Prysiazhniuk, K., et al. (2023). Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. ChemRxiv. [Link]
-
French-Ukrainian Journal of Chemistry. (2020). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 8(2), 143-151. [Link]
-
Al-Abed, Y., & Li, J. (2014). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. The Journal of Organic Chemistry, 79(18), 8895-8900. [Link]
-
Di Martino, R. M. C., et al. (2023). Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors. Journal of Medicinal Chemistry, 66(9), 6143-6163. [Link]
-
Natho, P., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752-6756. [Link]
-
Colella, M., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]
-
Springer Nature. (2022). Escape from Flatland: 2D to 3D Molecules via Dearomatization. Nature Portfolio. [Link]
-
Intagliata, S., et al. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 26(11), 3326. [Link]
-
Regenass, P., et al. (2017). Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines. The Journal of Organic Chemistry, 82(6), 3239-3244. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
-
Booker, S. J., & Kelly, M. G. (2019). Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation. ACS medicinal chemistry letters, 10(10), 1364-1369. [Link]
-
Zhang, Y., et al. (2024). Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning. International Journal of Molecular Sciences, 25(1), 539. [Link]
-
SpiroChem. (2025). Escaping from flatland: Novel strategies for accessing 3D chemical space. ACS Fall 2025. [Link]
-
Lovering, F. (2013). Escape from Flatland 2: complexity and promiscuity. MedChemComm, 4(4), 515-519. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mykhailiukchem.org [mykhailiukchem.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
An In-Depth Technical Guide to the Inherent Chirality of Substituted Dioxaspiro[3.4]octanes for Researchers and Drug Development Professionals
Introduction: The Significance of Three-Dimensionality in Modern Drug Discovery
In the pursuit of novel therapeutics with enhanced efficacy and safety profiles, the spatial arrangement of atoms within a molecule has become a paramount consideration. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged motifs in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a unique platform for the precise projection of functional groups into biological space, enabling highly specific interactions with protein targets. Among these, the substituted dioxaspiro[3.4]octane framework presents a compelling structural class, combining the favorable physicochemical properties of both oxetane and tetrahydrofuran rings. This guide provides a comprehensive investigation into the inherent chirality of these molecules, detailing methodologies for their stereocontrolled synthesis and the definitive assignment of their absolute configuration, critical aspects for their successful application in drug development.
The Origin of Inherent Chirality in Dioxaspiro[3.4]octanes
Unlike molecules with traditional point chirality, the chirality of many spirocycles, including dioxaspiro[3.4]octanes, arises from the restricted rotation around the spirocyclic junction. This leads to a non-superimposable mirror image, a phenomenon known as axial or inherent chirality. The spiro carbon atom, being sp3-hybridized, enforces a tetrahedral geometry where the two rings are held in perpendicular planes.[1] If the substitution pattern on the rings breaks the overall symmetry of the molecule, chirality is induced.[2][3]
Caption: Inherent chirality of a substituted dioxaspiro[3.4]octane.
Enantioselective Synthesis of Substituted Dioxaspiro[3.4]octanes
The synthesis of enantiomerically pure spirocycles is a significant challenge in organic chemistry. Several strategies have been developed, broadly categorized into chiral pool synthesis, resolution of racemates, and asymmetric catalysis. This section will focus on a modern and efficient approach for the synthesis of dioxaspiro[3.4]octane building blocks.
Synthesis of a Key Precursor: 3-Vinyloxetan-3-ol
A crucial starting material for the construction of the dioxaspiro[3.4]octane core is 3-vinyloxetan-3-ol. This can be prepared on a large scale from oxetan-3-one.[4]
Experimental Protocol: Synthesis of 3-Vinyloxetan-3-ol [4]
-
Reaction Setup: To a stirred solution of vinylmagnesium bromide (1.0 M in THF) at -20 °C under a nitrogen atmosphere, add a solution of oxetan-3-one in THF dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the dropwise addition of a 1:1 (v/v) mixture of THF and water.
-
Work-up: Add water and filter the resulting suspension. Wash the filter cake with THF. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to afford 3-vinyloxetan-3-ol as a colorless liquid.
Construction of the Dioxaspiro[3.4]octane Scaffold
The core structure is assembled via a sequence involving O-alkylation followed by a ring-closing metathesis (RCM) reaction.[4][5]
Caption: Synthetic workflow for dioxaspiro[3.4]octane scaffold.
Experimental Protocol: Synthesis of a Substituted 2,5-Dioxaspiro[3.4]octane [4]
-
O-Alkylation: To a suspension of sodium hydride in THF, add a solution of 3-vinyloxetan-3-ol in THF at 0 °C. After stirring, add methyl 2-(bromomethyl)acrylate and a catalytic amount of tetrabutylammonium iodide (TBAI). Heat the mixture to 70 °C and stir overnight. After cooling, quench with water and extract with ethyl acetate. Purify the crude product by flash column chromatography.
-
Ring-Closing Metathesis (RCM): Dissolve the product from the previous step in dichloromethane and degas the solution. Add Grubbs' II catalyst and heat the mixture to reflux. Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify by flash column chromatography to yield the unsaturated spirocycle.
-
Hydrogenation: Dissolve the unsaturated spirocycle in methanol and add Pearlman's catalyst (20% Pd(OH)₂/C). Hydrogenate the mixture in an autoclave under high pressure (70 atm) at 50 °C. Filter the catalyst and concentrate the filtrate to obtain the saturated 2,5-dioxaspiro[3.4]octane derivative.
Determination of Absolute Configuration
The unambiguous determination of the absolute configuration of chiral dioxaspiro[3.4]octanes is crucial for understanding their structure-activity relationships. A combination of analytical techniques is often employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers, allowing for the determination of enantiomeric purity and the isolation of individual enantiomers for further characterization.[6][7] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability.[8][9]
Table 1: Chiral HPLC Method Development Parameters
| Parameter | Typical Conditions | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | Broad enantioselectivity for a wide range of compounds.[8] |
| Mobile Phase | n-Hexane/Isopropanol with a basic modifier (e.g., diethylamine) | Normal phase conditions are often effective for spiroketals. The modifier can improve peak shape and resolution. |
| Flow Rate | 0.5 - 1.5 mL/min | Optimized for column dimensions and particle size to achieve good separation efficiency. |
| Detection | UV at a suitable wavelength (e.g., 210 nm) | Depends on the chromophores present in the substituted dioxaspiro[3.4]octane. |
Experimental Protocol: Chiral HPLC Separation
-
Sample Preparation: Dissolve the racemic dioxaspiro[3.4]octane in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions: Equilibrate the chosen chiral column with the mobile phase until a stable baseline is achieved.
-
Injection and Analysis: Inject the sample and record the chromatogram. The separation of two peaks indicates the successful resolution of the enantiomers.
-
Preparative Separation (Optional): For isolation of individual enantiomers, scale up the injection volume and collect the fractions corresponding to each peak.
Mosher's Ester Analysis via NMR Spectroscopy
For chiral dioxaspiro[3.4]octanes containing a hydroxyl group, Mosher's ester analysis is a reliable NMR-based method for determining the absolute configuration of the stereogenic center.[1][3][10] This method involves the formation of diastereomeric esters with a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl group in the MTPA moiety causes different chemical shifts for the protons near the chiral center in the two diastereomers.[2][11]
Caption: Workflow for Mosher's ester analysis.
Experimental Protocol: Mosher's Ester Analysis [10]
-
Esterification: In two separate vials, react the chiral alcohol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a base such as pyridine or DMAP.
-
Purification: Purify the resulting diastereomeric esters by flash column chromatography.
-
NMR Spectroscopy: Acquire detailed ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the stereocenter. A consistent pattern of positive and negative Δδ values allows for the assignment of the absolute configuration based on the established Mosher's model.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] It is a powerful technique for determining the absolute configuration of molecules in solution, especially when single crystals for X-ray analysis are not available.[13][14] The experimental VCD spectrum is compared with the spectrum predicted by quantum chemical calculations for a specific enantiomer.[15]
Experimental Protocol: VCD Analysis [4]
-
Sample Preparation: Dissolve 1-10 mg of the chiral dioxaspiro[3.4]octane in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.
-
VCD Spectrum Acquisition: Record the VCD and IR spectra of the solution using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of the spiroketal.
-
Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT).
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged VCD spectrum.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match allows for the unambiguous assignment of the absolute configuration.
Computational Prediction of Electronic Circular Dichroism (ECD) Spectra
Similar to VCD, ECD spectroscopy, which measures the differential absorption of left and right circularly polarized ultraviolet light, can be used to determine the absolute configuration. Time-dependent density functional theory (TDDFT) has become a reliable method for calculating the ECD spectra of chiral molecules.[13][16][17]
Computational Workflow: TDDFT-ECD Calculation [16]
-
Conformational Analysis: Perform a thorough conformational search of the target molecule using molecular mechanics or semi-empirical methods.
-
Geometry Optimization: Optimize the geometries of the low-energy conformers at a suitable level of theory (e.g., DFT with a basis set like 6-31G(d)).
-
TDDFT Calculation: For each conformer, calculate the excitation energies and rotational strengths using TDDFT.
-
Spectrum Simulation: Generate the ECD spectrum by applying a Gaussian or Lorentzian band shape to each transition and summing them up, weighted by their Boltzmann population.
-
Comparison: Compare the simulated spectrum with the experimental ECD spectrum to assign the absolute configuration.
Conclusion and Future Perspectives
The inherent chirality of substituted dioxaspiro[3.4]octanes, coupled with their desirable physicochemical properties, makes them a highly attractive scaffold for the development of novel therapeutics. This guide has provided a detailed overview of the principles underlying their chirality, robust methodologies for their enantioselective synthesis, and a suite of powerful analytical techniques for the unambiguous determination of their absolute configuration. As the demand for structurally novel and three-dimensional drug candidates continues to grow, a thorough understanding and application of these principles and techniques will be indispensable for researchers and professionals in the field of drug discovery and development. The continued development of novel catalytic asymmetric methods and the increasing accuracy of computational predictions will undoubtedly further accelerate the exploration of the chemical space defined by these fascinating chiral molecules.
References
-
Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. [Link]
-
Gais, H.-J., Lejkowski, M., Banerjee, P., & Runsink, J. (2008). Asymmetric synthesis of spiroketal, spiroether, and oxabicycle building blocks via stereoselective spiro- and bicycloannulation of 2-hydroxy dihydropyrans. Organic Letters, 10(13), 2713–2716. [Link]
-
(2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. SciSpace. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
-
Stereochemistry of Spirans. (2018, November 22). YouTube. [Link]
-
Spiro compound. (2021, October 4). L.S.College, Muzaffarpur. [Link]
-
Spiro Compounds optical isomerism || chirality of spiranes || Stereochemistry || 3D chemistry. (2020, September 27). YouTube. [Link]
-
spiro. (n.d.). Yale University. [Link]
-
Chirality of spirocyclic compound. (2016, December 24). Chemistry Stack Exchange. [Link]
-
Stephens, P. J., McCann, D. M., Devlin, F. J., & Cheeseman, J. R. (2007). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Vibrational circular dichroism. (n.d.). Wikipedia. [Link]
-
Vibrational Circular Dichroism. (n.d.). Hinds Instruments. [Link]
-
How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. (2017, June 25). Chemistry Stack Exchange. [Link]
-
Superchi, S., Caragnano, A., Scafato, P., & Rosini, C. (2022). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. Molecules, 27(5), 1718. [Link]
-
Direct chiral HPLC separation on CSPs. (2022, November 8). Chiralpedia. [Link]
-
Steps for electronic circular dichroism (ECD) calculation by time-dependent density functional theory (TDDFT). (n.d.). ResearchGate. [Link]
-
CHIRAL STATIONARY PHASES - HPLC. (n.d.). Regis Technologies. [Link]
-
Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra. (n.d.). UNIPI. [Link]
-
Demystifying X-ray Crystallography. (2018, January 5). Caltech. [Link]
-
X-Ray Crystallography of Chemical Compounds | Request PDF. (2025). ResearchGate. [Link]
-
Ribeiro, A. R., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(17), 3974. [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemie.rwth-aachen.de [chemie.rwth-aachen.de]
- 6. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Synthetic routes for gram-scale production of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine
An Application Note and Protocol for the Gram-Scale Production of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a continuous drive towards the exploration of novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. A significant shift from flat, aromatic structures to molecules with greater three-dimensionality has been a guiding principle in this endeavor.[1] Spirocycles, molecular architectures where two rings are joined by a single common atom, have emerged as particularly valuable scaffolds in this context.[2][3] Their inherent conformational rigidity and three-dimensional nature can lead to enhanced binding to biological targets and a more favorable ADME-Tox profile.[1][3] The incorporation of spirocyclic moieties has been shown to improve metabolic stability and reduce off-target effects in some instances.[1][4]
The target molecule, 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine, is a prime example of a spirocyclic building block that holds significant promise for the development of novel therapeutics. Its structure combines a rigid cyclobutane ring with a protected ketone (the ethylene ketal), and a primary amine functionality that serves as a key handle for further chemical modifications. This application note provides a detailed, two-step synthetic route for the gram-scale production of this valuable building block, starting from the commercially available alcohol, 5,8-dioxaspiro[3.4]octan-2-ylmethanol. The described protocol is designed for researchers, scientists, and drug development professionals, with a focus on procedural robustness, scalability, and scientific rationale.
Proposed Synthetic Pathway
The synthetic strategy outlined below is a two-step process that begins with the oxidation of the commercially available 5,8-dioxaspiro[3.4]octan-2-ylmethanol to the corresponding aldehyde, followed by a reductive amination to yield the target primary amine. This approach was chosen for its efficiency, use of readily available reagents, and amenability to gram-scale synthesis.
Caption: Proposed two-step synthesis of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine.
Experimental Protocols
Protocol 1: Synthesis of 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde
This protocol describes the oxidation of 5,8-dioxaspiro[3.4]octan-2-ylmethanol to the corresponding aldehyde using Dess-Martin periodinane (DMP). DMP is a mild and highly selective oxidizing agent for primary alcohols, known for its operational simplicity and high yields, making it suitable for gram-scale synthesis.[5][6][7]
Materials:
-
5,8-Dioxaspiro[3.4]octan-2-ylmethanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5,8-dioxaspiro[3.4]octan-2-ylmethanol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add Dess-Martin periodinane (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the solid byproducts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of the initial DCM).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude aldehyde is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine
This protocol details the reductive amination of 5,8-dioxaspiro[3.4]octane-2-carbaldehyde to the target primary amine. Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[8][9][10] This one-pot procedure involves the in-situ formation of an imine intermediate, which is then reduced to the amine.[11]
Materials:
-
5,8-Dioxaspiro[3.4]octane-2-carbaldehyde (from Protocol 1)
-
Ammonia in methanol (7 N solution)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the crude 5,8-dioxaspiro[3.4]octane-2-carbaldehyde (1.0 eq) in a 7 N solution of ammonia in methanol. The volume should be sufficient to fully dissolve the aldehyde.
-
Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. Gas evolution (hydrogen) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the intermediate imine.
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5,8-dioxaspiro[3.4]octan-2-ylmethanamine.
-
The product can be purified by flash column chromatography on silica gel using a DCM/methanol/ammonium hydroxide gradient or by acid-base extraction for gram-scale quantities.
Data Summary
| Parameter | Protocol 1: Oxidation | Protocol 2: Reductive Amination |
| Starting Material | 5,8-Dioxaspiro[3.4]octan-2-ylmethanol | 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde |
| Key Reagents | Dess-Martin Periodinane (1.2 eq) | 7N NH₃ in MeOH, NaBH₄ (1.5 eq) |
| Solvent | Dichloromethane (DCM) | Methanol (MeOH) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours | 4-5 hours |
| Workup | Reductive quench and extraction | Aqueous quench and extraction |
| Purification | Optional column chromatography | Column chromatography or acid-base extraction |
| Expected Yield | 85-95% | 70-85% |
References
- General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amin
- Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
- Reductive amin
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
- Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Reductive amination of ketones/aldehydes with amines using BH₃N(C₂H₅)₃ as a reductant.
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
- 2-BroMo-5,8-dioxaspiro[3.4]octane synthesis. ChemicalBook.
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
- Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing).
- Application Notes and Protocols for the Synthesis of 6-Oxaspiro[3.4]octan-2-one. Benchchem.
- Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.
- 5,8-Dioxaspiro[3.4]octan-2-ylmethanol. BLDpharm.
- 2-Bromo-5,8-dioxaspiro[3.4]octane. Manchester Organics.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. gctlc.org [gctlc.org]
- 10. jocpr.com [jocpr.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Leveraging 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine for Modern Fragment-Based Drug Discovery
Introduction: Embracing Three-Dimensionality in Fragment-Based Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for generating novel lead compounds, offering a more efficient exploration of chemical space compared to traditional high-throughput screening.[1][2] The core principle involves identifying low-molecular-weight fragments that bind weakly but efficiently to a biological target, and then optimizing these hits into potent, drug-like molecules through structure-guided design.[2][3]
Historically, fragment libraries have been dominated by flat, aromatic compounds. However, the industry is increasingly recognizing the limitations of "flatland" chemistry and the immense potential of fragments with greater three-dimensional (3D) character.[4][5] Molecules rich in sp³-hybridized carbons, such as those containing spirocyclic scaffolds, offer a distinct advantage: they project functional groups into space in precise vectors, enabling novel and highly specific interactions with complex protein binding sites.[6][7] This shift towards 3D structures often correlates with improved physicochemical properties, such as enhanced solubility and better pharmacokinetic profiles.[7][8]
This application note details the strategic use of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine , an exemplary sp³-rich spirocyclic fragment, in a comprehensive FBDD workflow. We will outline the rationale for its inclusion in a screening library and provide detailed protocols for its application, from primary screening and hit validation to strategies for lead optimization.
Fragment Profile: 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine
5,8-Dioxaspiro[3.4]octan-2-ylmethanamine represents an ideal starting point for FBDD. Its rigid spirocyclic core, fusing a cyclobutane with a 1,3-dioxolane ring, provides a well-defined 3D architecture. The appended primary aminomethyl group serves a dual purpose: it acts as a key hydrogen bond donor for target interaction and provides a versatile synthetic handle for subsequent fragment evolution.
Detailed Application Protocols
Protocol 1: Fragment Library Integration and Quality Control
Causality: The integrity of any screening campaign is founded upon the quality of the library. Impurities can lead to false positives, while poor solubility can result in false negatives. This protocol ensures that 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine is a reliable and well-characterized component of the screening deck.
Methodology:
-
Procurement & Initial Assessment: The fragment is acquired from a reputable vendor or through custom synthesis. Upon receipt, a visual inspection for physical state and quantity is performed.
-
Identity and Purity Verification:
-
Dissolve a small sample (~1 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.
-
Analyze a separate sample via LC-MS to confirm the molecular weight and assess purity, which should be ≥95%.
-
-
Solubility Determination:
-
Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.
-
Perform serial dilutions into the final aqueous assay buffer (e.g., PBS with 5% DMSO) to determine the maximum soluble concentration. This is critical for designing screening experiments and avoiding compound precipitation.
-
-
Stock Solution Preparation and Storage:
-
Prepare a master stock solution in 100% DMSO (e.g., at 100 mM).
-
Aliquot into single-use plates or vials to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C in a desiccated environment.
-
Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is an ideal primary screening technology for FBDD due to its high sensitivity for detecting the weak, low-affinity interactions characteristic of fragments. [9][10]It provides real-time, label-free kinetic data, allowing for rapid identification and ranking of binders.
Methodology:
-
Target Immobilization:
-
Covalently couple the purified target protein to a sensor chip (e.g., CM5 chip) via amine coupling or using an affinity tag (e.g., His-tag with a Ni-NTA chip).
-
Self-Validation: A reference flow cell is prepared by either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding signals.
-
-
Assay Optimization:
-
Inject a known binder (if available) to confirm the activity of the immobilized protein.
-
Perform buffer and DMSO calibration runs to ensure minimal baseline drift and to create a robust correction model for solvent effects.
-
-
Fragment Screening:
-
Prepare assay plates by diluting the fragment library, including 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine, to the desired screening concentration (e.g., 200 µM) in the running buffer.
-
Inject the fragments over the target and reference flow cells.
-
Monitor the binding response (measured in Response Units, RU). A positive "hit" is defined as a response significantly above the baseline noise and absent in the reference channel.
-
-
Hit Triage and Dose-Response:
-
Re-test all initial hits to confirm activity.
-
For confirmed hits, perform a dose-response experiment by injecting the fragment over a range of concentrations (e.g., 10 µM to 1 mM).
-
Fit the resulting data to a steady-state affinity model to determine the equilibrium dissociation constant (KD).
-
Illustrative Data:
| Fragment ID | Screening Conc. (µM) | Response (RU) | KD (µM) |
| 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine | 200 | 8.5 | 450 |
| Fragment B | 200 | 12.1 | 210 |
| Fragment C | 200 | 0.2 | N/A |
| Fragment D | 200 | 7.9 | 520 |
Protocol 3: Orthogonal Hit Validation with X-ray Crystallography
Causality: A primary screening hit is merely an indicator of potential binding. Orthogonal validation using a different biophysical method is essential to eliminate artifacts and false positives. [1][11]X-ray crystallography provides the ultimate validation by delivering a high-resolution 3D structure of the fragment-protein complex, which is the cornerstone of structure-guided lead optimization. [12][13] Methodology:
-
Protein Crystallization: Screen for conditions that produce well-diffracting crystals of the apo (ligand-free) target protein.
-
Fragment Soaking:
-
Transfer apo crystals into a solution of the crystallization mother liquor containing a high concentration of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine (typically 1-20 mM, dependent on solubility).
-
Incubate for a period ranging from minutes to hours.
-
-
Cryo-protection and Data Collection:
-
Briefly soak the crystal in a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.
-
Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment.
-
Refine the fragment-protein complex structure to high resolution. The resulting model will reveal the precise binding pose, key interactions (e.g., hydrogen bonds, hydrophobic contacts), and potential vectors for chemical elaboration.
-
From Fragment Hit to Potent Lead: Optimization Strategies
Once 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine is validated as a binder with a known structure, the goal shifts to improving its affinity and drug-like properties. The primary amine provides an ideal anchor point for synthetic elaboration.
-
Fragment Growing: This is the most direct strategy. [14][15][16]Guided by the crystal structure, chemists can synthesize analogues where new chemical groups are added to the primary amine of the spirocycle. These additions are designed to interact with adjacent pockets in the binding site, thereby increasing affinity.
-
Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, the two can be connected with a chemical linker. [17][18][19]This can lead to a dramatic, super-additive increase in binding affinity.
-
Fragment Merging: If a second fragment is found to bind in an overlapping pose with the spirocycle, a new molecule can be designed that incorporates key binding features from both fragments. [20][21][22][23] Throughout this process, Ligand Efficiency (LE) is a critical metric for tracking the quality of the optimization. [24][25][26]LE normalizes binding affinity for molecular size, ensuring that increases in potency are not achieved simply by adding molecular mass, which can negatively impact drug-like properties. [27][28] Tracking Ligand Efficiency during Optimization:
| Compound | KD (µM) | Heavy Atoms (N) | Ligand Efficiency (LE) |
| Spirocycle Fragment | 450 | 10 | 0.46 |
| Grown Analogue 1 | 50 | 14 | 0.45 |
| Grown Analogue 2 | 5 | 16 | 0.49 |
| Optimized Lead | 0.05 | 22 | 0.48 |
LE is calculated as: 1.4 * pKD / N
Conclusion
5,8-Dioxaspiro[3.4]octan-2-ylmethanamine serves as a powerful example of a new generation of 3D fragments poised to unlock challenging biological targets. Its inherent three-dimensionality and synthetic tractability make it an excellent starting point for an FBDD campaign. By employing a robust, multi-faceted workflow of biophysical screening, orthogonal validation, and structure-guided optimization, fragments like this can be efficiently evolved into novel, high-quality lead compounds, ultimately accelerating the drug discovery pipeline.
References
-
Fragment Linking Strategies for Structure-Based Drug Design. Journal of Medicinal Chemistry. [Link]
-
Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. ACS Publications. [Link]
-
Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry. [Link]
-
Development of potent inhibitors by fragment-linking strategies. Apollo. [Link]
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]
-
Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]
-
Fragment-based lead discovery. Wikipedia. [Link]
-
Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. [Link]
-
Fragment Screening. Sygnature Discovery. [Link]
-
Why 3D is not the always the winner in fragment-based screening?. Sygnature Discovery. [Link]
-
Fragment growing strategies for molecule generation. DeepChem. [Link]
-
Fragment-Based Approach To Enhance Drug Discovery Productivity. Technology Networks. [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]
-
Fragment-to-Lead. Creative Biostructure. [Link]
-
Fragment Linking Strategies for Structure-Based Drug Design. PubMed. [Link]
-
The Role of Ligand Efficiency Measures in Drug Discovery. Repository of the Academy's Library. [Link]
-
Ligand efficiency. Grokipedia. [Link]
-
The 'rule of three' at ten. Practical Fragments. [Link]
-
The 'rule of three' for fragment-based drug discovery: Where are we now?. ResearchGate. [Link]
-
Pushing the Rule of 3. Practical Fragments. [Link]
-
Fragment Merging Using a Graph Database Samples Different Catalogue Space than Similarity Search. Journal of Chemical Information and Modeling. [Link]
-
Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. NIH. [Link]
-
Fragment Merging, Growing, and Linking Identify New Trypanothione Reductase Inhibitors for Leishmaniasis. PMC - NIH. [Link]
-
Fragment linking strategies for structure-based drug design. Semantic Scholar. [Link]
-
Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. [Link]
-
Ligand efficiency and fragment-based drug discovery. ResearchGate. [Link]
-
Ligand efficiency and fragment-based drug discovery. PubMed. [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
-
Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. ResearchGate. [Link]
-
Rescuing a Strained Merged Fragment Series Targeting Mycobacterium tuberculosis CYP121. PMC - PubMed Central. [Link]
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]
-
Fragment HIT Identification in FBDD. CrystalsFirst. [Link]
-
Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius. [Link]
-
Fragment-Based Drug Discovery. Proteopedia. [Link]
-
Stages of the fragment screening cascade. ResearchGate. [Link]
-
Ligand efficiency. Wikipedia. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH. [Link]
-
Webinar (Part Three: Classical Screening Strategies - Hit Validation). YouTube. [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]
Sources
- 1. sartorius.com [sartorius.com]
- 2. Fragment-Based Drug Discovery - Proteopedia, life in 3D [proteopedia.org]
- 3. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. tandfonline.com [tandfonline.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. youtube.com [youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 16. forum.deepchem.io [forum.deepchem.io]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development of potent inhibitors by fragment-linking strategies. [repository.cam.ac.uk]
- 19. Fragment Linking Strategies for Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. technologynetworks.com [technologynetworks.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Fragment Merging, Growing, and Linking Identify New Trypanothione Reductase Inhibitors for Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lifechemicals.com [lifechemicals.com]
- 24. real.mtak.hu [real.mtak.hu]
- 25. grokipedia.com [grokipedia.com]
- 26. researchgate.net [researchgate.net]
- 27. Ligand efficiency and fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Ligand efficiency - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: N-Alkylation of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved potency, selectivity, and pharmacokinetic properties. A significant shift away from planar, aromatic structures has led to the embrace of three-dimensional (3D) molecular architectures.[1][2] Spirocycles, characterized by two rings sharing a single atom, are exemplary of this "escape from flatland," offering rigid conformational pre-organization and novel exit vectors for substituent placement.[1][3]
The 5,8-dioxaspiro[3.4]octane moiety is a particularly attractive scaffold. It serves as a rigid, non-aromatic bioisostere for commonly used groups like 1,4-dioxane or cyclobutane, while introducing unique spatial arrangements. The primary amine, 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine, is a valuable building block for introducing this spirocyclic core into lead compounds. N-alkylation of this amine is a critical transformation, enabling the synthesis of diverse libraries of secondary and tertiary amines for structure-activity relationship (SAR) studies.
This document provides detailed, field-proven protocols for the N-alkylation of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine, focusing on two robust and widely applicable methodologies: Reductive Amination and Direct Alkylation . The causality behind experimental choices, potential pitfalls, and optimization strategies are discussed to ensure reliable and reproducible outcomes for researchers in drug development.
Protocol 1: Reductive Amination for Controlled Mono-Alkylation
Principle & Rationale: Reductive amination is arguably the most versatile and widely employed method for the N-alkylation of primary amines.[4][5][6] The reaction proceeds in a one-pot fashion, first through the formation of an imine intermediate from the primary amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.[7][8]
The key to the success of this method is the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) much faster than the starting carbonyl compound.[8][9] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[7][10][11] Its mild nature and steric bulk make it less reactive towards aldehydes and ketones at neutral or weakly acidic pH, but highly effective for iminium ion reduction.[9][11] This selectivity prevents the wasteful consumption of the carbonyl substrate and reducing agent, leading to cleaner reactions and higher yields.[7][12] This protocol is particularly advantageous for achieving selective mono-alkylation, a significant challenge in direct alkylation methods.[13]
Experimental Workflow:
Caption: Workflow for one-pot reductive amination.
Detailed Step-by-Step Protocol:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |
| 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine | 143.18 | 1.0 | Starting Amine |
| Aldehyde or Ketone | Variable | 1.0 - 1.2 | Alkylating Agent Precursor |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | Selective Reducing Agent |
| 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | - | - | Anhydrous Solvent |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | - | Quenching Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | Drying Agent |
| Silica Gel | - | - | Stationary Phase for Chromatography |
Procedure:
-
Reactant Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine (1.0 eq). Dissolve it in anhydrous DCE or DCM (approx. 0.1 M concentration).
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive ketones, adding a catalytic amount of acetic acid (0.1 eq) can accelerate imine formation.[9][12]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirred solution in portions over 10-15 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure N-alkylated secondary amine.
Protocol 2: Direct Alkylation with Alkyl Halides
Principle & Rationale: Direct N-alkylation with alkyl halides is a fundamental method for forming C-N bonds.[14] The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide in an SN2 reaction.
The primary challenge of this method is controlling selectivity.[15][16] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that produces a significant amount of the tertiary amine and even the quaternary ammonium salt.[13] This results in a mixture of products that can be difficult to separate.[15]
However, selective mono-alkylation can be achieved by carefully controlling the reaction conditions. Key strategies include:
-
Using a large excess of the primary amine: This statistically favors the reaction of the alkyl halide with the more abundant starting material.
-
Controlled addition of the alkyl halide: Adding the alkylating agent slowly helps to maintain a low concentration, reducing the chance of the product reacting further.
-
Choice of Base: A non-nucleophilic hindered base can be used to deprotonate the ammonium salt formed after the first alkylation, regenerating the neutral amine. Alternatively, a strategy involving competitive deprotonation/protonation can be employed where the more basic secondary amine product remains protonated and unreactive.[17]
Experimental Workflow:
Caption: Workflow for direct N-alkylation.
Detailed Step-by-Step Protocol:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |
| 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine | 143.18 | 1.0 | Starting Amine |
| Alkyl Halide (R-X, X=Br, I) | Variable | 1.0 - 1.1 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) | 138.21 / 129.24 | 2.0 - 3.0 | Base |
| Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) | - | - | Anhydrous Solvent |
| Water | - | - | Quenching Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | Drying Agent |
| Silica Gel | - | - | Stationary Phase |
Procedure:
-
Reactant Preparation: In a round-bottom flask, suspend 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine (1.0 eq) and a suitable base such as powdered anhydrous K₂CO₃ (2.0 eq) or DIPEA (2.5 eq) in an anhydrous solvent like ACN or DMF.
-
Alkyl Halide Addition: Add the alkyl halide (1.0-1.1 eq) dropwise to the stirred suspension. For reactive alkyl halides, perform the addition at 0 °C to better control the reaction rate and minimize immediate dialkylation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or heat gently (e.g., 40-60 °C) to drive the reaction to completion. The progress must be monitored carefully by TLC or LC-MS. The key is to stop the reaction once the starting primary amine has been consumed, to prevent the secondary amine product from reacting further.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Extraction: If DMF was used, dilute the filtrate with water and extract thoroughly with an organic solvent (e.g., ethyl acetate). If ACN was used, it can often be removed under reduced pressure before aqueous work-up.
-
Drying and Concentration: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography. Careful fractionation may be required to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
Comparative Analysis of N-Alkylation Protocols
| Feature | Reductive Amination | Direct Alkylation with Alkyl Halides |
| Alkylating Agent | Aldehydes, Ketones | Alkyl Halides (I > Br > Cl) |
| Selectivity | Excellent for mono-alkylation[13] | Prone to over-alkylation; requires careful control[15][16] |
| Reaction Conditions | Mild, one-pot, weakly acidic to neutral[6][7] | Requires base, may need heating |
| Byproducts | Borate salts, water; generally clean[12] | Inorganic salts, di-alkylated and quaternary products |
| Advantages | High selectivity, broad substrate scope, mild conditions. | Utilizes readily available alkyl halides. |
| Disadvantages | Requires a carbonyl precursor, reducing agent is water-sensitive.[10] | Poor atom economy, risk of product mixtures, less predictable. |
| Best Suited For | Controlled synthesis of specific secondary amines. | Scenarios where product mixtures are acceptable or easily separated. |
Authoritative Grounding & Concluding Remarks
The choice between N-alkylation protocols is dictated by the specific synthetic goal, available starting materials, and the required level of purity. For the synthesis of discrete libraries of N-alkylated 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine derivatives, Reductive Amination is the superior methodology. Its inherent selectivity for mono-alkylation, operational simplicity, and mild conditions make it a robust and reliable choice for drug discovery professionals.[7][9][12]
Direct Alkylation , while conceptually simpler, presents significant control challenges.[13][15] It should be approached with a clear strategy to mitigate over-alkylation, such as precise control of stoichiometry and reaction time. While it remains a tool in the synthetic chemist's arsenal, its application in generating clean, single products requires considerable optimization.
By understanding the mechanistic underpinnings and practical considerations of each protocol, researchers can confidently and efficiently synthesize novel derivatives of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine, accelerating the exploration of this valuable spirocyclic chemical space.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Wikipedia. Sodium triacetoxyborohydride. [Link]
-
JoVE. Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones-an-overview]([Link] reductive-amination-of-aldehydes-and-ketones-an-overview)
-
Wikipedia. Reductive amination. [Link]
-
Li, C., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 59(38), 16431-16435. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Huang, H., & Kang, J. Y. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry, 82(12), 6604–6614. [Link]
-
Kumar, A., et al. (2016). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 6(92), 89791-89795. [Link]
-
Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
-
ACS GCI Pharmaceutical Roundtable. Mitsunobu Reaction Reagent Guide. [Link]
-
Mondal, E., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 227–241. [Link]
-
Szymański, W., et al. (2001). A New Protocol for Converting Alcohols into Amines. Synthetic Communications, 31(11), 1683-1689. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Wang, D., et al. (2023). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]
-
LibreTexts Chemistry. (2015). Synthesis of Amines by Alkylation. [Link]
-
Sharma, S., & Kumar, P. (2022). Synthetic Methods for Alkyl Amines. IntechOpen. [Link]
-
Gemoets, H. P. L., et al. (2020). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 11(1), 4640. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(9), 3693. [Link]
-
NCERT. (2025-26). Amines. Chemistry Part II Textbook for Class XII. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
-
Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1). [Link]
-
ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]
-
Organic & Biomolecular Chemistry. (2021). N-dealkylation of Amines. OUCI. [Link]
-
ResearchGate. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
ResearchGate. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
-
PubChem. 2-Bromo-5,8-dioxaspiro[3.4]octane. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ncert.nic.in [ncert.nic.in]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of Spirocyclic Scaffolds in Developing Anti-Glioblastoma Agents: Application Notes and Protocols
Introduction: A New Axis in Glioblastoma Drug Discovery
Glioblastoma (GBM) remains one of the most formidable challenges in oncology, characterized by its aggressive, infiltrative growth and profound resistance to conventional therapies.[1][2] The median survival for patients is distressingly short, underscoring the urgent need for innovative therapeutic strategies that can overcome the unique hurdles presented by this disease, most notably the blood-brain barrier (BBB).[3] In this context, spirocyclic scaffolds have emerged as a privileged structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can confer favorable physicochemical properties for BBB penetration and potent biological activity.[3][4] This guide provides an in-depth exploration of the application of spirocyclic compounds, particularly spirooxindoles, in the development of novel anti-glioblastoma agents, complete with detailed experimental protocols for their synthesis and evaluation.
The rationale for employing spirocyclic scaffolds lies in their inherent structural rigidity and three-dimensionality. This pre-organized spatial arrangement of functional groups can lead to higher binding affinities and selectivities for biological targets. Furthermore, the introduction of a spiro center increases the fraction of sp³-hybridized carbons, a molecular characteristic often associated with improved solubility, metabolic stability, and reduced off-target toxicity, all of which are critical for developing effective neuro-oncology drugs.[4]
Mechanism of Action: Targeting Key Survival Pathways in Glioblastoma
A significant focus of spirocyclic drug discovery in glioblastoma has been the inhibition of the MDM2-p53 protein-protein interaction.[5] The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its function is often abrogated in cancer. In many glioblastoma tumors with wild-type p53, its tumor-suppressive functions are held in check by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[6][7] Spirooxindole-based compounds have been designed to mimic the key interactions of p53 with MDM2, thereby disrupting this negative regulatory loop, stabilizing p53, and reactivating its apoptotic functions in cancer cells.[5]
Another critical signaling network frequently dysregulated in glioblastoma is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[8][9][10][11] Several natural and synthetic compounds with anti-glioblastoma activity have been shown to exert their effects by modulating this pathway.[12][13] While direct targeting of the PI3K/Akt/mTOR pathway by spirocyclic compounds is an active area of investigation, the interplay between the p53 and PI3K/Akt pathways suggests that spirocyclic MDM2 inhibitors may also indirectly influence this critical survival network.
Diagram 1: Targeting the MDM2-p53 and PI3K/Akt/mTOR Pathways in Glioblastoma
Caption: Simplified signaling pathways in glioblastoma targeted by spirocyclic compounds.
Data Presentation: In Vitro Efficacy of Spirocyclic Compounds Against Glioblastoma Cell Lines
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for representative spirocyclic compounds against common human glioblastoma cell lines. This data highlights the potent anti-proliferative activity of these scaffolds.
| Compound Class | Specific Compound | Glioblastoma Cell Line | IC50 (µM) | Reference |
| Spirooxindole | AMG232 (MDM2 Inhibitor) | Patient-Derived GSCs (p53-wt) | 0.076 (average) | [14] |
| AMG232 (MDM2 Inhibitor) | 464T (MDM2-amplified) | 0.0053 | [14] | |
| RG7112 (MDM2 Inhibitor) | Patient-Derived GSCs (p53-wt) | 0.720 (average) | [14] | |
| Spiro-alkaloid | Nitidine Chloride | U87 | 10 | [12] |
| Nitidine Chloride | C6 | 8 | [12] | |
| Other Spirocyclic | SP-141 (MDM2 Degrader) | U87MG | 0.0358 - 0.6888 | [2] |
| Spironolactone | U87-MG | ~30 (maximum effect) | [15] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Spirooxindole-Pyrrolidine Derivative
This protocol describes a one-pot, three-component [3+2] cycloaddition reaction, a common and efficient method for synthesizing spirooxindole-pyrrolidine scaffolds.[16][17]
Diagram 2: Experimental Workflow for Spirooxindole Synthesis
Caption: Workflow for the synthesis and purification of spirooxindole derivatives.
Materials:
-
Isatin derivative (1.0 mmol)
-
L-proline or Sarcosine (1.3 mmol)
-
Substituted chalcone (1.0 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a 50 mL round-bottom flask, add the isatin derivative (1.0 mmol), L-proline or sarcosine (1.3 mmol), the substituted chalcone (1.0 mmol), and ethanol (20 mL).[16]
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux and maintain for 2-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[17]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spirooxindole-pyrrolidine derivative.[17]
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[3][18]
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of spirocyclic compounds on glioblastoma cell lines.[5][19][20]
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U251, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Spirocyclic test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the spirocyclic test compound in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[21][22]
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[5][19]
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify apoptosis in glioblastoma cells treated with spirocyclic compounds.[13][17][23][24]
Materials:
-
Glioblastoma cells
-
Spirocyclic test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed glioblastoma cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the spirocyclic compound at various concentrations for the desired time (e.g., 24 or 48 hours). Include an untreated control.
-
After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.[23]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[23]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[17][23]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23][25]
-
Add 400 µL of 1X Binding Buffer to each tube.[23]
-
Analyze the cells by flow cytometry within 1 hour.[23]
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Protocol 4: Orthotopic Glioblastoma Mouse Model and In Vivo Efficacy Study
This protocol outlines the establishment of an orthotopic glioblastoma model in immunocompromised mice and a general procedure for evaluating the in vivo efficacy of spirocyclic compounds.[7][26][27]
Diagram 3: In Vivo Efficacy Study Workflow
Caption: Workflow for an in vivo orthotopic glioblastoma efficacy study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Luciferase-expressing glioblastoma cells (e.g., U87MG-Luc)
-
Stereotactic apparatus
-
Anesthesia (e.g., isoflurane)
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin substrate
-
Spirocyclic test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
Procedure:
-
Cell Preparation: Culture luciferase-expressing glioblastoma cells to 80-90% confluency. Harvest, wash, and resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1-5 x 10⁵ cells in 2-5 µL.[6]
-
Stereotactic Implantation: Anesthetize the mouse and secure it in a stereotactic frame. Create a small incision in the scalp to expose the skull. Drill a small burr hole at precise coordinates relative to the bregma to target a specific brain region (e.g., the striatum).[28] Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.[28] Suture the scalp incision.
-
Tumor Engraftment Confirmation: Approximately 7-10 days post-implantation, perform bioluminescence imaging (BLI) to confirm tumor engraftment and measure the initial tumor burden.[27] Administer D-luciferin intraperitoneally and image the anesthetized mice using a BLI system.[6][26]
-
Treatment: Randomize the mice with established tumors into treatment and control groups. Administer the spirocyclic compound or vehicle control according to the desired schedule and route (e.g., daily oral gavage).[29]
-
Monitoring: Monitor tumor growth non-invasively using BLI once or twice a week.[6][27] Monitor the body weight and overall health of the animals regularly.
-
Endpoint Analysis: The study endpoint may be determined by a predefined tumor size, a specific time point, or the onset of neurological symptoms. At the endpoint, euthanize the mice and harvest the brains for histological and immunohistochemical analysis to further evaluate the treatment effect on the tumor. Survival data should also be collected and analyzed using Kaplan-Meier curves.
Conclusion and Future Directions
Spirocyclic scaffolds represent a promising avenue for the development of novel therapeutics for glioblastoma. Their unique structural features can be leveraged to design potent and selective inhibitors of key oncogenic pathways with favorable properties for crossing the blood-brain barrier. The protocols outlined in this guide provide a framework for the synthesis and preclinical evaluation of these compounds. Future efforts in this field will likely focus on the development of spirocyclic compounds that can modulate multiple targets within the complex signaling networks of glioblastoma, as well as the use of advanced drug delivery systems to further enhance their therapeutic efficacy.
References
-
Boström, J., et al. (2021). MDM2/X Inhibitors as Radiosensitizers for Glioblastoma Targeted Therapy. Frontiers in Oncology. Retrieved from [Link]
-
Placantonakis, D. G., & Lee, H. (2018). Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice. Methods in Molecular Biology. Retrieved from [Link]
-
Zhang, Y., et al. (2018). The p53 Pathway in Glioblastoma. Cancers. Retrieved from [Link]
-
Glaser, M., et al. (2022). Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. Organic Process Research & Development. Retrieved from [Link]
-
Kumar, R. S., et al. (2022). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Advances. Retrieved from [Link]
-
Zhang, Y., et al. (2018). The p53 Pathway in Glioblastoma. PMC. Retrieved from [Link]
-
Wang, Z., et al. (2023). Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. Retrieved from [Link]
-
Scuderi, S. A., et al. (2021). MTT Assay. Bio-protocol. Retrieved from [Link]
-
Johnson, E., et al. (2022). Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research. PMC. Retrieved from [Link]
-
Pharmacology Discovery Services. (2024). Developing Orthotopic Brain Cancer Models Brings New Hope for Glioblastoma Treatment. Retrieved from [Link]
-
Kumar, A., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. Retrieved from [Link]
-
Barakat, A., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. National Institutes of Health. Retrieved from [Link]
-
Shaw, L., et al. (2022). In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma. MDPI. Retrieved from [Link]
-
Zhang, L., et al. (2018). Potent effect of the MDM2 inhibitor AMG232 on suppression of glioblastoma stem cells. National Institutes of Health. Retrieved from [Link]
-
Her, N.-G., et al. (2023). MDM2 Inhibition in the Treatment of Glioblastoma: From Concept to Clinical Investigation. MDPI. Retrieved from [Link]
-
Boström, J., et al. (2021). MDM2/X Inhibitors as Radiosensitizers for Glioblastoma Targeted Therapy. Frontiers in Oncology. Retrieved from [Link]
-
Wąsik, A., & Polanski, J. (2022). Plant Alkaloids as Promising Anticancer Compounds with Blood–Brain Barrier Penetration in the Treatment of Glioblastoma: In Vitro and In Vivo Models. ResearchGate. Retrieved from [Link]
-
Mohammadi, E., et al. (2021). Spironolactone Induces Apoptotic Cell Death in Human Glioblastoma U87-MG Cancer Cells. Research Square. Retrieved from [Link]
-
Zhang, X., et al. (2024). The Small Molecules of Plant Origin with Anti-Glioma Activity. MDPI. Retrieved from [Link]
-
Wąsik, A., & Polanski, J. (2022). Plant Alkaloids as Promising Anticancer Compounds with Blood–Brain Barrier Penetration in the Treatment of Glioblastoma: In Vitro and In Vivo Models. MDPI. Retrieved from [Link]
-
Sun, L., et al. (2021). Targeted Brain Tumor Therapy by Inhibiting the MDM2 Oncogene: In Vitro and In Vivo Antitumor Activity and Mechanism of Action. MDPI. Retrieved from [Link]
-
Lee, Y. S., et al. (2023). Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2016). Structurally novel steroidal spirooxindole by241 potently inhibits tumor growth mainly through ROS-mediated mechanisms. PMC. Retrieved from [Link]
-
Costa, B., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Retrieved from [Link]
-
Costa, B., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Retrieved from [Link]
-
Fan, Q.-W., et al. (2014). PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma. PMC. Retrieved from [Link]
-
Sami, A., & Karsy, M. (2013). Targeting the PI3K/AKT/mTOR signaling pathway in glioblastoma: Novel therapeutic agents and advances in understanding. ResearchGate. Retrieved from [Link]
-
García-García, E., et al. (2023). Integrated Workflow for Drug Repurposing in Glioblastoma: Computational Prediction and Preclinical Validation of Therapeutic Candidates. PMC. Retrieved from [Link]
-
Sharma, B., et al. (2024). Targeting EGFR and PI3K/mTOR pathways in glioblastoma: innovative therapeutic approaches. PubMed. Retrieved from [Link]
-
Eramo, A., et al. (2021). Targeting RTK-PI3K-mTOR Axis in Gliomas: An Update. MDPI. Retrieved from [Link]
Sources
- 1. MDM2 Inhibition in the Treatment of Glioblastoma: From Concept to Clinical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Akt inhibits growth of glioblastoma and glioblastoma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | MDM2/X Inhibitors as Radiosensitizers for Glioblastoma Targeted Therapy [frontiersin.org]
- 6. Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A preclinical orthotopic model for glioblastoma recapitulates key features of human tumors and demonstrates sensitivity to a combination of MEK and PI3K pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting EGFR and PI3K/mTOR pathways in glioblastoma: innovative therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Plant Alkaloids as Promising Anticancer Compounds with Blood–Brain Barrier Penetration in the Treatment of Glioblastoma: In Vitro and In Vivo Models | MDPI [mdpi.com]
- 14. Potent effect of the MDM2 inhibitor AMG232 on suppression of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spironolactone Induces Apoptotic Cell Death in Human Glioblastoma U87-MG Cancer Cells [brieflands.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Drug Delivery in an Orthotopic Tumor Stem Cell-Based Model of Human Glioblastoma | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. In Vitro and In Vivo Drug-Response Profiling Using Patient-Derived High-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 28. youtube.com [youtube.com]
- 29. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Design and Synthesis of Novel HPK1 Inhibitors Utilizing Spirocyclic Amines
For: Researchers, scientists, and drug development professionals in immuno-oncology.
Introduction: Targeting HPK1 with Novel Spirocyclic Scaffolds
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] This intracellular immune checkpoint attenuates T-cell activation and proliferation, thereby limiting anti-tumor immune responses.[1][2] Inhibition of HPK1 is a promising therapeutic strategy to enhance the body's natural ability to fight cancer.[1][2] This document provides a comprehensive guide to the design, synthesis, and evaluation of novel HPK1 inhibitors, with a specific focus on the strategic incorporation of spirocyclic amine scaffolds.
Spirocycles, carbocyclic or heterocyclic ring systems linked by a single common atom, offer significant advantages in medicinal chemistry. Their inherent three-dimensionality provides access to novel chemical space and can lead to improved potency, selectivity, and pharmacokinetic properties compared to more planar molecules.[3][4][5] In the context of HPK1 inhibitor design, the rigidity of spirocyclic amines can lock in favorable conformations for binding to the kinase active site, while their unique physicochemical properties can be leveraged to optimize drug-like characteristics.
This guide will detail a structure-based design approach, a complete synthetic protocol for a representative spirocyclic amine-based HPK1 inhibitor, and the requisite in vitro and cellular assays for comprehensive pharmacological profiling.
HPK1 Signaling Pathway and the Rationale for Inhibition
HPK1 acts as a crucial negative feedback regulator in T-cell activation. Upon T-cell receptor (TCR) engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to this signaling complex and, once activated, phosphorylates downstream targets, most notably the adaptor protein SLP-76. This phosphorylation leads to the dampening of the T-cell response. By inhibiting HPK1, this negative feedback loop is disrupted, leading to a more robust and sustained anti-tumor immune response.
Caption: HPK1 negatively regulates T-cell activation downstream of TCR signaling.
Design Strategy: Structure-Based Design of Spirocyclic HPK1 Inhibitors
A structure-based design approach is instrumental in the development of potent and selective HPK1 inhibitors. The primary goal is to design molecules that fit optimally into the ATP-binding pocket of HPK1, while the spirocyclic amine moiety can be strategically positioned to interact with solvent-exposed regions or induce favorable conformational changes.
Key Considerations for Design:
-
Core Scaffold: A core heterocyclic scaffold, such as a pyrimidine or a pyridine, often serves as the hinge-binding element, forming crucial hydrogen bonds with the kinase hinge region.
-
Spirocyclic Amine: The spirocyclic amine can be attached to the core scaffold to explore the solvent-front region of the ATP-binding pocket. The choice of the spirocycle (e.g., spiro[3.3]heptane, spiro[4.5]decane) and the position of the amine will influence the vector of the substituent extending from it.
-
Substituents on the Spirocycle: Functional groups on the spirocyclic amine can be modified to fine-tune potency, selectivity, and physicochemical properties such as solubility and metabolic stability.
Caption: Iterative workflow for the design and optimization of HPK1 inhibitors.
Synthesis Protocol: Preparation of a Representative Spirocyclic HPK1 Inhibitor
The following is a representative, multi-step synthesis for a novel HPK1 inhibitor incorporating a spirocyclic amine scaffold. This protocol is based on established synthetic methodologies for similar kinase inhibitors and spirocyclic compounds.
Scheme 1: Synthesis of a Spirocyclic Amine Intermediate
A common route to spirocyclic amines involves a multi-step sequence starting from a cyclic ketone.
Step 1: Synthesis of the Spirocyclic Core
-
To a solution of a suitable cyclic ketone (e.g., N-Boc-4-piperidone) in an appropriate solvent (e.g., methanol), add a suitable reagent for the formation of the second ring (e.g., a protected amino-aldehyde).
-
The reaction is typically carried out in the presence of a catalyst (e.g., an amine base) and may require heating.
-
After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography.
Scheme 2: Assembly of the Final HPK1 Inhibitor
Step 2: Coupling of the Spirocyclic Amine to the Core Heterocycle
-
The spirocyclic amine intermediate is deprotected (e.g., removal of the Boc group with trifluoroacetic acid).
-
The deprotected amine is then coupled to a pre-functionalized core heterocycle (e.g., a chloropyrimidine derivative) via a nucleophilic aromatic substitution (SNAr) reaction.
-
This reaction is typically performed in a polar aprotic solvent (e.g., DMSO or DMF) in the presence of a non-nucleophilic base (e.g., DIPEA).
Step 3: Final Modification and Purification
-
Further modifications to the molecule, such as the addition of other substituents, can be carried out at this stage.
-
The final compound is purified to a high degree of purity (>95%) using techniques such as preparative HPLC.
-
The structure and purity of the final compound are confirmed by analytical methods such as 1H NMR, 13C NMR, and LC-MS.
Experimental Protocols for Inhibitor Evaluation
A tiered approach is recommended for the comprehensive evaluation of newly synthesized HPK1 inhibitors.
In Vitro Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of the synthesized compounds against the HPK1 enzyme.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl2, DTT, and a surfactant (e.g., Brij-35).
-
Add the recombinant human HPK1 enzyme, a biotinylated peptide substrate, and ATP to the reaction buffer.
-
Add the test compounds at various concentrations (typically in a 10-point dose-response curve).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-serine antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate for an additional period to allow for the binding of the detection reagents.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular Target Engagement Assay
Objective: To confirm that the inhibitor can engage HPK1 within a cellular context.
Protocol: Cellular Phospho-SLP-76 (Ser376) Assay
-
Culture a relevant T-cell line (e.g., Jurkat) or primary human T-cells.
-
Pre-incubate the cells with escalating concentrations of the HPK1 inhibitor.
-
Stimulate T-cell receptor signaling using anti-CD3/CD28 antibodies.
-
After a short incubation period, lyse the cells and collect the protein extracts.
-
Measure the levels of phosphorylated SLP-76 (pSLP-76) at serine 376 using a quantitative immunoassay such as an ELISA or Western blot.
-
Determine the EC50 values from the dose-response curve of pSLP-76 inhibition.
Functional Cellular Assay
Objective: To assess the functional consequence of HPK1 inhibition on T-cell activation.
Protocol: IL-2 Release Assay
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
-
Plate the PBMCs and pre-incubate with a range of concentrations of the HPK1 inhibitor.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubate the cells for 24-48 hours to allow for cytokine production.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using a commercially available ELISA kit.
-
Calculate the EC50 for IL-2 release enhancement.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro and Cellular Potency of Representative Spirocyclic HPK1 Inhibitors
| Compound ID | HPK1 IC50 (nM) | pSLP-76 EC50 (nM) | IL-2 Release EC50 (nM) |
| SPIRO-HPK1-001 | 5.2 | 55 | 78 |
| SPIRO-HPK1-002 | 2.8 | 32 | 45 |
| Reference Cmpd | 10.5 | 120 | 150 |
Conclusion
The strategic incorporation of spirocyclic amines into HPK1 inhibitors represents a promising approach to developing novel immuno-oncology therapeutics. The inherent 3D nature of these scaffolds can lead to enhanced potency and selectivity, while also providing opportunities to fine-tune pharmacokinetic properties. The detailed protocols provided in this application note offer a comprehensive framework for the design, synthesis, and evaluation of this exciting new class of HPK1 inhibitors.
References
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
Zheng, Z., & Tice, C. M. (2016). The use of spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery, 11(6), 539-541. [Link]
-
Chen, C. X. J., Peng, J., Ding, X., & Zhavoronkov, A. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors | Request PDF. [Link]
Sources
Application Notes and Protocols: Biological Evaluation of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine Derivatives in Cancer Cell Lines
Introduction: The Rationale for Spirocyclic Scaffolds in Oncology
The pursuit of novel chemical entities with potent and selective anticancer activity is a cornerstone of modern oncology research. Spirocyclic compounds, characterized by their unique three-dimensional architecture, have emerged as privileged scaffolds in medicinal chemistry.[1][2] Their inherent structural rigidity and ability to project functional groups in precise spatial orientations allow for high-affinity interactions with biological targets, which is often challenging to achieve with more flexible, linear molecules.[1]
The 5,8-dioxaspiro[3.4]octan-2-ylmethanamine core represents a novel chemotype with potential for development into a new class of anticancer agents. Its distinct structure may enable interactions with previously "undruggable" protein targets or offer new modes of action against established cancer pathways. This document provides a comprehensive, tiered workflow for the initial biological evaluation of this compound series, guiding researchers from primary cytotoxicity screening to preliminary mechanistic insights.
Strategic Experimental Design
A robust preclinical evaluation hinges on a well-conceived experimental strategy. The goal is to efficiently identify promising lead compounds and elucidate their mechanisms of action.
Cell Line Panel Selection
The choice of cancer cell lines is critical for generating clinically relevant data.[3][4] A tiered approach is recommended:
-
Initial Broad Screening: Utilize a diverse panel of cell lines, such as the NCI-60 panel, to identify initial "hits" and assess the breadth of activity across different cancer types (e.g., breast, lung, prostate, leukemia).[5][6]
-
Focused Mechanistic Studies: Select a smaller, representative set of 2-4 cell lines for in-depth analysis. This selection should be based on sensitivity from the initial screen and diverse genetic backgrounds (e.g., p53 wild-type vs. mutant, EGFR-driven).
-
Selectivity Assessment: Crucially, include a non-tumorigenic cell line (e.g., HEK-293, MCF-10A) to determine the selectivity index (SI) of the compounds—a measure of their therapeutic window.[7][8]
Controls: The Foundation of Valid Data
Every assay must include a comprehensive set of controls to ensure data integrity:
-
Negative (Untreated) Control: Cells cultured in media alone, representing 100% viability or baseline cellular state.
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO) used in the experiment. This is critical to rule out solvent-induced toxicity.
-
Positive Control: A well-characterized anticancer agent (e.g., Doxorubicin, Staurosporine) to confirm that the assay systems are responding appropriately.
Tier 1: Primary Cytotoxicity Screening
The first step is to determine the concentration-dependent effect of the derivatives on cancer cell viability and proliferation. The MTT assay is a robust, high-throughput colorimetric method for this purpose.
Protocol 1: MTT Cell Viability Assay
Principle: This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9] The amount of formazan is directly proportional to the number of living cells.[9]
Materials:
-
96-well flat-bottom, tissue culture-treated plates
-
Complete culture medium appropriate for the cell line
-
5,8-Dioxaspiro[3.4]octan-2-ylmethanamine derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).[10][11] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the spiro derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Typically, a concentration range of 0.1 to 100 µM is used for initial screening.[11] Remember to include vehicle and positive controls.
-
Incubation: Incubate the plates for 48 or 72 hours. The duration should be consistent across experiments.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, until purple precipitate is visible.[12]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log-transformed compound concentration to generate a dose-response curve. Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.[13][14]
Tier 2: Mechanistic Elucidation
Compounds that demonstrate potent cytotoxicity (e.g., IC50 < 10 µM) and selectivity should be advanced to mechanistic studies. The primary questions are whether the compounds induce programmed cell death (apoptosis) and/or cause cell cycle arrest.
Experimental Workflow Diagram
The overall strategy follows a logical progression from broad screening to focused mechanistic studies.
Caption: Hypothetical intrinsic apoptosis pathway targeted by a spiro derivative.
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the efficacy of different derivatives.
Table 1: Example Cytotoxicity Data for Spiro[3.4]octane Derivatives
| Compound ID | Cell Line (Tissue) | IC50 (µM) ± SD | Selectivity Index (SI)¹ |
| DS-001 | MCF-7 (Breast) | 7.5 ± 0.8 | 6.8 |
| A549 (Lung) | 12.3 ± 1.5 | 4.2 | |
| PC-3 (Prostate) | 9.1 ± 1.1 | 5.6 | |
| DS-002 | MCF-7 (Breast) | 25.4 ± 3.1 | 2.1 |
| A549 (Lung) | > 100 | > 4.0 | |
| PC-3 (Prostate) | 53.2 ± 6.4 | 0.9 | |
| Doxorubicin | MCF-7 (Breast) | 0.9 ± 0.1 | 15.6 |
| (Positive Control) | A549 (Lung) | 1.3 ± 0.2 | 10.8 |
| PC-3 (Prostate) | 2.1 ± 0.3 | 6.7 |
¹ Selectivity Index (SI) = IC50 in non-tumorigenic cell line (e.g., HEK-293, IC50 = 51.2 µM for DS-001) / IC50 in cancer cell line. A higher SI value indicates greater cancer cell-specific toxicity.
Interpretation: In this example, derivative DS-001 shows promising, relatively broad-spectrum activity with moderate selectivity. In contrast, DS-002 is significantly less potent. DS-001 would be prioritized for follow-up mechanistic studies.
Advanced Mechanistic Insights: Western Blotting
For lead compounds that induce apoptosis, Western blotting can confirm the activation of key apoptotic proteins.
Protocol 4: Western Blot Analysis of Apoptosis Markers
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that have been separated by size via gel electrophoresis. It can be used to detect the cleavage of proteins like Caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark events in apoptosis. [15] Procedure:
-
Lysate Preparation: Treat cells with the compound at its IC50 for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) must also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
Interpretation: An increase in the signal for cleaved Caspase-3 and cleaved PARP in compound-treated samples compared to controls would confirm the induction of apoptosis.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in MTT assay results | Inconsistent cell seeding density; Edge effects in the 96-well plate; Pipetting errors. | Use a multichannel pipette for consistency; Do not use the outermost wells of the plate; Ensure formazan is fully dissolved before reading. [16][17] |
| High background in flow cytometry | Inadequate cell washing; Antibody concentration too high; Non-specific antibody binding. | Ensure all washing steps are performed with cold PBS; Titrate antibodies to determine optimal concentration; Use an Fc block reagent if non-specific binding is suspected. [18] |
| No apoptosis detected despite cytotoxicity | Cell death is occurring via a different mechanism (e.g., necrosis, autophagy); Incorrect time point chosen. | Visually inspect cells for necrotic morphology; Perform assays for other cell death pathways; Conduct a time-course experiment (e.g., 12, 24, 48 hours). |
| Weak or no bands in Western blot | Insufficient protein loaded; Inefficient protein transfer; Inactive primary/secondary antibody. | Confirm protein concentration before loading; Check transfer efficiency with Ponceau S staining; Use a positive control lysate to validate antibody performance. [19] |
References
-
Gnanaprakasam, J. N. R. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology. Springer. Retrieved from [Link]
-
Flow Cytometry Facility, University of Iowa. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
BD Biosciences. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
Liu, X., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(16), e2493. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
Crown Bioscience. (2022, July). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Yilmaz, A., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. Retrieved from [Link]
-
Sanger Institute. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. Retrieved from [Link]
-
Czeleń, P., et al. (2021). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 26(11), 3326. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Gillet, J. P., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377–2384. Retrieved from [Link]
-
Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.2. NCI Anticancer Screening In Vitro. Retrieved from [Link]
-
Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
Peng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (2025, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
-
JoVE. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]
-
Gillet, J. P., et al. (2014). Cancer cell lines for drug discovery and development. PubMed. Retrieved from [Link]
-
Visikol. (2023, May 18). IC50, EC50 and its Importance in Drug Discovery and Development. Retrieved from [Link]
-
Yilmaz, A., et al. (2024, May 19). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. Retrieved from [Link]
-
Fernández, R., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10831. Retrieved from [Link]
-
Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research, 39(7), 3413–3418. Retrieved from [Link]
-
GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]
-
Meyer, M., et al. (2019). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PLoS ONE, 14(10), e0221323. Retrieved from [Link]
-
ResearchGate. (2016, October 31). How do analyze your IC50 results for a newly designed drugs?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Looking for cell lines to predict drug response in cancer patients? [blog.opentargets.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atcc.org [atcc.org]
- 13. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 14. m.youtube.com [m.youtube.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. blog.cellsignal.com [blog.cellsignal.com]
In vitro assay development for screening spirocyclic compound libraries
Application Note & Protocol
Title: Strategic In Vitro Assay Development for High-Throughput Screening of Spirocyclic Compound Libraries
For: Researchers, scientists, and drug development professionals.
Abstract
Spirocyclic scaffolds have emerged as a compelling structural motif in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] However, the successful identification of bioactive spirocyclic compounds from large libraries necessitates the development of robust and sensitive in vitro assays. This guide provides a comprehensive framework for designing, optimizing, and implementing biochemical and cell-based assays tailored for the high-throughput screening (HTS) of spirocyclic compound libraries. We delve into the rationale behind assay selection, provide detailed, field-proven protocols for key methodologies, and discuss critical data analysis and validation strategies to ensure the generation of high-quality, actionable data.
Introduction: The Rise of Spirocyclic Compounds in Drug Discovery
The principle of "escaping from flatland" has gained significant traction in medicinal chemistry, advocating for the exploration of three-dimensional molecular frameworks to enhance interactions with complex biological targets.[3] Spirocyclic compounds, characterized by two rings sharing a single common atom, epitomize this concept.[3] Their rigid yet conformationally defined structures allow for precise spatial presentation of functional groups, which can facilitate novel and specific interactions within a protein's binding pocket.[4] This inherent three-dimensionality often translates to improved drug-like properties, including enhanced metabolic stability and aqueous solubility.[4]
Despite their promise, the unique structural features of spirocyclic compounds can present challenges for in vitro screening. Their complex shapes may lead to non-specific interactions or solubility issues in aqueous assay buffers. Therefore, a carefully considered assay development strategy is paramount to successfully unlocking the therapeutic potential of these fascinating molecules.
Core Principles of Assay Design for Spirocyclic Libraries
The foundation of any successful HTS campaign is a well-designed and rigorously validated assay.[5] When screening spirocyclic libraries, several key principles should guide the assay development process:
-
Target-Centric Assay Selection: The choice of assay format—be it biochemical or cell-based—should be dictated by the nature of the biological target and the desired therapeutic intervention.[5]
-
Minimization of Assay Artifacts: Spirocyclic compounds, due to their often-hydrophobic nature, can be prone to aggregation, leading to false-positive results. Assay conditions must be optimized to mitigate these effects.
-
Robustness and Reproducibility: The assay must yield consistent results over time and across different batches of reagents and plates, a critical requirement for large-scale screening.[6]
-
Sensitivity and Dynamic Range: The assay should be sensitive enough to detect modest but meaningful biological activity and possess a wide dynamic range to accurately quantify the potency of hit compounds.
Workflow for In Vitro Assay Development
A systematic approach to assay development ensures that the final screening protocol is fit-for-purpose.
Caption: A generalized workflow for in vitro assay development and validation.
Biochemical Assays: Probing Direct Target Engagement
Biochemical assays are indispensable for identifying compounds that directly interact with a purified biological target, such as an enzyme or receptor.[7]
Homogeneous Time-Resolved Fluorescence (HTRF®)
Principle: HTRF® is a robust technology based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[8][9] It utilizes a donor fluorophore (typically a lanthanide cryptate) and an acceptor fluorophore. When these are in close proximity (e.g., brought together by a binding event), excitation of the donor leads to energy transfer and emission from the acceptor.[10] This long-lived signal is measured after a time delay, reducing interference from short-lived background fluorescence.[8]
Application Example: Screening for Kinase Inhibitors
This protocol describes a competitive binding assay to identify spirocyclic compounds that inhibit the interaction between a kinase and its substrate.
Protocol: HTRF® Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 4X solution of biotinylated substrate and anti-tag acceptor (e.g., anti-GST-d2) in kinase buffer.
-
Prepare a 4X solution of anti-tag donor (e.g., Streptavidin-Cryptate) in detection buffer.
-
Dilute spirocyclic compounds from the library to a 4X final concentration in assay buffer containing DMSO.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 4X spirocyclic compound solution to the assay plate.
-
Add 5 µL of the 2X kinase solution and incubate for 15 minutes at room temperature.
-
Add 10 µL of the 4X biotinylated substrate/acceptor mix to initiate the kinase reaction. Incubate for the optimized duration (e.g., 60 minutes).
-
Add 10 µL of the 4X donor solution to stop the reaction and initiate detection.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF®-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.[8]
-
-
Data Analysis:
-
Calculate the HTRF® ratio (Acceptor emission / Donor emission) * 10,000.[11]
-
Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the compound concentration to determine IC50 values.
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)
Principle: AlphaLISA® is a bead-based, no-wash immunoassay.[12] It involves a Donor bead that, upon excitation, releases singlet oxygen molecules. If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, resulting in a greatly amplified signal.[13][14]
Application Example: Detecting Protein-Protein Interaction (PPI) Inhibitors
This protocol is designed to screen for spirocyclic compounds that disrupt the interaction between two proteins, Protein-X and Protein-Y.
Protocol: AlphaLISA® PPI Inhibition Assay
-
Reagent Preparation:
-
Biotinylate Protein-X and conjugate Protein-Y to AlphaLISA® Acceptor beads according to the manufacturer's protocol.[15]
-
Prepare a 2X solution of biotinylated Protein-X in assay buffer.
-
Prepare a 2X solution of Acceptor bead-conjugated Protein-Y in assay buffer.
-
Prepare a 2X solution of Streptavidin-Donor beads in assay buffer.
-
Dilute spirocyclic compounds to a 4X final concentration.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 4X spirocyclic compound solution.
-
Add 5 µL of the 2X biotinylated Protein-X solution.
-
Add 5 µL of the 2X Acceptor bead-conjugated Protein-Y solution.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the 2X Streptavidin-Donor beads (under subdued light).[12]
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA®-compatible plate reader.
-
-
Data Analysis:
-
Plot the raw AlphaLISA® counts.
-
Normalize the data to positive (no inhibitor) and negative (no Protein-X) controls.
-
Calculate IC50 values from the concentration-response curves.
-
| Parameter | HTRF® | AlphaLISA® |
| Principle | TR-FRET | Proximity-based chemiluminescence |
| Proximity Distance | ~10 nm | ~200 nm |
| Signal Amplification | No | Yes |
| Common Donor | Europium Cryptate | Photosensitizer Bead |
| Common Acceptor | d2 or XL665 | Chemiluminescent Bead |
| Key Advantage | Low background, ratiometric measurement | High sensitivity, wider proximity range |
Cell-Based Assays: Assessing Activity in a Biological Context
Cell-based assays are crucial for evaluating a compound's activity within a more physiologically relevant environment, providing insights into cell permeability, cytotoxicity, and on-target efficacy.[6][16][17][18][19]
GPCR Signaling: cAMP Assays
Principle: Many G-protein coupled receptors (GPCRs) signal through the modulation of intracellular cyclic AMP (cAMP) levels.[20][21][22] Assays that quantify cAMP are essential for screening compounds that act as agonists or antagonists of these receptors.[20] The cAMP-Glo™ Assay is a bioluminescent assay where the signal is inversely proportional to the amount of cAMP present.[23]
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. marinbio.com [marinbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. berthold.com [berthold.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.co.jp]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. researchgate.net [researchgate.net]
- 15. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 16. lifescienceglobal.com [lifescienceglobal.com]
- 17. Introduction: cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 19. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. GPCR Signaling Assays [promega.sg]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. cAMP-Glo™ Assay [worldwide.promega.com]
Application Notes and Protocols for the Generation of Diverse Chemical Libraries from a 5,8-Dioxaspiro[3.4]octane Core
Introduction: Embracing Three-Dimensionality in Drug Discovery with the 5,8-Dioxaspiro[3.4]octane Scaffold
The imperative in modern drug discovery to move beyond "flatland" and explore the vastness of three-dimensional chemical space has led to a renaissance in the use of rigid, spirocyclic scaffolds.[1] These frameworks offer a pre-defined exit vector for substituents, enabling a more precise and predictable exploration of protein binding pockets. The 5,8-dioxaspiro[3.4]octane core, with its inherent sp³-richness and conformational rigidity, has emerged as a particularly attractive scaffold for the construction of diverse compound libraries. Its unique topology allows for the presentation of functionality in distinct spatial arrangements, a critical feature for modulating potency, selectivity, and pharmacokinetic properties of drug candidates.[2]
This comprehensive guide provides a detailed exploration of robust and versatile methodologies for the diversification of the 5,8-dioxaspiro[3.4]octane core. We will delve into the synthesis of key intermediates and present a suite of validated protocols for a range of chemical transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and other advanced functionalization techniques. Each protocol is designed to be a self-validating system, providing researchers with the tools to confidently generate novel and diverse libraries of spirocyclic compounds for screening and lead optimization.
Core Synthesis: Preparation of a Key Diversification Intermediate
The successful generation of a diverse library hinges on the availability of a versatile starting material. For the 5,8-dioxaspiro[3.4]octane scaffold, 2-bromo-5,8-dioxaspiro[3.4]octane serves as an excellent linchpin for a multitude of diversification strategies. Its synthesis is readily achievable from commercially available starting materials.
Protocol 1: Synthesis of 2-Bromo-5,8-dioxaspiro[3.4]octane
This protocol details the synthesis of the key bromo-intermediate via the ketalization of 3-bromocyclobutanone.
Reaction Scheme:
Caption: Synthesis of the key intermediate.
Materials:
-
3-Bromocyclobutanone
-
Ethylene glycol
-
Pyridinium p-toluenesulfonate (PPTS)
-
Benzene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Deionized water
Equipment:
-
Round-bottom flask with Dean-Stark apparatus and condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 3-bromocyclobutanone (1.0 equiv.), ethylene glycol (4.0 equiv.), and pyridinium p-toluenesulfonate (0.2 equiv.) in benzene.
-
Heat the mixture to reflux and stir vigorously for 12 hours, collecting the water in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic phase with water (2 x volume of benzene).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 1:5 v/v) as the eluent to afford 2-bromo-5,8-dioxaspiro[3.4]octane.
Expected Outcome: The product is typically obtained as a colorless oil or low-melting solid. Characterization by ¹H NMR and ¹³C NMR should confirm the structure.
Diversification Strategies: A Multi-pronged Approach to Library Synthesis
With the key 2-bromo-5,8-dioxaspiro[3.4]octane intermediate in hand, a multitude of diversification strategies can be employed. This section will detail protocols for several high-impact transformations.
Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3] The bromo-substituent on our spirocyclic core provides a handle for a variety of these transformations.
The Suzuki-Miyaura coupling enables the formation of a C(sp³)-C(sp²) bond by reacting the alkyl bromide with an organoboron reagent.[4] This allows for the introduction of a wide array of aryl and heteroaryl groups, which are prevalent in bioactive molecules.
Reaction Workflow:
Caption: Suzuki-Miyaura coupling workflow.
Protocol 2: Generalized Protocol for Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-5,8-dioxaspiro[3.4]octane (1.0 equiv.)
-
Arylboronic acid or ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk flask, add 2-bromo-5,8-dioxaspiro[3.4]octane, the arylboronic acid/ester, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[4]
Quantitative Data Summary (Representative Examples):
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 80-90 |
| 3-Pyridinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 12 | 65-75 |
Note: Yields are estimates based on similar transformations and may require optimization for the specific substrate.
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing the introduction of a diverse range of primary and secondary amines.[5]
Reaction Workflow:
Caption: Buchwald-Hartwig amination workflow.
Protocol 3: Generalized Protocol for Buchwald-Hartwig Amination
Materials:
-
2-Bromo-5,8-dioxaspiro[3.4]octane (1.0 equiv.)
-
Amine (1.2-1.5 equiv.)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv.)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium precursor, phosphine ligand, and base.
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, followed by 2-bromo-5,8-dioxaspiro[3.4]octane and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.[6]
The Sonogashira coupling is a reliable method for the formation of C(sp³)-C(sp) bonds, introducing a versatile alkyne functionality that can be further elaborated.[7][8]
Protocol 4: Generalized Protocol for Sonogashira Coupling
Materials:
-
2-Bromo-5,8-dioxaspiro[3.4]octane (1.0 equiv.)
-
Terminal alkyne (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add the palladium catalyst and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne and 2-bromo-5,8-dioxaspiro[3.4]octane.
-
Stir the reaction at room temperature to 60 °C until completion (monitored by TLC or LC-MS).
-
Work up the reaction by filtering through a pad of celite, washing with an organic solvent, and concentrating the filtrate.
-
Purify the crude product by column chromatography.[7]
Strategy 2: Nucleophilic Substitution Reactions
The secondary bromide in 2-bromo-5,8-dioxaspiro[3.4]octane is susceptible to nucleophilic substitution, providing a straightforward route to introduce a variety of heteroatom-containing functional groups.
Protocol 5: Generalized Protocol for Nucleophilic Substitution
Materials:
-
2-Bromo-5,8-dioxaspiro[3.4]octane (1.0 equiv.)
-
Nucleophile (e.g., sodium azide, sodium thiophenoxide, potassium cyanide; 1.5-2.0 equiv.)
-
Solvent (e.g., DMF, DMSO, Acetone)
Procedure:
-
Dissolve 2-bromo-5,8-dioxaspiro[3.4]octane in the chosen solvent in a round-bottom flask.
-
Add the nucleophile to the solution.
-
Stir the reaction at a suitable temperature (ranging from room temperature to 100 °C, depending on the nucleophile's reactivity) and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
Strategy 3: Lithium-Halogen Exchange and Electrophilic Trapping
Lithium-halogen exchange offers a powerful method to generate an organolithium intermediate, which can then be trapped with a wide range of electrophiles to introduce diverse functionalities.[9][10]
Reaction Workflow:
Caption: Lithium-halogen exchange workflow.
Protocol 6: Generalized Protocol for Lithium-Halogen Exchange and Electrophilic Trapping
Materials:
-
2-Bromo-5,8-dioxaspiro[3.4]octane (1.0 equiv.)
-
Organolithium reagent (e.g., n-BuLi or t-BuLi, 1.1 equiv.)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Electrophile (e.g., DMF, CO₂, aldehydes, ketones; 1.2 equiv.)
Procedure:
-
Dissolve 2-bromo-5,8-dioxaspiro[3.4]octane in the anhydrous solvent in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the organolithium reagent dropwise and stir for 30-60 minutes at -78 °C.
-
Add the electrophile to the solution and continue stirring at -78 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Conclusion: A Gateway to Novel Chemical Space
The 5,8-dioxaspiro[3.4]octane scaffold represents a valuable starting point for the construction of diverse and three-dimensionally rich chemical libraries. The protocols outlined in this guide provide a robust and versatile toolkit for the functionalization of this core, enabling the exploration of novel chemical space in the quest for new therapeutic agents. The judicious application of these methodologies, from palladium-catalyzed cross-couplings to classic nucleophilic substitutions and organometallic transformations, empowers researchers to systematically investigate structure-activity relationships and accelerate the drug discovery process.
References
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Recent Advances in Transition-Metal-Catalyzed Sonogashira Cross-Coupling Reactions of Alkyl Electrophiles. Synfacts. [Link]
-
Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Palladium-Catalyzed C–P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides. Sci-Hub. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
-
Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides. PubMed. [Link]
-
Diversifying chemical space of DNA-encoded libraries: synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis. RSC Publishing. [Link]
-
Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PMC. [Link]
-
a) Diazoalkanes in directed and catalyst‐driven C−H functionalization... ResearchGate. [Link]
-
Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. NIH. [Link]
-
Palladium‐Catalyzed Directed C(sp3)–H Arylation of Saturated Heterocycles at C‐3 Using a Concise Optimization Approach. PMC. [Link]
-
Assembly of Diverse Spirocyclic Pyrrolidines via Transient Directing Group Enabled Ortho-C(sp2)-H Alkylation of Benzaldehydes. PubMed. [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Bath. [Link]
-
Metal–halogen exchange. Wikipedia. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. PubMed. [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate. [Link]
-
Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PMC. [Link]
-
lithium halogen exchange #1 revised. University of Wisconsin-Madison. [Link]
-
Mechanism of Lithium-Halogen Exchange and Related Reactions. Peking University. [Link]
-
Transition metal-catalyzed ketone-directed or mediated C–H functionalization. Chemical Society Reviews. [Link]
-
2-Bromo-5,8-dioxaspiro[3.4]octane. PubChem. [Link]
-
The Mechanism of Lithium-Halogen Exchange. Macmillan Group, Princeton University. [Link]
-
The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. [Link]
-
(PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]
-
Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Stereoselective Synthesis of Spiroketals in Target-Oriented Synthesis
Introduction: The Spiroketal Motif - A Privileged Scaffold in Bioactive Molecules
Spiroketals are a fascinating and vital class of heterocyclic compounds characterized by a spirocyclic junction where two rings are connected through a single tetrahedral carbon atom, which is flanked by two oxygen atoms. This structural motif is not merely an esoteric chemical curiosity; it is a recurring and often crucial feature in a vast array of natural products exhibiting potent biological activities.[1][2][3] From insect pheromones to complex polyether antibiotics and marine toxins, the rigid, three-dimensional architecture of the spiroketal frequently serves as a pharmacophore that engages directly with biological targets or as a rigid scaffold to orient functional groups in a precise spatial arrangement.[3][4][5] Consequently, the stereocontrolled synthesis of spiroketals is a paramount challenge and a highly sought-after expertise in the fields of medicinal chemistry and natural product total synthesis.[6]
This guide provides an in-depth exploration of modern stereoselective strategies for the synthesis of spiroketals, moving beyond classical thermodynamic approaches to embrace kinetically controlled and asymmetric catalytic methods. We will delve into the mechanistic underpinnings of these reactions, offering detailed, field-proven protocols for their execution, and provide a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic targets.
Foundational Principles: Thermodynamic vs. Kinetic Control in Spiroketalization
The stereochemical outcome of a spiroketalization reaction is fundamentally governed by the principles of thermodynamic and kinetic control.[7][8][9][10] Understanding this dichotomy is crucial for designing a successful stereoselective synthesis.
Thermodynamic Control: Traditional acid-catalyzed spiroketalization of a dihydroxy ketone precursor typically operates under thermodynamic control.[11] The reaction is reversible, allowing for equilibration of the initially formed spiroketal isomers. The final product distribution reflects the relative thermodynamic stability of the possible stereoisomers. This stability is largely dictated by the anomeric effect , a stereoelectronic preference for an axial orientation of a lone-pair-bearing heteroatom substituent on a six-membered ring, and the minimization of steric interactions.[12] Consequently, thermodynamically controlled reactions often favor the formation of the most stable, "anomeric" spiroketal.
Kinetic Control: In contrast, kinetically controlled reactions are irreversible under the reaction conditions. The product distribution is determined by the relative rates of formation of the different stereoisomers, which corresponds to the lowest activation energy pathway.[8][9] This approach is essential for the synthesis of less stable, "non-anomeric" spiroketals, which are also found in nature and may possess unique biological activities.[1] Modern synthetic methods, including many metal-catalyzed and organocatalytic reactions, are designed to operate under kinetic control, thereby providing access to a wider range of spiroketal stereoisomers.[4]
Strategic Decision Workflow for Spiroketal Synthesis
The choice of synthetic strategy depends critically on the desired stereochemical outcome and the nature of the synthetic target. The following diagram illustrates a general decision-making workflow.
Caption: Strategic workflow for selecting a spiroketal synthesis method.
Application Note 1: Kinetically Controlled Spiroketalization via Ti(Oi-Pr)₄-Mediated Cyclization of Glycal Epoxides
Scientific Principle and Causality
This powerful method, developed by Tan and coworkers, provides stereocontrolled access to spiroketals under kinetic control, allowing for the formation of either the thermodynamically favored or disfavored anomer.[1][2][4] The strategy relies on the stereoselective epoxidation of a C1-alkylated glycal, followed by a Lewis acid-mediated intramolecular cyclization of the resulting epoxide. The choice of the Lewis acid and reaction conditions dictates the stereochemical outcome at the anomeric carbon.
Specifically, the use of titanium(IV) isopropoxide, Ti(Oi-Pr)₄, promotes an unusual epoxide-opening spirocyclization with retention of configuration at the anomeric carbon.[1][2][4] This outcome is rationalized by a chelation-controlled mechanism. The multidentate Ti(Oi-Pr)₄ is proposed to coordinate to both the epoxide oxygen and the hydroxyl group of the side chain, forming a rigid, chelated intermediate. This pre-organization of the transition state forces the intramolecular nucleophilic attack to occur from the same face as the epoxide, leading to the retention product. This method is particularly valuable for accessing contrathermodynamic spiroketals that are difficult to obtain through traditional acid-catalyzed methods.[1][4]
Detailed Experimental Protocol
General Procedure for Ti(Oi-Pr)₄-Mediated Spirocyclization:
-
Substrate Preparation: The starting C1-alkylated glycal with a free hydroxyl group on the side chain is prepared according to established literature procedures.
-
Epoxidation and in situ Cyclization:
-
To a solution of the glycal (1.0 equiv) in a 1:1 mixture of CH₂Cl₂ and acetone (0.05 M) at -78 °C is added a solution of dimethyldioxirane (DMDO) in acetone (1.2 equiv) dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour to ensure complete epoxidation. The formation of the glycal epoxide can be monitored by TLC if a stable derivative is used.
-
To the cold solution of the in situ generated glycal epoxide is added titanium(IV) isopropoxide (2.0 equiv) as a solution in CH₂Cl₂.
-
The reaction mixture is then immediately warmed to 0 °C and stirred for 1-2 hours. Reaction progress is monitored by TLC.
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The mixture is allowed to warm to room temperature and stirred vigorously until a white precipitate forms.
-
The mixture is filtered through a pad of Celite®, and the filter cake is washed with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired spiroketal with retention of configuration.
-
Data Presentation: Substrate Scope and Stereoselectivity
The Ti(Oi-Pr)₄-mediated spirocyclization has been shown to be effective for a range of substrates, affording five-, six-, and seven-membered rings with high stereoselectivity.
| Entry | Substrate (Glycal) | Ring Sizes (m, n) | Product (Retention) | Yield (%) | Diastereomeric Ratio (retention:inversion) |
| 1 | erythro | 6,6 | 3a | 81 | >98:<2 |
| 2 | erythro | 6,5 | 3d | 75 | >98:<2 |
| 3 | erythro | 6,7 | 3g | 25 | >98:<2 |
| 4 | threo | 6,6 | 3h | 85 | >98:<2 |
| 5 | threo | 6,5 | 3k | 78 | >98:<2 |
Data adapted from Moilanen, S. B.; Potuzak, J. S.; Tan, D. S. J. Am. Chem. Soc. 2006, 128 (6), 1792–1793.[4]
Application Note 2: Gold-Catalyzed Spiroketalization of Alkynediols
Scientific Principle and Causality
Transition-metal catalysis, particularly with soft, carbophilic Lewis acids like gold(I) and gold(III), has emerged as a powerful strategy for spiroketal synthesis.[11] These methods often proceed under mild, neutral conditions, making them compatible with sensitive functional groups that would not tolerate traditional acidic methods.[3]
The gold-catalyzed spiroketalization of alkynediols is a prominent example. In this reaction, the gold catalyst activates the alkyne moiety towards intramolecular nucleophilic attack by the two hydroxyl groups. The reaction typically proceeds via a tandem hydroalkoxylation/cyclization cascade. The regioselectivity of the initial hydroalkoxylation is a key determinant of the final spiroketal ring sizes. The choice of gold catalyst, ligands, and solvent can influence the reaction's efficiency and selectivity. For instance, the use of methanol as a solvent has been shown to suppress the formation of furan byproducts.[4]
Detailed Experimental Protocol
General Procedure for Gold(I)-Chloride-Catalyzed Spiroketalization:
-
Reaction Setup:
-
To a solution of the alkynediol substrate (1.0 equiv) in anhydrous methanol (0.02 M) in a clean, dry flask is added gold(I) chloride (AuCl) (5-10 mol%).
-
The reaction mixture is stirred at room temperature.
-
-
Reaction Monitoring:
-
The progress of the reaction is monitored by TLC or LC-MS. The reaction typically proceeds to completion within 4-24 hours.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture, which may appear as a black suspension, is filtered through a short pad of silica gel or Celite® to remove the gold catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure spiroketal product.
-
Data Presentation: Representative Substrate Scope
| Entry | Substrate (Alkynediol) | Catalyst Loading (mol%) | Time (h) | Product | Yield (%) |
| 1 | 1,8-Nonyn-4,5-diol | 5 | 12 | 1,6-Dioxaspiro[4.4]nonane | 85 |
| 2 | 1,9-Decyn-5,6-diol | 5 | 18 | 1,7-Dioxaspiro[5.4]decane | 82 |
| 3 | 2,9-Decyn-1,10-diol | 10 | 24 | 1,7-Dioxaspiro[5.5]undecane | 75 |
Yields are representative and can vary based on substrate and specific reaction conditions.
Application Note 3: Asymmetric Spiroketalization Catalyzed by Chiral Phosphoric Acids
Scientific Principle and Causality
Organocatalysis has revolutionized asymmetric synthesis, and chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), have proven to be exceptionally versatile catalysts.[2][3][4] In the context of spiroketal synthesis, CPAs can catalyze the enantioselective and diastereoselective cyclization of enol ethers bearing a pendant hydroxyl group.[2][3]
The catalytic cycle is believed to involve the protonation of the enol ether by the chiral phosphoric acid to generate a transient oxocarbenium ion intermediate. This intermediate is intimately associated with the chiral conjugate base of the phosphoric acid, forming a chiral ion pair. The chiral counteranion effectively shields one face of the oxocarbenium ion, directing the intramolecular nucleophilic attack of the hydroxyl group to the other face, thereby controlling the stereochemistry of the newly formed spirocyclic center. A key advantage of this method is its ability to override the inherent thermodynamic preference of the substrate, allowing for the kinetic formation of non-thermodynamic spiroketal isomers with high enantioselectivity.[2][3]
Caption: Catalytic cycle for chiral phosphoric acid-catalyzed spiroketalization.
Detailed Experimental Protocol
General Procedure for CPA-Catalyzed Enantioselective Spiroketalization:
-
Reaction Setup:
-
To an oven-dried vial equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (e.g., a (R)-BINOL-derived phosphoric acid) (5-10 mol%).
-
Add the appropriate anhydrous solvent (e.g., toluene, CH₂Cl₂) (to achieve a concentration of 0.1 M).
-
Add molecular sieves (e.g., 4 Å or 5 Å) to ensure anhydrous conditions.
-
Cool the mixture to the desired temperature (e.g., 30 °C, 0 °C, or -20 °C).
-
Add the hydroxy enol ether substrate (1.0 equiv) as a solution in the same solvent.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or ¹H NMR analysis of aliquots.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding a small amount of triethylamine.
-
Filter the mixture through a short plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched spiroketal.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Data Presentation: Substrate Scope and Enantioselectivity
| Entry | Substrate (Hydroxy Enol Ether) | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | 2-(2-(dihydropyran-2-yl)oxy)ethanol | (R)-TRIP (5) | 25 | 12 | 95 | >20:1 | 92 |
| 2 | 3-(2-(dihydropyran-2-yl)oxy)propan-1-ol | (R)-TRIP (5) | 25 | 24 | 91 | >20:1 | 90 |
| 3 | 2-(2-(dihydrofuran-2-yl)oxy)ethanol | (R)-TRIP (10) | 0 | 48 | 88 | >20:1 | 85 |
(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. Data are representative based on published results.[2][3]
Conclusion and Future Outlook
The stereoselective synthesis of spiroketals has transitioned from a reliance on thermodynamically governed cyclizations to a sophisticated field employing a diverse toolkit of catalytic and substrate-controlled methods. The protocols detailed herein for Ti(Oi-Pr)₄-mediated, gold-catalyzed, and chiral phosphoric acid-catalyzed spiroketalizations represent powerful and reliable strategies for accessing a wide range of spiroketal architectures with high levels of stereocontrol. The choice of method will ultimately be dictated by the specific stereochemical requirements of the target molecule, the functional group tolerance needed, and whether an enantioselective transformation is desired. As the demand for structurally complex and stereochemically rich molecules in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for spiroketal synthesis will undoubtedly remain a vibrant and impactful area of chemical research.
References
-
Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 105(12), 4406–4440. [Link]
-
Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled synthesis of spiroketals via Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides with retention of configuration. Journal of the American Chemical Society, 128(6), 1792–1793. [Link]
-
Sun, Z., Winschel, G. A., Borovika, A., & Nagorny, P. (2012). Chiral Phosphoric Acid-Catalyzed Enantioselective and Diastereoselective Spiroketalizations. Journal of the American Chemical Society, 134(19), 8074–8077. [Link]
-
Khomutnyk, Y. Y., Argüelles, A. J., Winschel, G. A., Sun, Z., Zimmerman, P. M., & Nagorny, P. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 138(1), 444–456. [Link]
-
Perrin, C. L. (2000). The anomeric effect: the dominance of exchange effects in the conformational analysis of N,N'-dimethyl-1,3-diaza-2-methoxycyclohexane. Journal of the American Chemical Society, 122(16), 3849–3852. [Link]
-
Li, G., Woldegiorgis, A. G., & Lin, X. (2021). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters, 79, 153203. [Link]
-
Tlais, S. F., & Dudley, G. B. (2011). A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. Beilstein Journal of Organic Chemistry, 7, 570–577. [Link]
-
Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. Journal of the American Chemical Society, 127(39), 13796–13797. [Link]
-
Wikipedia. (2023). Anomeric effect. [Link]
-
Wikipedia. (2023). Thermodynamic versus kinetic reaction control. [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Brimble, M. A., & Sperry, J. (2007). Asymmetric synthesis of naturally occurring spiroketals. Molecules, 12(4), 854-916. [Link]
-
Franconetti, A., & Pardo, D. G. (2014). Recent synthetic approaches toward non-anomeric spiroketals in natural products. Molecules, 19(9), 13541-13571. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
-
de Figueiredo, R. M., & Christmann, M. (2007). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: a review. Chirality, 19(6), 423-462. [Link]
-
Quach, R., & Brimble, M. A. (2014). Recent developments in transition metal-catalysed spiroketalisation. Organic & Biomolecular Chemistry, 12(40), 7853-7864. [Link]
-
Xu, S., Huang, A., Yang, Y., Wang, Y., Zhang, M., Sun, Z., ... & Wei, Y. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters, 24(16), 2978–2982. [Link]
-
Yan, H., Zhang, M., Li, L., Hu, T., & Yang, W. (2022). Advances in the Catalytic Asymmetric Synthesis of Chiral Spiroketals. Chinese Journal of Organic Chemistry, 42(11), 3640-3657. [Link]
-
Ferrara, M., & Lastra-Barreira, B. (2023). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 28(14), 5408. [Link]
-
Toplak, M., Saleem-Batcha, R., Piel, J., & Teufel, R. (2021). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Angewandte Chemie International Edition, 60(52), 26960-26970. [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Sci-Hub. Chiral Phosphoric Acid-Catalyzed Enantioselective and Diastereoselective Spiroketalizations / Journal of the American Chemical Society, 2012 [sci-hub.ru]
- 3. figshare.com [figshare.com]
- 4. Sci-Hub. Chiral Phosphoric Acid Catalyzed Stereoselective Spiroketalizations / Synlett, 2013 [sci-hub.se]
- 5. Gold(I)-catalyzed bis-spiroketalization: synthesis of the trioxadispiroketal-containing A-D rings of azaspiracid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. figshare.com [figshare.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereocontrolled synthesis of spiroketals via Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides with retention of configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral phosphoric acid-catalyzed enantioselective and diastereoselective spiroketalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Step Synthesis of Saturated Spirocyclic N-Heterocycles Using SnAP Reagents: An Application Note and Protocol
Abstract
Saturated spirocyclic N-heterocycles are privileged structural motifs in modern drug discovery, prized for their conformational rigidity, three-dimensional complexity, and favorable physicochemical properties. However, their synthesis has traditionally been hampered by lengthy and often inflexible synthetic routes. This application note provides a comprehensive guide to a robust and operationally simple one-step methodology for the synthesis of these valuable scaffolds utilizing the powerful Stannyl Amine Protocol (SnAP) reagents. This cross-coupling approach enables the direct union of readily available cyclic ketones and SnAP reagents to furnish N-unprotected spirocyclic amines, significantly streamlining access to these important building blocks for pharmaceutical and agrochemical research. We present detailed mechanistic insights, step-by-step experimental protocols, a thorough examination of the substrate scope and limitations, and practical troubleshooting guidance to ensure successful implementation in the research laboratory.
Introduction: The Strategic Advantage of Spirocyclic N-Heterocycles and SnAP Reagents
The pursuit of novel chemical matter with enhanced therapeutic potential has led to an increased focus on molecules with a higher fraction of sp³-hybridized carbons. Saturated spirocyclic N-heterocycles, which feature two rings sharing a single carbon atom, are particularly sought-after scaffolds. Their rigidified structures reduce conformational flexibility, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, their inherent three-dimensionality provides a unique vectoral exit from the core structure, allowing for the precise placement of substituents in chemical space to optimize potency and pharmacokinetic properties.
Despite their clear advantages, the construction of the spirocyclic core, especially at the N-heterocyclic junction, has posed a significant synthetic challenge. Traditional methods often involve multi-step sequences that lack convergence and generality. The advent of Stannyl Amine Protocol (SnAP) reagents, developed by the Bode research group, has revolutionized the synthesis of saturated N-heterocycles. This methodology provides a direct and modular approach to these structures from simple aldehydes and, as detailed herein, ketones. The use of SnAP reagents offers a distinct synthetic disconnection at the spirojunction, transforming a complex synthetic problem into a straightforward cross-coupling reaction.
This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful technology for the efficient construction of novel spirocyclic amine derivatives.
Mechanism of Action: A Two-Stage Cascade
The one-step synthesis of saturated spirocyclic N-heterocycles from SnAP reagents and cyclic ketones proceeds through a well-defined, two-stage process: (1) formation of a ketimine intermediate, followed by (2) a copper-mediated intramolecular cyclization.
Stage 1: Ketimine Formation
The initial step involves the condensation of the primary amine of the SnAP reagent with the carbonyl group of the cyclic ketone to form a ketimine intermediate. This reaction is typically carried out under dehydrating conditions, often with the use of molecular sieves or by refluxing in a solvent that allows for the azeotropic removal of water, such as benzene. The formation of the ketimine is a critical prelude to the key C-C bond-forming cyclization event. However, this step can be challenging due to the propensity of some ketones to undergo enamine formation, a competing side reaction.
Stage 2: Copper-Mediated Intramolecular Cyclization
The crucial spirocyclization is mediated by a copper(II) triflate (Cu(OTf)₂) and 2,6-lutidine complex in a polar, non-coordinating solvent mixture, typically containing hexafluoroisopropanol (HFIP). The precise mechanism of this step is believed to involve a single-electron transfer (SET) process. The Cu(II) complex oxidizes the tributylstannyl group, leading to the formation of a carbon-centered radical. This radical then undergoes a rapid intramolecular addition to the ketimine carbon, forging the key C-C bond and establishing the spirocyclic core. Subsequent reduction and protodestannylation afford the final N-unprotected spirocyclic amine product. The use of HFIP has been found to be critical for enhancing the rate of this cyclization step.
Troubleshooting & Optimization
Technical Support Center: Stereocontrolled Synthesis of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine. This document is designed for researchers, medicinal chemists, and process development scientists navigating the complexities of constructing this valuable spirocyclic scaffold. The inherent three-dimensionality and conformational rigidity of this motif make it a compelling building block in drug discovery, but its synthesis presents distinct stereochemical challenges.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic reasoning required for success.
Synthetic Strategy Overview
The most significant hurdle in synthesizing a specific stereoisomer of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine is the precise installation and control of the stereocenter at the C2 position of the cyclobutane ring. A robust and common strategy involves the asymmetric reduction of a prochiral ketone precursor. The following workflow outlines this general approach.
Caption: General workflow for the stereocontrolled synthesis of the target amine.
Troubleshooting and FAQs
Section 1: Formation of the Spirocyclic Core
Question 1: I am observing low yields during the ketalization of 3-substituted cyclobutanone with ethylene glycol. What are the critical parameters?
Answer: Low yields in this step typically stem from incomplete reaction or product decomposition. The formation of the 5,8-dioxaspiro[3.4]octane core is a reversible acid-catalyzed reaction that requires careful control of water removal.[2]
-
Causality: The reaction equilibrium must be driven towards the product by efficiently removing the water byproduct. Failure to do so results in a mixture of starting material, product, and potentially hydrated intermediates.
-
Troubleshooting Steps:
-
Water Removal: Ensure your Dean-Stark apparatus is functioning correctly. Use a solvent that forms an efficient azeotrope with water, such as benzene or toluene. Ensure the solvent is anhydrous to begin with.
-
Acid Catalyst: Pyridinium p-toluenesulfonate (PPTS) is often a good choice as it is milder than strong acids like H₂SO₄ or p-TsOH, minimizing potential side reactions or degradation of sensitive substrates.[2]
-
Reaction Time & Temperature: These reactions can be sluggish. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting ketone before workup. Reflux conditions are standard.[2]
-
Substrate Purity: Impurities in the starting cyclobutanone can interfere with the catalyst or lead to side products. Ensure the precursor is of high purity.
-
Section 2: Stereocontrol at the C2 Position
Question 2: My primary challenge is controlling the stereochemistry at the C2 position. What is the most reliable method for achieving high enantiomeric excess (% ee)?
Answer: The most robust and widely employed method for establishing the C2 stereocenter is the asymmetric reduction of a prochiral ketone precursor , such as 5,8-dioxaspiro[3.4]octan-2-one. This approach leverages well-established catalytic systems to deliver high enantioselectivity.[3][4]
-
Expert Insight: Direct asymmetric synthesis of the entire scaffold is complex. Creating a symmetric, prochiral intermediate and then introducing chirality in a single, highly controlled step is a more efficient and predictable strategy.
-
Recommended Strategy: Corey-Bakshi-Shibata (CBS) Reduction The reduction using a CBS catalyst (an oxazaborolidine) with borane (BH₃·DMS or BH₃·THF) is a premier choice for this transformation.[4][5] The catalyst forms a complex with borane, which then coordinates to the ketone's carbonyl oxygen. The steric environment of the catalyst directs the hydride delivery from the borane to one specific face of the ketone, resulting in a preponderance of one enantiomer of the alcohol.
Caption: Simplified mechanism of CBS-catalyzed asymmetric reduction.
Question 3: I performed a CBS reduction, but my enantiomeric excess (% ee) is lower than expected. How can I optimize this key step?
Answer: Sub-optimal enantioselectivity in CBS reductions often points to issues with reagent quality, temperature control, or a competing uncatalyzed reduction pathway.
-
Troubleshooting Steps:
-
Temperature Control: This is critical. The reaction should be run at low temperatures (e.g., 0 °C, -20 °C, or even -78 °C). Higher temperatures can significantly erode enantioselectivity by favoring the uncatalyzed, non-selective background reaction.
-
Reagent Stoichiometry & Quality: Use a high-purity CBS catalyst (typically 5-10 mol %). The borane source must be fresh and properly titrated; old borane solutions can have lower molarity, affecting the reaction.
-
Rate of Addition: Add the ketone substrate slowly to the pre-formed catalyst-borane complex at the target low temperature. This ensures that the ketone primarily reacts via the catalytic cycle rather than directly with free borane.
-
Solvent: Anhydrous, non-coordinating solvents like THF or toluene are essential.
-
Table 1: Comparison of Asymmetric Reduction Methods
| Method | Catalyst/Reagent | Typical Temp. | Typical % ee | Pros | Cons |
| CBS Reduction | (R)- or (S)-CBS catalyst, BH₃·DMS | -20 to 0 °C | >95%[5] | Highly reliable, predictable stereochemical outcome. | Sensitive to moisture and temperature; stoichiometric borane. |
| Noyori Hydrogenation | Ru(II)-chiral diphosphine/diamine | 25-50 °C | >98%[6] | High turnover numbers, uses H₂ gas. | Requires pressure equipment; catalyst can be expensive. |
| Transfer Hydrogenation | Ru(II) or Rh(III)-chiral ligand, HCOOH or iPrOH | 30-80 °C | 90-99%[3] | Avoids high-pressure H₂ gas. | May require higher catalyst loading or longer reaction times. |
Section 3: Conversion of Alcohol to Amine
Question 4: I'm following a three-step route (mesylation -> azide substitution -> reduction) to convert the C2-hydroxymethyl group to the amine, but my overall yield is poor. Where is the likely point of failure?
Answer: This is a robust sequence, but each step has potential pitfalls. The most common issues are incomplete mesylation and difficulties with the SN2 displacement by azide. A similar successful sequence has been reported for related spirocyclic systems.[7]
-
Step 1: Mesylation (Activation)
-
Problem: Incomplete reaction or decomposition.
-
Solution: Ensure the alcohol is completely dry. Use a non-nucleophilic base like triethylamine (Et₃N) or DIPEA (at least 1.5 equivalents) to scavenge the HCl byproduct. Run the reaction at 0 °C to prevent side reactions. The mesyl chloride should be fresh.
-
-
Step 2: Azide Substitution (SN2)
-
Problem: Low conversion. This is an SN2 reaction, which can be sterically hindered at the C2 position of a cyclobutane.
-
Solution: Use a polar aprotic solvent like DMF or DMSO to solvate the cation (Na⁺) and leave a "naked," highly nucleophilic azide anion. Heating (e.g., 60-80 °C) is often required to drive the reaction to completion. Monitor carefully by TLC to avoid decomposition at high temperatures.
-
-
Step 3: Azide Reduction
-
Problem: Incomplete reduction or catalyst poisoning.
-
Solution:
-
Hydrogenation: Use Pd/C under an atmosphere of H₂. Ensure the system is properly purged. If the reaction stalls, the catalyst may be poisoned; filtering through a short pad of celite and adding fresh catalyst can help.
-
Staudinger Reaction: This is an excellent alternative. Treat the azide with triphenylphosphine (PPh₃) in THF, followed by the addition of water to hydrolyze the intermediate aza-ylide.[7] This method avoids catalytic hydrogenation entirely.
-
-
Section 4: Protecting Group Strategy
Question 5: Which amine protecting group is best for this scaffold, and what are the risks during deprotection?
Answer: The tert-butyloxycarbonyl (Boc) group is highly recommended. It is robust, introduces no new stereocenters, and is easily installed with di-tert-butyl dicarbonate (Boc₂O).[8][9]
-
Key Advantage: The Boc group is stable to a wide range of nucleophilic and basic conditions, making it compatible with many subsequent synthetic transformations.[10]
-
Deprotection Challenge: The primary risk is the acid-lability of the spiro-ketal . Standard Boc deprotection uses strong acids like trifluoroacetic acid (TFA), which can readily hydrolyze the ketal back to the cyclobutanone.
-
Troubleshooting Deprotection:
-
Use Milder Acidic Conditions: Try using HCl (4M) in a non-aqueous solvent like 1,4-dioxane or diethyl ether. These conditions are often sufficient to cleave the Boc group while minimizing ketal hydrolysis. Monitor the reaction carefully and quench as soon as the starting material is consumed.
-
Temperature Control: Perform the deprotection at 0 °C to room temperature. Avoid heating.
-
Orthogonal Protecting Groups: If acidic conditions are completely incompatible with your downstream synthesis, consider an alternative like the Carboxybenzyl (Cbz) group, which is removed by hydrogenolysis, or the Fmoc group, which is removed under mild basic conditions.[8]
-
Detailed Experimental Protocols
Protocol 1: Asymmetric Reduction of 5,8-Dioxaspiro[3.4]octan-2-one
This protocol is adapted from established procedures for CBS-catalyzed ketone reductions.[4]
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (0.2 M relative to the ketone).
-
Cool the flask to 0 °C in an ice bath.
-
Add (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.).
-
Add borane-dimethyl sulfide complex (BH₃·DMS, 1.0 eq.) dropwise to the catalyst solution and stir for 15 minutes at 0 °C.
-
In a separate flask, dissolve 5,8-Dioxaspiro[3.4]octan-2-one (1.0 eq.) in anhydrous THF.
-
Add the ketone solution dropwise to the reaction mixture over 30 minutes via a syringe pump.
-
Stir the reaction at 0 °C and monitor its progress by TLC (staining with permanganate).
-
Upon completion (typically 1-2 hours), slowly quench the reaction by the dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Warm the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (S)-(5,8-Dioxaspiro[3.4]octan-2-yl)methanol.
-
Purify by flash column chromatography. Determine % ee by chiral HPLC analysis.
Protocol 2: Conversion of Chiral Alcohol to Boc-Protected Amine
This protocol is based on the sequence reported for a similar spirocyclic system.[7]
Part A: Mesylation
-
Dissolve the chiral alcohol (1.0 eq.) in anhydrous CH₂Cl₂ (0.2 M) in a flask under argon.
-
Cool the solution to 0 °C and add triethylamine (1.5 eq.).
-
Add methanesulfonyl chloride (1.2 eq.) dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC until the starting alcohol is consumed.
-
Quench with water and extract with CH₂Cl₂. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. The crude mesylate is often used directly in the next step.
Part B: Azide Displacement
-
Dissolve the crude mesylate in anhydrous DMF (0.3 M).
-
Add sodium azide (NaN₃, 3.0 eq.) and heat the mixture to 80 °C.
-
Stir overnight and monitor by TLC.
-
Cool to room temperature, dilute with water, and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers extensively with water and brine to remove DMF. Dry over Na₂SO₄, filter, and concentrate to yield the crude azide.
Part C: Staudinger Reduction and Boc Protection
-
Dissolve the crude azide in THF/Water (4:1 v/v, 0.2 M).
-
Add triphenylphosphine (PPh₃, 1.2 eq.) and stir at 50 °C until TLC indicates consumption of the azide (typically 4-6 hours).
-
Cool the mixture to room temperature. Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq.) and a mild base like NaHCO₃.
-
Stir vigorously overnight at room temperature.
-
Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with 0.5 M citric acid and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purify the final Boc-protected amine by flash column chromatography.
References
- Arnold, F. H., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC NIH.
- Qian, B., et al. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society.
- Safaei-Ghomi, J., et al. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. PubMed Central.
- BenchChem. (2025). A Comparative Guide to Modern Spiroketal Synthesis: Benchmarking New Synthetic Routes. BenchChem.
- Various Authors. (Year N/A). New development in the enantioselective synthesis of spiro compounds. SciSpace.
- Various Authors. (Year N/A). eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. Green Chemistry (RSC Publishing).
- Various Authors. (Year N/A). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing.
- Mead, K.T., & Brewer, B.N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 227-256.
- Various Authors. (Year N/A). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. NIH.
- Various Authors. (Year N/A). Enantio- and diastereo-selective synthesis of spirocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Suemune, H., Maeda, K., Kato, K., & Sakai, K. (1994). Enantio- and diastereo-selective synthesis of spirocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 3441.
- Various Authors. (2025). Strategies in Spiroketal Synthesis Based on Transition-Metal Catalysis. ResearchGate.
- Various Authors. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
- Rychnovsky, S. D., et al. (Year N/A). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters.
- Organic Chemistry Portal. (Year N/A). Protecting Groups.
- Wikipedia. (Year N/A). Enantioselective ketone reduction.
- ChemTalk. (Year N/A). Protecting Groups in Organic Synthesis.
- Various Authors. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate.
- Various Authors. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.
- Various Authors. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
- Various Authors. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- Various Authors. (2009). Improved asymmetric synthesis of...a potent cholesteryl ester transfer protein inhibitor. Organic Letters, 11(13), 2812-5.
- ChemicalBook. (Year N/A). 2-BroMo-5,8-dioxaspiro[3.4]octane synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-BroMo-5,8-dioxaspiro[3.4]octane synthesis - chemicalbook [chemicalbook.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Improved asymmetric synthesis of 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol, a potent cholesteryl ester transfer protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective Groups [organic-chemistry.org]
- 9. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 10. media.neliti.com [media.neliti.com]
Technical Support Center: Optimization of Spiroketal Formation from Dihydroxyketones
Welcome to the technical support center for the synthesis of spiroketals from dihydroxyketone precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of spiroketalization reactions. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causal relationships behind experimental choices.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Q1: My spiroketalization reaction is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in spiroketal formation are a frequent challenge and can often be attributed to several factors:
-
Incomplete Reaction: The equilibrium between the starting dihydroxyketone and the spiroketal product may not be sufficiently shifted towards the product.
-
Solution: Ensure efficient removal of water, a byproduct of the reaction. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves (ensure they are activated and compatible with your reaction conditions), or performing the reaction in a solvent that azeotropically removes water.
-
-
Suboptimal Catalyst: The choice and amount of acid catalyst are critical.
-
Solution: Screen a panel of Brønsted acids (e.g., p-toluenesulfonic acid (PTSA), camphorsulfonic acid (CSA)) and Lewis acids (e.g., scandium triflate (Sc(OTf)₃), trimethylsilyl trifluoromethanesulfonate (TMSOTf)). The optimal catalyst often depends on the substrate's sensitivity to acid. Start with catalytic amounts (0.1-10 mol%) and incrementally increase if needed, while monitoring for side product formation.
-
-
Decomposition of Starting Material or Product: Dihydroxyketones and the resulting spiroketals can be sensitive to strongly acidic conditions or high temperatures, leading to degradation.
-
Solution: Use milder acidic catalysts. If using a strong acid, lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times.
-
A general troubleshooting workflow for low yield is presented below:
Caption: Troubleshooting workflow for low spiroketal yield.
Q2: I am observing a mixture of diastereomers. How can I improve the diastereoselectivity of my spiroketalization?
A2: Controlling the stereochemistry at the spirocyclic center is a pivotal aspect of spiroketal synthesis. The observed ratio of diastereomers is determined by whether the reaction is under thermodynamic or kinetic control.[1][2]
-
Thermodynamic Control: This regime favors the formation of the most stable spiroketal diastereomer. The stability is influenced by factors like minimizing 1,3-diaxial interactions and maximizing stabilizing effects like the anomeric effect.
-
How to Achieve: Use reversible reaction conditions. This typically involves higher temperatures, longer reaction times, and a catalyst that can facilitate equilibration between the isomers.[3] The reaction should be allowed to run until the product ratio no longer changes, indicating that equilibrium has been reached.
-
-
Kinetic Control: This regime favors the product that is formed the fastest, which is not necessarily the most stable one.[3][4] The product distribution is determined by the relative energy of the transition states leading to each isomer.
-
How to Achieve: Use irreversible or quasi-irreversible conditions. This usually means running the reaction at low temperatures (e.g., -78 °C to 0 °C) for a short duration.[1] Strong, non-coordinating Lewis acids are often employed to promote rapid cyclization.
-
The energy profile diagram below illustrates this fundamental concept.
Caption: Energy profile for kinetic vs. thermodynamic control.
Practical Steps to Improve Diastereoselectivity:
-
Analyze the Desired Product: Determine if your target diastereomer is the thermodynamic or kinetic product based on literature precedents or computational modeling.[4]
-
Adjust Temperature and Time: For the thermodynamic product, try refluxing in a solvent like toluene or benzene. For the kinetic product, run the reaction at low temperatures, such as in dichloromethane at -78 °C.
-
Catalyst Choice: Some catalysts, particularly chelating Lewis acids like Ti(Oi-Pr)₄, can favor specific transition states, leading to high kinetic diastereoselectivity.[5]
Q3: My reaction is producing significant side products, such as enol ethers. How can I suppress their formation?
A3: The formation of enol ethers or other elimination products is common, especially under harsh acidic conditions or with substrates prone to dehydration.
-
Mechanism of Side Product Formation: The oxocarbenium ion intermediate in the spiroketalization pathway can be deprotonated by a base (even a weak one like the solvent) to form an enol ether, which is often a thermodynamic sink.
-
Suppression Strategies:
-
Milder Conditions: As with preventing degradation, using milder acid catalysts (e.g., pyridinium p-toluenesulfonate, PPTS) and lower temperatures can disfavor the elimination pathway, which typically has a higher activation energy than the desired cyclization.
-
Solvent Choice: Non-basic, non-coordinating solvents like dichloromethane (DCM) or toluene are generally preferred. Protic solvents or coordinating solvents like THF can sometimes promote side reactions.[6][7]
-
Protecting Groups: If one of the hydroxyl groups is significantly more reactive or prone to elimination, a strategy involving its protection, cyclization of the other hydroxyl group, and subsequent deprotection and final spiroketalization might be necessary. This is a common strategy in complex natural product synthesis.[8]
-
Frequently Asked Questions (FAQs)
Q: What is the best acid catalyst to start with for a new dihydroxyketone substrate?
A: For a robust starting point, p-toluenesulfonic acid (PTSA) is a reliable and cost-effective Brønsted acid. A typical starting condition would be 0.1 equivalents of PTSA in toluene with a Dean-Stark trap at reflux. This setup favors thermodynamic control and is effective for many substrates. If this fails or leads to decomposition, switching to a milder Lewis acid like Sc(OTf)₃ (0.1 eq) in DCM at room temperature is a good second choice.
Q: How does solvent polarity affect the spiroketalization reaction?
A: Solvent polarity can significantly influence the reaction by stabilizing or destabilizing charged intermediates and transition states.[6][7]
-
Polar Protic Solvents (e.g., methanol, water): These can stabilize the oxocarbenium ion intermediate, potentially accelerating the reaction. However, they can also act as competing nucleophiles and may interfere with water removal.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF): These can also help solubilize reagents and stabilize intermediates.
-
Nonpolar Solvents (e.g., toluene, DCM, hexane): These are often the solvents of choice as they facilitate water removal (especially toluene via azeotroping) and are less likely to participate in side reactions.
The optimal solvent must be determined empirically, but DCM and toluene are excellent starting points.
Q: Can I use computational chemistry to predict the outcome of my reaction?
A: Absolutely. Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for understanding spiroketal formation.[4] They can be used to:
-
Calculate the relative energies of the different possible spiroketal diastereomers to predict the thermodynamic product.
-
Model the transition state energies for the cyclization step to predict the kinetic product.
-
Understand the role of the catalyst and solvent in influencing the reaction pathway.
These theoretical insights can save significant lab time by guiding experimental design.[4]
Data & Protocols
Table 1: Recommended Starting Conditions for Spiroketalization
| Control Type | Catalyst (mol%) | Solvent | Temperature | Key Feature |
| Thermodynamic | PTSA (10%) | Toluene | Reflux (Dean-Stark) | Favors the most stable isomer; good for simple systems. |
| Thermodynamic | CSA (10%) | Benzene | Reflux (Dean-Stark) | Similar to PTSA, sometimes offers different selectivity. |
| Kinetic | TMSOTf (110%) | DCM | -78 °C to 0 °C | Rapid cyclization; good for accessing less stable isomers. |
| Kinetic | Sc(OTf)₃ (10%) | DCM | 0 °C to RT | Milder Lewis acid catalysis; good for sensitive substrates. |
| Kinetic (Chelation) | Ti(Oi-Pr)₄ (110%) | DCM | -78 °C | Chelation control can provide high diastereoselectivity.[5] |
Protocol 1: General Procedure for Thermodynamically Controlled Spiroketalization
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the dihydroxyketone (1.0 eq).
-
Solvent & Catalyst: Add toluene (to form a ~0.1 M solution) followed by p-toluenesulfonic acid monohydrate (0.1 eq).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material. The reaction is typically complete within 4-24 hours.
-
Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Kinetically Controlled Spiroketalization
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the dihydroxyketone (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) (to form a ~0.05 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the Lewis acid (e.g., TMSOTf, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Stir the reaction at -78 °C and monitor its progress closely. Kinetic reactions are often complete within 30 minutes to 2 hours.
-
Workup: Quench the reaction at -78 °C by adding a triethylamine or a saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature.
-
Purification: Dilute with water and separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify immediately by flash column chromatography, often using a cooled column to prevent on-column isomerization.
References
-
Brimble, M. A., et al. (2019). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry. [Link]
-
Deng, H., & Yang, Y. (2022). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules. [Link]
-
Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews. [Link]
-
Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. [Link]
-
Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. [Link]
-
Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022). Solvent Effects. Chemistry LibreTexts. [Link]
-
Rzepa, H. S. (2011). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. ARKIVOC. [Link]
-
Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]
-
Wikipedia. (2023). Solvent effects. Wikipedia. [Link]
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. arkat-usa.org [arkat-usa.org]
Improving yield and purity in spirocyclic amine synthesis protocols
Welcome to the Technical Support Center for the synthesis of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of these structurally complex and medicinally important molecules.[1][2][3] The unique three-dimensional architecture of spirocyclic amines offers significant advantages in drug discovery by enabling novel interactions with biological targets.[2] This resource aims to equip you with the knowledge to navigate the synthetic challenges and optimize your protocols for higher yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common initial queries and fundamental concepts in spirocyclic amine synthesis.
Q1: What are the most common strategies for synthesizing spirocyclic amines?
A1: Several robust methods are employed, each with its own advantages. Key strategies include:
-
Intramolecular [3+2] Cycloaddition: This powerful technique often involves the in-situ generation of an azomethine ylide, which then reacts with a dipolarophile to construct the five-membered heterocyclic ring fused at the spirocenter.[4]
-
Pictet-Spengler Reaction: This is a cornerstone reaction for generating spiro-fused tetrahydro-β-carbolines and spiroindolones.[5][6][7] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[8]
-
Intramolecular Mizoroki-Heck Annulations: This palladium-catalyzed reaction is well-suited for creating sterically demanding spirocyclic structures, including spiroindolines, with high stereocontrol.[9]
-
Dearomative Spirocyclization: This approach involves the conversion of a planar aromatic system into a three-dimensional spirocyclic structure, often catalyzed by transition metals like gold or silver.[1]
-
Stannyl Amine Protocol (SnAP): This method provides a direct, one-step synthesis of saturated spirocyclic N-heterocycles from cyclic ketones and SnAP reagents under simple reaction conditions.[10][11]
Q2: I'm starting a new spirocyclic amine synthesis. What are the most critical initial parameters to consider?
A2: Before beginning your synthesis, a thorough consideration of the following factors will significantly increase your chances of success:
-
Substrate Reactivity: The electronic and steric properties of your starting materials are paramount. Ensure that the nucleophilic and electrophilic centers are sufficiently reactive under your proposed conditions.[12]
-
Choice of Catalyst: The catalyst is often the key to success, influencing reaction rate, yield, and stereoselectivity. The choice can range from Brønsted and Lewis acids in Pictet-Spengler reactions to complex transition metal catalysts in cross-coupling reactions.[1][5][13]
-
Solvent Selection: The solvent can dramatically influence reaction rates and even the stereochemical outcome by affecting the transition state of the cyclization.[5][13] A solvent screen is often a worthwhile initial investment.
-
Protecting Group Strategy: Amines are nucleophilic and may require protection to prevent unwanted side reactions.[14] The choice of protecting group is critical, as it must be stable to the reaction conditions and easily removable without affecting the final product.[15][16][17] Common amine protecting groups include Boc, Cbz, and Fmoc.[17][18]
Q3: How do I choose the right analytical techniques to monitor my reaction and characterize my spirocyclic amine product?
A3: A multi-technique approach is essential for accurate monitoring and characterization:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for tracking the consumption of starting materials and the formation of the product and any byproducts.
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is the primary tool for determining the structure of your spirocyclic amine.[19][20] Mass Spectrometry (MS) will confirm the molecular weight.[19][20]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of your final compound. Chiral HPLC is necessary to determine enantiomeric excess (ee) in asymmetric syntheses.[5]
-
Functional Group Analysis: Fourier-Transform Infrared (FT-IR) spectroscopy can confirm the presence of key functional groups, such as N-H and C=O bonds.[19][20]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Spirocyclic Product
Question: I am attempting a spirocyclization reaction and observing very low or no formation of my desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common but surmountable issue in spirocyclization. A systematic approach to troubleshooting is key.[12]
-
Insufficient Reactivity:
-
The Problem: The nucleophilic or electrophilic components of your starting material may not be reactive enough to undergo cyclization.
-
The Solution:
-
Activate the Nucleophile: If your reaction involves a carbon nucleophile (e.g., an enolate), consider using a stronger, non-nucleophilic base. The choice of counter-ion can also be critical; for instance, switching from sodium to lithium or potassium bases can alter reactivity.[12]
-
Activate the Electrophile: For acid-catalyzed reactions like the Pictet-Spengler, ensure your acid catalyst (Lewis or Brønsted) is of appropriate strength and not being quenched by other functionalities.[5][12]
-
-
-
Catalyst Inactivation or Inefficiency:
-
The Problem: The chosen catalyst may be unsuitable, or it may be degrading under the reaction conditions. Impurities in starting materials can also poison the catalyst.[13]
-
The Solution:
-
Catalyst Screening: A systematic screening of different catalysts is often necessary. For instance, in Pictet-Spengler reactions for spiroindolones, both Lewis acids and Brønsted acids like BINOL-derived phosphoric acids can be effective, but their performance can vary significantly with the substrate.[5]
-
Ensure Purity of Starting Materials: Purify your starting materials by recrystallization or column chromatography before use to remove any potential catalyst inhibitors.[13]
-
-
-
Unfavorable Reaction Conditions:
-
The Problem: The temperature, concentration, or solvent may not be optimal for the reaction.
-
The Solution:
-
Temperature Optimization: Some reactions require elevated temperatures to overcome activation barriers, while others may benefit from lower temperatures to prevent decomposition.[21] Running the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C) can help identify the sweet spot.
-
Solvent Screening: The choice of solvent is crucial. For example, in certain phosphoric acid-catalyzed Pictet-Spengler reactions, dichloromethane (DCM) was found to give high enantioselectivity, while other solvents were less effective.[5] A screen of common solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile) is recommended.[13]
-
-
-
Product Decomposition:
-
The Problem: The desired spirocyclic product may be forming but is unstable under the reaction or workup conditions.[13]
-
The Solution:
-
Monitor Reaction Over Time: Analyze aliquots of the crude reaction mixture at different time points (e.g., 1h, 4h, 12h, 24h) by LC-MS to track the formation and potential decomposition of the product.[13]
-
Modify Workup: If decomposition is suspected during workup, consider milder conditions, such as using a buffered aqueous solution for extraction or minimizing exposure to strong acids or bases.
-
-
Issue 2: Poor Diastereoselectivity or Enantioselectivity
Question: My spirocyclization is proceeding, but I'm getting a mixture of diastereomers or a low enantiomeric excess. How can I improve the stereochemical outcome?
Answer: Controlling stereochemistry is a central challenge in spirocycle synthesis.[13] The three-dimensional arrangement of atoms at the spirocenter is influenced by a delicate interplay of factors.
-
Catalyst and Ligand Control:
-
The Principle: Chiral catalysts and ligands create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other.
-
Practical Application: In enantioselective synthesis, screening a library of chiral ligands is often necessary. For example, in nickel-catalyzed spirocyclizations, different Mandyphos ligands can have a significant impact on both yield and enantioselectivity.[13] Similarly, in Pictet-Spengler reactions, various BINOL-derived phosphoric acid catalysts can be tested to optimize enantioselectivity.[5]
-
-
Solvent Effects:
-
The Principle: The polarity of the solvent can influence the geometry of the transition state, thereby affecting the diastereoselectivity.[13]
-
Practical Application: A systematic solvent screen is highly recommended. In some cases, changing the solvent can even reverse the diastereoselectivity of the reaction.[13] For instance, a switch from a nonpolar solvent like toluene to a more polar one like acetonitrile could dramatically alter the diastereomeric ratio.
-
-
Temperature Optimization:
-
The Principle: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states, thus favoring the formation of the thermodynamically more stable product.[4]
-
Practical Application: If your reaction is giving poor selectivity at room temperature or higher, try running it at 0 °C, -20 °C, or even -78 °C.[22] While this may slow down the reaction rate, the improvement in selectivity can be significant.
-
-
Substrate Control:
-
The Principle: The steric bulk and electronic properties of substituents on the starting materials can direct the approach of the reacting partners, influencing the stereochemical outcome.[4]
-
Practical Application: In some cases, modifying a substituent on your substrate can improve selectivity. For example, using a bulkier protecting group on a nearby amine can block one face of the molecule, directing the cyclization to occur from the less hindered face.[9]
-
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized my spirocyclic amine, but I am struggling to purify it. What are the common challenges and solutions for purifying these compounds?
Answer: The unique properties of amines can make their purification challenging. Common issues include interactions with silica gel and product instability.[23]
-
Poor Separation on Silica Gel Chromatography:
-
The Problem: Basic amines can interact strongly with the acidic surface of silica gel, leading to significant peak tailing, poor separation, and even product decomposition on the column.[23]
-
The Solution:
-
Mobile Phase Additives: Add a small amount of a competing amine, such as 0.1-1% triethylamine or ammonia, to the mobile phase. This will saturate the acidic sites on the silica gel and improve the peak shape of your product.[23]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, or an amine-functionalized silica gel column.[23]
-
Reversed-Phase Chromatography: If your compound is sufficiently nonpolar, reversed-phase HPLC with an appropriate buffer can be an effective alternative.[23]
-
-
-
Co-elution with Byproducts:
-
The Problem: Byproducts with similar polarities to your desired product can be difficult to separate by standard chromatography.
-
The Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems to maximize the difference in retention factors (Rf) between your product and the impurities.
-
Derivative Formation and Purification: In some cases, it may be advantageous to protect the amine (e.g., as a Boc-carbamate), which will alter its polarity and may allow for easier separation from non-amine byproducts. The protecting group can then be removed after purification.
-
Salt Precipitation: Amines can be precipitated from an organic solution by the addition of an acid (e.g., HCl in ether) to form the corresponding salt. This can be an effective way to separate the amine from neutral impurities. The free amine can then be regenerated by treatment with a base.[24]
-
-
-
Product Instability During Purification:
-
The Problem: Some spirocyclic amines can be sensitive to air, light, or prolonged exposure to the chromatographic stationary phase.[23]
-
The Solution:
-
Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[23]
-
Minimize Exposure Time: Use flash chromatography to minimize the time the compound spends on the column.
-
Low Temperature: If possible, conduct purification at lower temperatures to reduce the rate of decomposition.[23]
-
-
Experimental Protocols & Data
Protocol: Optimization of a Pictet-Spengler Reaction for Spiroindolone Synthesis
This protocol is a generalized example based on literature procedures for optimizing the synthesis of spiroindolones.[5]
1. Catalyst Screening:
-
To separate oven-dried vials, add the tryptamine starting material (1.0 equiv) and isatin (1.2 equiv).
-
Add a different catalyst (10 mol %) to each vial. Catalysts to screen could include:
-
Lewis Acids: Sc(OTf)₃, Yb(OTf)₃
-
Brønsted Acids: (R)-BINOL-derived phosphoric acid, p-toluenesulfonic acid (PTSA)
-
-
Add the chosen solvent (e.g., DCM) to achieve a 0.1 M concentration.
-
Stir the reactions at room temperature under an argon atmosphere.
-
Monitor the reactions by LC-MS at regular intervals (e.g., 12h, 24h, 48h).
-
Once the reaction is complete, quench, work up, and purify a small sample from each vial to determine the yield and enantioselectivity (by chiral HPLC).
2. Solvent and Temperature Optimization:
-
Using the best catalyst identified in step 1, set up a series of reactions in different solvents (e.g., DCM, toluene, DMF, acetonitrile).
-
Run each reaction at a standard temperature (e.g., room temperature).
-
Based on the results, select the best solvent and then run the reaction at different temperatures (e.g., -15 °C, 0 °C, room temperature, 40 °C) to find the optimal conditions for both yield and enantioselectivity.[5]
Data Summary Table: Influence of Reaction Parameters on Yield and Selectivity
| Parameter | Condition A | Condition B | Condition C | Outcome Metric |
| Catalyst | Sc(OTf)₃ | (R)-Phosphoric Acid | Thiourea Catalyst | Yield: 85% |
| Solvent | Toluene | DCM | DCM | ee: 5% |
| Temperature | 80 °C | 25 °C | -15 °C | Yield: 92% |
| ee: 98% | ||||
| Yield: 75% | ||||
| ee: 99% |
This table is a representative example illustrating how to systematically evaluate and compare the effects of different reaction parameters.
Visualizations
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for addressing low reaction yields.
Logical Relationship: Factors Influencing Stereoselectivity
Caption: Key factors that control the stereochemical outcome of spirocyclization.
References
- Current time information in Le Flore County, US. (n.d.). Google.
- Taylor, R. D., & MacCoss, M. (n.d.). Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones. PMC - NIH.
- Tron, G. C., & Pirali, T. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH.
- Technical Support Center: Synthesis of Spirocyclic Compounds. (n.d.). Benchchem.
- Bull, J. A., & Mousseau, J. J. (n.d.). Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. PMC - PubMed Central.
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. (n.d.). Benchchem.
- Arnold, F. H., & Jia, Z. J. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC - NIH.
- You, S. L., & Zhu, Q. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond. PubMed.
- Wünsch, B., & Schepmann, D. (n.d.). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry (RSC Publishing).
- Optimization of Acidic Protocols for Pictet− Spengler Reaction. (n.d.). ResearchGate.
- Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. (2022). ACS Omega.
- Melchiorre, P., & Silvani, A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing).
- Synthesis and evaluation of the antioxidant activity of new spiro-1,2,4-triazine derivatives applying Ag/Fe3O4/CdO@MWCNT MNCs as efficient organometallic nanocatalysts. (n.d.). PMC - PubMed Central.
- Company, A., & Rios, R. (2015). Highly Diastereoselective Synthesis of Spiropyrazolones. PMC - NIH.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). PMC.
- Protecting Agents. (n.d.). TCI Chemicals.
- Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (2025). NIH.
- Common side reactions and byproducts in spirooxindole synthesis. (n.d.). Benchchem.
- Oxa-spirocycles: synthesis, properties and applications. (2021). Chemical Science (RSC Publishing).
- Approach to Heterospirocycles for Medicinal Chemistry. (2025). Organic Letters.
- One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. (n.d.). PubMed.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Synthesizing chiral spiro compounds using asymmetric amination chemistry. (n.d.). ResearchGate.
- Executing the revised strategy towards the synthesis of spirocycle core... (n.d.). ResearchGate.
- EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (n.d.).
- Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- What are some common causes of low reaction yields? (2024). Reddit.
- Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties. (2025). ResearchGate.
- New Protecting Group for Amines. (2018). ChemistryViews.
- Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (n.d.). PMC - NIH.
- Stereoselective domino reactions in the synthesis of spiro compounds. (2022). AIR Unimi.
- One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. (n.d.). Journal of the American Chemical Society.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
- Can Reaction Temperature Impact Synthetic Product Yield and Purity? (2023). Biotage.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
- Trichloroacetic acid fueled practical amine purifications. (2022). PMC - PubMed Central.
- (PDF) Inline purification in continuous flow synthesis – opportunities and challenges. (2022).
- Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals.
- purification challenges of N-cyclohexylthiolan-3-amine and solutions. (n.d.). Benchchem.
- Functional Groups In Organic Chemistry. (2010).
- Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI.
- Syntheses and medicinal chemistry of spiro heterocyclic steroids. (n.d.). PMC - NIH.
- Synthesis and Reactions of Amines. (2024). YouTube.
- Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. (2025). ResearchGate.
- Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. (2020). PubMed.
Sources
- 1. Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protective Groups [organic-chemistry.org]
- 15. jocpr.com [jocpr.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 19. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 20. rroij.com [rroij.com]
- 21. biotage.com [biotage.com]
- 22. Highly Diastereoselective Synthesis of Spiropyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in ring-closing metathesis for spirooxetane synthesis
Technical Support Center: Spirooxetane Synthesis via Ring-Closing Metathesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting low yields in the ring-closing metathesis (RCM) for spirooxetane synthesis. This guide, designed by Senior Application Scientists, provides in-depth, field-proven insights to help you navigate the complexities of this challenging transformation. We will delve into the causality behind common experimental pitfalls and offer robust, self-validating protocols to enhance your reaction outcomes.
I. Understanding the Challenge: The Nuances of Spirooxetane RCM
The synthesis of spirooxetanes via RCM presents a unique set of challenges primarily due to the inherent strain of the oxetane ring and the steric hindrance at the spirocyclic center. These factors can significantly impact catalyst activity, favor undesired side reactions, and complicate product isolation. This guide is structured to address these specific issues in a practical, question-and-answer format.
Troubleshooting Workflow for Spirooxetane RCM
Before diving into specific FAQs, consider this general workflow to diagnose and resolve low-yield issues.
Caption: A general troubleshooting workflow for low-yield RCM reactions.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
A. Catalyst-Related Issues
Question 1: My reaction is sluggish or shows no conversion. How do I know if my catalyst is the problem?
Answer: Catalyst inactivity is a primary suspect in failed RCM reactions. This can stem from several sources:
-
Catalyst Decomposition: Ruthenium-based metathesis catalysts, particularly second-generation Grubbs (GII) and Hoveyda-Grubbs (HGII) catalysts, can decompose.[1][2] This decomposition can be accelerated by impurities in the solvent or on the substrate. For instance, primary alcohols can react with first-generation Grubbs catalysts to form inactive ruthenium hydride species.[3] Similarly, oxygen can degrade these catalysts in solution.[4]
-
Catalyst Poisoning: Certain functional groups on your spirooxetane precursor can act as catalyst poisons. While RCM is known for its functional group tolerance, Lewis basic groups like unprotected amines or thiols can coordinate to the ruthenium center and inhibit catalysis.
-
Improper Handling: All Grubbs and Hoveyda-Grubbs catalysts, while solid-stable, are susceptible to degradation in solution when exposed to air.[4]
Troubleshooting Protocol:
-
Verify Catalyst Activity: Test your catalyst on a known, reliable substrate, such as the cyclization of diethyl diallylmalonate. This will confirm if the batch of catalyst is active.
-
Purify Your Substrate: Ensure your diene precursor is free from impurities that could act as poisons. Chromatography followed by drying under high vacuum is recommended.
-
Ensure Inert Conditions: Use freshly distilled, degassed solvents. Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen) before adding the catalyst.[4]
Question 2: I'm observing significant amounts of isomerized byproducts. What's causing this and how can it be prevented?
Answer: The formation of isomerized byproducts is a common issue in RCM and is often attributed to the in-situ formation of ruthenium hydride species from the decomposition of the primary metathesis catalyst.[5][6] These hydrides can catalyze the migration of the double bond in both the starting material and the desired spirooxetane product.
Causality: In slower RCM reactions, which are common with sterically hindered substrates like spirooxetane precursors, the catalyst has more time to decompose, leading to a higher concentration of these problematic ruthenium hydrides.[2]
Mitigation Strategies:
| Strategy | Mechanism of Action | Recommended Additives |
| Hydride Scavenging | Additives that react with and remove ruthenium hydride species from the reaction mixture. | 1,4-benzoquinone, copper(I) halides.[6] |
| Rate Enhancement | Additives that can accelerate the rate of metathesis, thus outcompeting the isomerization pathway. | Phenol (with GII), though it may inhibit HGII.[6] |
| Temperature Control | Lowering the reaction temperature can sometimes disfavor the decomposition pathways leading to hydride formation. | N/A |
Experimental Protocol for Isomerization Suppression:
-
Set up the RCM reaction under standard inert conditions.
-
Before adding the ruthenium catalyst, introduce an additive such as 1,4-benzoquinone (typically 10-20 mol%).
-
Add the RCM catalyst and monitor the reaction. Compare the product distribution to a reaction run without the additive.
B. Substrate and Reaction Condition Issues
Question 3: My reaction stalls at partial conversion, and I suspect steric hindrance is the issue. What are my options?
Answer: The formation of a spirocyclic junction, especially one involving a strained oxetane, is sterically demanding.[7][8] The diene precursor must adopt a specific conformation to allow the terminal alkenes to approach the ruthenium center for the intramolecular reaction. High steric hindrance can significantly slow down the desired RCM pathway, allowing side reactions or catalyst decomposition to dominate.[7]
Expert Insights & Solutions:
-
Catalyst Choice is Critical: For sterically hindered substrates, consider catalysts with smaller ligand profiles. For example, the Hoveyda-Grubbs catalyst M721 is designed for sterically demanding rearrangements due to the reduced bulk of its ligands.[4] Alternatively, more active third-generation catalysts (like GIII) might provide the necessary reactivity.[9]
-
Increase Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier associated with steric hindrance. Switching from dichloromethane (DCM) to a higher-boiling solvent like toluene or 1,2-dichloroethane (DCE) is a common strategy.
-
Slow Addition of Substrate: In some cases, adding the substrate slowly via a syringe pump to a solution of the catalyst can maintain a low instantaneous concentration of the substrate, which can sometimes favor the intramolecular cyclization.
Question 4: I'm getting a lot of dimeric or oligomeric byproducts instead of my desired spirooxetane. How can I favor the intramolecular reaction?
Answer: The formation of dimers and oligomers results from an intermolecular metathesis reaction competing with the desired intramolecular ring-closing.[10] This is governed by the effective molarity of the substrate.
The Principle of Dilution:
To favor the intramolecular RCM, the reaction must be run under high dilution. This reduces the probability of two different substrate molecules interacting with the catalyst, thereby promoting the intramolecular pathway.
Practical Recommendations:
| Parameter | Recommendation | Rationale |
| Concentration | 0.01 M to 0.001 M | Decreases the likelihood of intermolecular reactions.[11] |
| Mode of Addition | Slow addition of substrate to the catalyst solution. | Maintains a consistently low substrate concentration. |
| Solvent Volume | Use a larger volume of solvent. | While effective, this can be a challenge for scalability.[11] |
Experimental Protocol for High-Dilution RCM:
-
Dissolve the ruthenium catalyst in half of the total required volume of degassed solvent in the reaction flask.
-
Dissolve the diene substrate in the other half of the solvent in a separate flask.
-
Using a syringe pump, add the substrate solution to the catalyst solution over a period of several hours (e.g., 4-8 hours).
-
Allow the reaction to stir for an additional period after the addition is complete.
III. Purification of Spirooxetanes
Question 5: I've successfully formed my spirooxetane product, but I'm struggling with purification. What are the best practices?
Answer: Purification can be challenging due to the need to remove residual ruthenium species and separate the desired product from closely related byproducts.
-
Ruthenium Removal: Residual ruthenium can be highly colored and may interfere with subsequent reactions or biological assays.
-
Silica Gel Chromatography: While standard, some spirooxetanes may be sensitive to acidic silica. In such cases, use deactivated silica gel (treated with a base like triethylamine) or switch to a different stationary phase like alumina.
-
Scavengers: Water-soluble phosphines (e.g., P(CH2OH)3) or functionalized silica gels (e.g., with thiol groups) can be used to bind and remove ruthenium impurities.[10]
-
-
Separation from Byproducts:
-
Isomers: Isomeric byproducts can be difficult to separate. High-performance liquid chromatography (HPLC) may be required if standard column chromatography is insufficient.
-
Oligomers: Dimeric and oligomeric byproducts are typically much higher in molecular weight and less polar, making them easier to separate by standard chromatography.
-
IV. References
-
Competitive Isomerization and Catalyst Decomposition During Ring-Closing Metathesis. ChemRxiv.
-
Competitive isomerization and catalyst decomposition during ring-closing metathesis. Catalysis Science & Technology (RSC Publishing).
-
Impact of the Carbene Derivative Charge on the Decomposition Rates of Hoveyda–Grubbs-like Metathesis Catalysts. PMC - NIH.
-
Degradation of the First-Generation Grubbs Metathesis Catalyst with Primary Alcohols, Water, and Oxygen. Formation and Catalytic Activity of Ruthenium(II) Monocarbonyl Species. ResearchGate.
-
Ring-closing metathesis - Wikipedia.
-
Decomposition of Ruthenium Olefin Metathesis Catalyst. MDPI.
-
Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). NIH.
-
Metathesis Catalysts - Precious Metals Chemistry. Umicore.
-
Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure.
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PubMed Central.
-
Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. React App [pmc.umicore.com]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. drughunter.com [drughunter.com]
Navigating the Challenges of Purifying Highly Polar Spirocyclic Amines: A Technical Support Guide
For Immediate Release
Lafayette, IN – Researchers, scientists, and drug development professionals frequently encounter significant hurdles in the purification of highly polar spirocyclic amines. These molecules, integral to many pharmaceutical compounds, present a unique set of challenges due to their basicity and high polarity. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during their purification.
The Challenge: Duality of Polarity and Basicity
Highly polar spirocyclic amines pose a dual challenge in purification. Their basic amine functionalities interact strongly with the acidic silanol groups present on the surface of standard silica gel, a common stationary phase in chromatography. This acid-base interaction can lead to a host of problems, including irreversible adsorption of the compound to the silica, low recovery of the desired product, and significant peak tailing in chromatographic separations.[1][2] Furthermore, their inherent polarity makes them poorly soluble in the non-polar organic solvents typically used in normal-phase chromatography, necessitating the use of highly polar and often complex solvent systems to achieve elution.[1]
Troubleshooting Guide: Common Issues and Strategic Solutions
This section addresses specific problems researchers may face and offers targeted solutions based on established scientific principles.
Issue 1: Poor or No Elution from a Standard Silica Gel Column
Q: My highly polar spirocyclic amine is not moving from the baseline on my silica TLC plate, even with a high concentration of methanol in dichloromethane. What should I do?
A: This is a classic sign of strong interaction between your basic amine and the acidic silica gel. The amine is likely protonated by the surface silanols and is now strongly adsorbed.
Solutions:
-
Mobile Phase Modification with a Basic Additive: The most common and effective strategy is to add a small amount of a competing base to your mobile phase. This base will "mask" the acidic silanol sites, preventing your spirocyclic amine from binding irreversibly.[2][3]
-
Recommended Additives:
-
Triethylamine (TEA): Typically added at 0.1-2% (v/v). It is a volatile base, which can be advantageous for product workup.[4]
-
Ammonium Hydroxide: A solution of 1-10% of a 10% ammonium hydroxide in methanol stock solution can be added to dichloromethane for very polar compounds.[5][6] This creates a more polar and basic mobile phase.
-
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[8][9][10] It utilizes a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[10][11] This technique partitions the analyte between the mobile phase and a water-enriched layer on the stationary phase surface.[10]
Issue 2: Significant Peak Tailing in HPLC Analysis
Q: I'm trying to analyze the purity of my spirocyclic amine using reversed-phase HPLC, but I'm seeing severe peak tailing. How can I improve the peak shape?
A: Peak tailing for basic compounds in reversed-phase HPLC is often caused by secondary interactions with residual, un-endcapped silanol groups on the C18 stationary phase.[1] At neutral or acidic pH, your amine is protonated and can interact with ionized silanols.
Solutions:
-
Mobile Phase pH Adjustment: Controlling the pH of the mobile phase is critical.[1][3]
-
Low pH (e.g., 2.5-4): At a low pH, your amine will be fully protonated (R-NH3+), which can improve its solubility in the aqueous mobile phase.[1] More importantly, a low pH suppresses the ionization of the residual silanol groups, minimizing the unwanted ionic interactions that cause tailing.[3]
-
High pH (e.g., 8-10): At a high pH, your amine will be in its neutral, free base form. This can also lead to good peak shape, but it is crucial to use a column specifically designed for high pH stability.
-
-
Use of a Highly End-Capped Column: Modern HPLC columns are available with advanced end-capping that minimizes the number of accessible silanol groups, thereby reducing the opportunities for secondary interactions.[3]
-
Lowering Sample Concentration: High sample concentrations can lead to mass overload, which can also contribute to peak tailing.[1] Try injecting a more dilute sample.
Issue 3: Compound Instability or Degradation on Silica Gel
Q: I suspect my spirocyclic amine is decomposing during flash chromatography on silica gel. How can I purify it without causing degradation?
A: The acidic nature of silica gel can indeed catalyze the degradation of sensitive compounds.
Solutions:
-
Deactivate the Silica Gel: Before loading your sample, you can neutralize the acidic sites on the silica. This is done by flushing the packed column with a solvent system containing a base, such as 1-2% triethylamine in your chosen eluent.[3][12]
-
Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography can be a viable option.[7]
-
Non-Chromatographic Techniques:
-
Acid-Base Extraction: This is a simple and powerful technique for separating basic compounds from neutral or acidic impurities.[13][14] The process involves dissolving the crude mixture in an organic solvent and extracting with an aqueous acid. Your basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the purified amine can be back-extracted into an organic solvent.[14][15]
-
Crystallization as a Salt: Highly polar amines can often be crystallized as their salts (e.g., hydrochloride, oxalate).[16][17] This can be an excellent method for achieving high purity. The free base can be regenerated after purification if needed.
-
Frequently Asked Questions (FAQs)
Q1: What is the "best" chromatographic technique for purifying highly polar spirocyclic amines?
A: There is no single "best" technique, as the optimal method depends on the specific properties of your compound and the impurities present. However, a good starting point is to evaluate Hydrophilic Interaction Liquid Chromatography (HILIC) .[8][9][10][11][18] HILIC is specifically designed for the retention and separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[19][20] For preparative scale, normal-phase chromatography on amine-functionalized silica or with a basic mobile phase additive is often a practical choice.[2]
Q2: Can I use Supercritical Fluid Chromatography (SFC) for these compounds?
A: Yes, SFC is emerging as a powerful "green" alternative for the purification of polar compounds.[21][22][23] It uses supercritical CO2 as the main mobile phase, often with a polar organic co-solvent (modifier) like methanol.[23] For basic amines, adding a basic additive to the co-solvent can be beneficial.[22][24] SFC often provides faster separations and reduced solvent consumption compared to HPLC.[21][25]
Q3: My spirocyclic amine is zwitterionic. How does this affect my purification strategy?
A: Zwitterionic compounds can be particularly challenging. Their purification often requires careful pH control to manage their net charge. Ion-exchange chromatography can be a very effective technique for separating zwitterions.[26] HILIC is also well-suited for the separation of zwitterionic compounds.[18]
Q4: I have successfully purified my amine, but it is an oil. How can I solidify it?
A: If your amine is an oil, converting it to a salt is a common strategy to induce crystallization.[27] You can try bubbling HCl gas through a solution of your amine in an appropriate solvent or adding a solution of an acid like oxalic acid.[16]
Experimental Protocols & Data
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Column Packing: Dry pack the column with the required amount of silica gel.
-
Solvent System Preparation: Prepare your initial elution solvent system.
-
Deactivation: Prepare a separate solution of your initial elution solvent containing 1-2% (v/v) triethylamine.
-
Flushing: Flush the packed column with 2-3 column volumes of the deactivating solvent.
-
Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without the triethylamine) to remove excess base before loading your sample.[3]
Table 1: Comparison of Chromatographic Techniques for Polar Amines
| Technique | Stationary Phase | Mobile Phase | Key Advantages | Common Challenges |
| Normal-Phase with Basic Additive | Silica Gel | Non-polar solvent (e.g., DCM) with polar modifier (e.g., MeOH) and a basic additive (e.g., TEA, NH4OH) | Cost-effective, widely available | Peak tailing, potential for compound degradation[1][2] |
| Amine-Functionalized Silica | Amine-bonded silica | Non-polar solvent with a polar modifier | Excellent peak shape for basic compounds, reduced need for mobile phase additives[2] | Higher cost of stationary phase |
| Reversed-Phase HPLC (with pH control) | C18, C8 (highly end-capped) | Aqueous buffer with organic modifier (e.g., Acetonitrile, Methanol) | High resolution, good for analytical purity checks | Poor retention for very polar compounds, peak tailing without proper pH control[1][19] |
| HILIC | Silica, Diol, Amide, Zwitterionic | High organic (e.g., >80% Acetonitrile) with aqueous buffer | Excellent retention for highly polar compounds, MS-friendly mobile phases[8][9][10] | Longer column equilibration times, different selectivity compared to RP[28] |
| SFC | Various (similar to normal phase) | Supercritical CO2 with a polar co-solvent (e.g., Methanol) and additives | Fast separations, reduced organic solvent consumption, "green" technique[21][22][23] | Requires specialized equipment |
| Ion-Exchange Chromatography | Cation or Anion exchange resin | Aqueous buffers of varying pH and ionic strength | Excellent for charged and zwitterionic compounds, high loading capacity[26][29] | Sensitive to buffer conditions, may require desalting step |
Visualizing the Purification Workflow
A logical approach to selecting a purification method is crucial for success. The following diagram outlines a decision-making workflow for purifying highly polar spirocyclic amines.
Caption: Decision workflow for purification.
References
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
-
Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of SFC, polar organic, and normal-phase modes. Analyte: RS/SR 2-amino. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Chromatography Today. (n.d.). How Good is SFC for Polar Analytes? Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Retrieved from [Link]
-
Diva-Portal.org. (2022, May 27). Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Retrieved from [Link]
-
The Analytical Scientist. (2020, August 3). The Challenges of Analytical Chromatography We Can Leave in the Past. Retrieved from [Link]
-
Waters Blog. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
Reddit. (2020, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]
-
PubMed. (2013). Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions. Retrieved from [Link]
-
Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]
-
ResearchGate. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Retrieved from [Link]
-
Reddit. (2015, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? Retrieved from [Link]
-
ResearchGate. (n.d.). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Retrieved from [Link]
-
Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines. Retrieved from [Link]
- Google Patents. (n.d.). US4879042A - Method of crystallizing salts from aqueous solutions.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]
-
PMC - NIH. (n.d.). Small Polar Molecules: A Challenge in Marine Chemical Ecology. Retrieved from [Link]
-
GSC Online Press. (n.d.). Ion exchange chromatography: A comprehensive review. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
PMC - PubMed Central - NIH. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
ResearchGate. (n.d.). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Retrieved from [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
PubMed. (n.d.). N-Spirocyclic Quaternary Ammonium Ionenes for Anion-Exchange Membranes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. waters.com [waters.com]
- 20. biotage.com [biotage.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. diva-portal.org [diva-portal.org]
- 23. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. gsconlinepress.com [gsconlinepress.com]
- 27. Purification [chem.rochester.edu]
- 28. researchgate.net [researchgate.net]
- 29. イオンクロマトグラフィーによるアミン分析 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Overcoming Challenges in the Purification of Amines
Welcome to the Technical Support Center for Amine Purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying amines from complex reaction mixtures. Amines are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science, but their inherent basicity, polarity, and susceptibility to oxidation can complicate downstream processing.
This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. We will explore common issues and provide robust, field-proven solutions for various purification techniques.
Part 1: Foundational Challenges & Initial Steps
Before selecting a primary purification technique, it's crucial to understand the inherent properties of your amine and the nature of the impurities. This initial assessment will guide your strategy and prevent common pitfalls.
FAQ 1: My amine seems to be degrading or changing color during workup. What's happening and how can I prevent it?
This is a classic sign of air oxidation, a common issue especially with electron-rich aromatic amines (like anilines) or benzylic amines. The nitrogen lone pair makes the amine susceptible to oxidation, which can be accelerated by heat, light, or trace metal impurities. This process can form colored N-oxides and other complex degradation products.
Troubleshooting & Prevention:
-
Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere (Nitrogen or Argon).[1] This is particularly critical during solvent removal by rotary evaporation, where the mixture is heated under vacuum.[1] Purging solvents with an inert gas before use can also minimize dissolved oxygen.[1]
-
Temperature Control: Avoid excessive heat. Use the lowest possible temperature for distillation or solvent evaporation.
-
Solvent Choice: Certain solvents can mitigate oxidation. For instance, if an amine is unstable during filtration in a protic solvent like ethanol, switching to a less reactive solvent like ethyl acetate may help.[1]
-
Chelating Agents: If you suspect metal-catalyzed oxidation (e.g., from residual palladium, copper, or iron catalysts), consider washing the organic layer with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions.
FAQ 2: How does the basicity of my amine affect purification strategy?
The basicity of an amine, quantified by the pKa of its conjugate acid (the ammonium ion), is the most critical property to leverage for purification.[2][3][4] Most simple alkylamines are relatively strong bases, with their conjugate acids having pKa values in the 10-11 range.[2][3] Aromatic amines are significantly weaker bases (e.g., anilinium ion pKa ≈ 4.6).[5][6] This difference in basicity dictates how easily the amine can be protonated and deprotonated, which is the cornerstone of extraction and certain chromatographic methods.
Table 1: Basicity of Common Amines
| Amine | Structure | pKa of Conjugate Acid (R₃NH⁺) | Relative Basicity |
| Triethylamine | (CH₃CH₂)₃N | 10.75 | Strong |
| Diisopropylamine | [(CH₃)₂CH]₂NH | 11.05 | Strong |
| Propylamine | CH₃CH₂CH₂NH₂ | 10.71 | Strong |
| Benzylamine | C₆H₅CH₂NH₂ | 9.33 | Moderate |
| Pyridine | C₅H₅N | 5.25 | Weak |
| Aniline | C₆H₅NH₂ | 4.63 | Very Weak |
Data sourced from various chemistry resources.[2][3][6]
Understanding your amine's pKa allows you to select the correct pH for aqueous extractions to move it between organic and aqueous layers selectively. A stronger base (higher pKa) is more easily protonated and will require a stronger base to be liberated from its salt form.[2][3]
Part 2: Troubleshooting by Purification Technique
A. Liquid-Liquid Extraction (LLE)
LLE is often the first line of defense, exploiting the amine's basicity to separate it from neutral or acidic impurities. The core principle is to convert the water-insoluble free amine into a water-soluble ammonium salt with an acid wash, and then regenerate the free amine with a base wash.[2][7]
Q1: I performed an acid wash (e.g., 1M HCl), but my amine is still in the organic layer. Why?
Cause & Explanation: The aqueous acid was not strong enough to fully protonate your amine. For an amine to be extracted into the aqueous layer, the pH of the aqueous solution must be at least 2-3 pH units below the pKa of the amine's conjugate acid.
Solution:
-
Check the pKa: If you are purifying a very weak base like a substituted aniline (pKa of conjugate acid ~3-5), a 1M HCl solution (pH ~0) should be sufficient. However, if your wash is incomplete, ensure you are using enough acid volume to neutralize all the amine.
-
Increase Acid Strength: For most alkylamines (pKa of conjugate acid ~10-11), 1M HCl is more than adequate. If separation is poor, the issue is likely not pH but another problem like emulsion formation.
Q2: I've formed a thick, stable emulsion between the organic and aqueous layers that won't separate. How can I break it?
Cause & Explanation: Emulsions are common in extractions and are caused by the presence of surfactant-like molecules that reduce the interfacial tension between the two immiscible layers.[8] This can be due to fine particulates, greasy byproducts, or the amine salt itself acting as a surfactant. Vigorous shaking is a primary cause of emulsion formation.[8]
Troubleshooting Workflow:
Caption: Workflow for breaking emulsions in LLE.
Detailed Protocol for Breaking Emulsions:
-
Patience & Gentle Agitation: First, simply let the separatory funnel stand undisturbed.[9][10] Sometimes, the emulsion will break on its own. Gentle swirling, rather than vigorous shaking, can also help coalesce the dispersed droplets.[8]
-
Salting Out: Add a saturated aqueous solution of sodium chloride (brine).[8] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to force phase separation.[8][9]
-
Filtration: Filter the entire mixture through a pad of Celite® or a plug of glass wool. This can physically disrupt the emulsion layer.[8][11]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method to force the denser layer to the bottom and break the emulsion.[8][10]
B. Column Chromatography
Silica gel chromatography is a powerful tool, but it presents a major challenge for amines. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[12][13] Basic amines can interact strongly with these acidic sites via acid-base interactions, leading to a host of problems.[12][13][14]
Q1: My amine is streaking badly on the TLC plate and won't elute from my silica gel column (or gives very broad peaks). What should I do?
Cause & Explanation: This is a classic result of the strong interaction between the basic amine and acidic silica gel.[15] The amine gets irreversibly adsorbed or elutes very slowly and non-uniformly, a phenomenon known as "peak tailing".[14]
Solutions:
-
Mobile Phase Modifier: The most common solution is to add a small amount of a competing base to your mobile phase. This base will "neutralize" the acidic sites on the silica, allowing your amine to elute properly.[12][15]
-
Recommended Modifiers: Add ~1-2% triethylamine (Et₃N) or ~0.5-1% ammonium hydroxide (NH₄OH) to your solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).
-
Causality: The modifier, a small and mobile base, effectively "caps" the acidic silanol groups, preventing your larger, less mobile amine analyte from binding strongly.
-
-
Use a Deactivated Stationary Phase: If mobile phase modifiers are insufficient or undesirable (e.g., triethylamine can be difficult to remove), switch to a different stationary phase.
-
Amine-Functionalized Silica: This is silica gel that has been chemically modified with aminopropyl groups, creating a slightly basic surface that is ideal for purifying basic compounds.[12][16] It often provides excellent peak shape without needing mobile phase additives.[16]
-
Basic Alumina: Alumina (Al₂O₃) is another polar stationary phase that is available in acidic, neutral, and basic grades. Basic alumina is an excellent alternative to silica for purifying amines.
-
Table 2: Troubleshooting Amine Purification on Silica Gel
| Problem | Primary Cause | Recommended Solution | Explanation |
| Streaking / Tailing | Strong acid-base interaction with silica.[14] | Add 1% Et₃N or NH₄OH to the mobile phase.[12] | The additive neutralizes acidic silanol sites, reducing strong analyte binding.[15] |
| No Elution / Irreversible Binding | Very strong amine-silica interaction. | Switch to an amine-functionalized silica or basic alumina column.[15][16] | The stationary phase is no longer acidic, preventing irreversible adsorption. |
| Low Recovery | Analyte degradation on the acidic silica surface. | Use a deactivated stationary phase or work quickly at low temperatures. | Minimizes contact time with the acidic medium that can cause decomposition. |
C. Crystallization & Salt Formation
For solid amines, direct crystallization can be an effective purification method. However, a more versatile and powerful technique is to first form a crystalline salt of the amine.[17]
Q1: My amine is an oil and is difficult to purify by chromatography. Is there an alternative?
Cause & Explanation: Many amines, particularly low-to-medium molecular weight ones, are oils at room temperature, precluding direct crystallization. Converting the basic amine into an ammonium salt dramatically increases its melting point and crystallinity, often yielding a stable, easily handled solid.[4][7] This salt can then be purified by recrystallization.
Protocol for Amine Purification via HCl Salt Formation:
-
Dissolution: Dissolve the crude amine mixture in a suitable organic solvent in which the amine hydrochloride salt is insoluble. Good starting choices are diethyl ether, ethyl acetate, or a mixture of hexanes and ethyl acetate.[18]
-
Protonation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or HCl in dioxane) to the stirred amine solution. The amine hydrochloride salt should precipitate as a solid.
-
Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of the cold precipitation solvent to remove soluble impurities.
-
Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., Ethanol/Ether, Methanol/Acetone) to achieve high purity.
-
Liberation of Free Amine: To recover the purified amine, dissolve the salt in water, add a base (e.g., 2M NaOH, Na₂CO₃) until the solution is basic (pH > 11), and extract the liberated free amine back into an organic solvent (e.g., dichloromethane, ethyl acetate). Dry the organic layer (e.g., over Na₂SO₄), filter, and remove the solvent under reduced pressure.
A novel approach involves using CO₂ to selectively crystallize primary amines as ammonium carbamates, which can be an efficient and waste-free method.[19][20] This technique is particularly useful for separating mixtures of primary, secondary, and tertiary amines.[19]
D. Distillation
For volatile amines, distillation is a viable purification method, especially on a larger scale.
Q1: I'm trying to distill my amine, but I'm getting poor recovery and decomposition in the distillation pot.
Cause & Explanation: Amines can be susceptible to thermal degradation and oxidation, especially at elevated temperatures. Furthermore, the presence of non-volatile impurities, such as heat-stable salts formed from contaminants, can complicate distillation and lead to foaming or corrosion.[21]
Solutions:
-
Vacuum Distillation: The most important technique is to distill under reduced pressure (vacuum). This lowers the boiling point of the amine, minimizing the risk of thermal decomposition.
-
Inert Atmosphere: Perform the distillation under a nitrogen or argon atmosphere to prevent oxidation at high temperatures.
-
Use a Drying Agent: If water is present, it can co-distill with the amine. Distilling from a basic drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂) can remove water and some acidic impurities.
-
Pre-treatment: If the crude mixture contains significant non-volatile salts or acidic impurities, a preliminary acid-base workup to isolate the crude amine before distillation is highly recommended.[22]
Part 3: Advanced Topics & Special Cases
FAQ: How do I remove residual metal catalysts (e.g., Pd, Ru, Cu) from my amine product?
Residual metal catalysts are a common and critical impurity, especially in drug development.
-
Filtration through Celite®: For heterogeneous catalysts like Palladium on carbon (Pd/C), filtration is the standard removal method. Crucially, the filter cake must be kept wet with solvent at all times to prevent the pyrophoric catalyst from igniting upon contact with air. [23]
-
Activated Carbon: A wash with activated carbon can be a cost-effective method for scavenging some dissolved metal species.[23]
-
Specialized Scavengers: For challenging cases, commercially available metal scavenger resins (functionalized silica or polymers with chelating groups like thiols or amines) can be highly effective. The crude amine solution is simply stirred with the resin or passed through a cartridge containing it.
-
Ion Exchange Resins: Weakly acidic cation exchange resins can be used to bind the amine, allowing neutral impurities and some metal complexes to be washed away. The amine is then eluted by washing the resin with a base.[24][25]
Decision Tree for Selecting an Amine Purification Strategy
Caption: Decision tree for initial purification strategy.
References
-
24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. OpenStax. [Link]
-
Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]
-
24.3: Basicity of Amines. Chemistry LibreTexts. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]
-
Structure and properties of amines. Fiveable. [Link]
-
CHAPTER 21: AMINES. University of Calgary. [Link]
-
Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. [Link]
-
Why Do Amines Adhere To Silica Gel Columns? YouTube. [Link]
-
Purification: How To. University of Rochester, Department of Chemistry. [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? ResearchGate. [Link]
-
Amine and HCl - salt formation reaction. YouTube. [Link]
-
Contamination in Amine Systems. Refining Community. [Link]
-
How to prevent/minimize rapid air oxidation or arylamine... ResearchGate. [Link]
-
Which acidic ion exchange resin is suited best for purification of oligo amino compounds? ResearchGate. [Link]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
When should amine-bonded columns be used for purification? Biotage. [Link]
-
Amines Reduction. ResinTech. [Link]
- Repetitive process for the removal and/or recovery of amines
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
purifying secondary amine. ScienceMadness Discussion Board. [Link]
-
Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. [Link]
-
Understanding and mitigating amine oxidation caused by NO₂ in scrubbing to capture CO₂. University of Texas at Austin Libraries. [Link]
-
Troubleshooting — SRU and Amine Blog. Sulfur Recovery Engineering Inc. [Link]
-
Amine effect on Distillation. Eng-Tips. [Link]
-
Amine Plant Troubleshooting and Optimization. Scribd. [Link]
- Removal of impurities
-
Distillation and concentration process design for removal of heat stable salts in amine solution. ResearchGate. [Link]
-
Common amine system corrosion issues and how to solve them. Vysus Group. [Link]
-
Amine Gas Sweetening System Problems Arising from Amine Replacement and Solutions to Improve System Performance. The Online Journal of the Oil & Gas Industry. [Link]
-
Separation of primary, secondary and tertiary amines by Hoffmann's method. Chemical Note. [Link]
- Method for purification of an amino acid using ion exchange resin.
-
Tackling emulsions just got easier. Biotage. [Link]
-
Amine workup. Reddit. [Link]
- Purification of amine reaction mixtures.
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 10. azom.com [azom.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
- 17. Purification [chem.rochester.edu]
- 18. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. resintech.com [resintech.com]
Oxetane Synthesis Technical Support Center: Strategies for Ring Integrity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical strategies to avoid the decomposition of the oxetane ring during synthesis. The inherent ring strain that makes oxetanes valuable isosteres for gem-dimethyl and carbonyl groups also renders them susceptible to specific reaction conditions.[1][2][3] This resource offers troubleshooting advice and frequently asked questions to ensure the successful synthesis and manipulation of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: How stable is the oxetane ring in a typical synthetic workflow?
The stability of the oxetane ring is often a point of concern, but with a proper understanding of its reactivity, it can be a robust component of a synthetic route. Its stability lies between that of a highly reactive epoxide and a stable tetrahydrofuran (THF).[3][4][5] The key factors influencing its stability are the substitution pattern on the ring and the reaction conditions employed.[1][4] A common misconception is that oxetanes are universally unstable under acidic conditions; however, this is not always the case and depends heavily on the specific substrate and acid used.[1][4]
Q2: What are the most common conditions that lead to oxetane ring decomposition?
The primary culprits for oxetane ring decomposition are:
-
Strongly Acidic Conditions: Both Brønsted and Lewis acids can catalyze the ring-opening of oxetanes, particularly in the presence of nucleophiles.[4][6]
-
High Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for ring-opening, especially when other reactive species are present.[1][7][8]
-
Potent Reducing Agents: Certain powerful reducing agents, such as Lithium aluminum hydride (LiAlH₄) at elevated temperatures, have been shown to cleave the oxetane ring.[4][5][7]
Q3: Does the substitution pattern on the oxetane ring affect its stability?
Absolutely. The substitution pattern is a critical determinant of an oxetane's stability. A well-established principle is that 3,3-disubstituted oxetanes exhibit the highest stability .[1][4] This enhanced stability is attributed to steric hindrance, where the substituents at the 3-position physically block the approach of external nucleophiles to the C-O σ* antibonding orbital, thus inhibiting ring-opening.[1] Conversely, oxetanes bearing electron-donating groups at the C2 position tend to be less stable.[1]
Q4: Is it ever safe to use acidic conditions with an oxetane-containing molecule?
While caution is warranted, the use of acidic conditions is not entirely prohibitive. The key is to use mild acids and carefully control the reaction conditions. For instance, the synthesis of tert-butyl esters from carboxylic acids containing an oxetane has been successfully achieved using a catalytic amount of a milder acid like TsOH with isobutylene.[5] Generally, if acidic conditions are necessary, it is advisable to use the mildest acid possible and maintain a low reaction temperature.
Q5: Which reducing agents are considered "safe" for use with oxetanes?
The choice of reducing agent is critical for preserving the oxetane ring.
-
Lithium aluminum hydride (LiAlH₄): Can cause decomposition, particularly at temperatures above 0°C. However, it can be used effectively at lower temperatures, for example, between -30°C and -10°C for the reduction of esters.[5][7]
-
Sodium borohydride (NaBH₄): This is often a safer choice and has been used successfully to reduce esters to alcohols at 0°C without causing ring-opening.[5]
-
Aluminum hydride (AlH₃): This reagent has proven useful for reducing amides at very low temperatures (-78°C to -50°C) in cases where LiAlH₄ and NaBH₄ were not effective.[5]
-
Catalytic Hydrogenation: The oxetane ring is generally stable under catalytic hydrogenation conditions. For example, protecting groups like N-Bn and N-Cbz have been removed using Pearlman's catalyst (Pd(OH)₂/C) without compromising the oxetane ring.[5]
Troubleshooting Guide: Preventing Oxetane Ring Decomposition
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Scenario 1: Ring-Opening Observed During an Acid-Catalyzed Reaction
-
Symptom: Your analytical data (e.g., NMR, LC-MS) shows the formation of 1,3-diols or other ring-opened byproducts after a reaction involving an acid (e.g., deprotection, esterification, or an acidic workup).
-
Probable Cause: The oxetane ring is susceptible to acid-catalyzed nucleophilic attack.[4] This issue can be more pronounced if your molecule contains an internal nucleophile, such as a hydroxyl or amine group, which can facilitate intramolecular ring-opening.[1][8]
-
Solutions:
-
Switch to Milder Acids: If possible, replace strong acids like HCl or H₂SO₄ with weaker alternatives.
-
Employ Basic Conditions: For reactions like ester hydrolysis, consider using basic conditions (e.g., LiOH or NaOH), which are generally well-tolerated by the oxetane core.[5]
-
Careful Workup: During workup, use a buffered aqueous solution or a mild base to neutralize the acid before extraction to minimize contact time with acidic conditions.
-
Scenario 2: Decomposition During a Nucleophilic Reaction
-
Symptom: A reaction with a strong nucleophile results in a mixture of the desired product and a ring-opened byproduct.
-
Probable Cause: Nucleophilic attack on the oxetane ring is a competing reaction pathway.[9] This is especially true if the reaction is catalyzed by a Lewis acid, which activates the oxetane ring towards opening.[10]
-
Solutions:
-
Avoid Lewis Acids: If possible, conduct the reaction without a Lewis acid catalyst.
-
Moderate Nucleophilicity: Consider using a less reactive nucleophile or moderating its reactivity by changing the counter-ion or solvent.[7]
-
Optimize Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can help to favor the desired reaction over the competing ring-opening.[7]
-
Scenario 3: Decomposition During a Reduction Reaction
-
Symptom: The starting material containing the oxetane ring decomposes during a reduction step.
-
Probable Cause: The use of harsh reducing agents or elevated temperatures. As mentioned in the FAQs, powerful reducing agents like LiAlH₄ can cleave the oxetane ring, especially at higher temperatures.[7]
-
Solutions:
Data Summary: Reagent and Condition Compatibility
| Reagent/Condition | Compatibility with Oxetane Ring | Key Considerations & Recommendations |
| Strong Acids (HCl, H₂SO₄) | Low | Avoid if possible. If necessary, use at low temperatures and for short durations. |
| Mild Acids (TsOH, PPTS) | Moderate | Can be tolerated in catalytic amounts for specific reactions.[5] |
| Strong Bases (NaOH, KOtBu) | High | Generally well-tolerated.[1] Ideal for reactions like ester hydrolysis.[5] |
| Strong Nucleophiles | Moderate | Ring-opening is a risk. Avoid Lewis acid catalysis and use lower temperatures.[7][9][10] |
| LiAlH₄ | Moderate | Use at low temperatures (-30 to -10 °C) to prevent decomposition.[5][7] |
| NaBH₄ | High | A safer alternative to LiAlH₄ for many reductions.[5] |
| Catalytic Hydrogenation | High | The oxetane ring is generally stable under these conditions.[5] |
| High Temperatures | Low to Moderate | Can promote ring-opening, especially with other reactive species present.[1][7][8] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Etherification to Form a Stable 3,3-Disubstituted Oxetane
This is a widely used and reliable method for constructing the robust 3,3-disubstituted oxetane ring.[2][11][12]
-
Preparation of the Diol: Synthesize the required 1,3-diol with the desired substituents at what will become the 3-position of the oxetane.
-
Monotosylation: Selectively tosylate the primary hydroxyl group of the 1,3-diol using tosyl chloride (TsCl) in the presence of a base like pyridine. The reaction is typically carried out at 0°C and allowed to warm to room temperature.
-
Cyclization: Treat the resulting monotosylate with a strong base, such as sodium hydride (NaH), in an aprotic solvent like THF.[7] This will initiate the intramolecular Williamson etherification to form the oxetane ring.
-
Work-up and Purification: Carefully quench the reaction with water. Extract the product using an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Note: The choice of base and solvent in the cyclization step is crucial to avoid potential side reactions like Grob fragmentation.[3]
Visualizing a Troubleshooting Workflow
Caption: A troubleshooting flowchart for oxetane decomposition.
References
- The Strategic Selection of Protective Groups in Oxetane Synthesis: A Comparative Guide. Benchchem.
- Oxetanes in Drug Discovery Campaigns. PMC - NIH.
- Oxetane - Wikipedia. Wikipedia.
- Selective Ring-Opening reactions of Unsymmetric Oxetanes.
- Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Taylor & Francis.
- preventing decomposition of oxetane ring during synthesis. Benchchem.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. ACS Publications.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. ChemRxiv.
- Strategies to avoid ring-opening of the oxetane moiety during reactions. Benchchem.
- Nucleophilic ring opening of vinyl oxetanes | Download Scientific Diagram. ResearchGate.
- A Technical Guide to the Thermal Stability of Trimethyl-Substituted Oxetanes. Benchchem.
- Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.
- An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group.
- Organic & Biomolecular Chemistry. RSC Publishing.
- Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. ACS Publications.
- Oxetanes: formation, reactivity and total syntheses of natural products.
- Oxetane synthesis. Organic Chemistry Portal.
- Oxetanes: formation, reactivity and total syntheses of natural products - PMC. PMC - NIH.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Oxetane - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 11. d-nb.info [d-nb.info]
- 12. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Maze of Spirocyclic Compounds in Biological Assays
Welcome to the technical support center dedicated to addressing the unique solubility challenges presented by spirocyclic compounds in biological assays. Spirocycles, with their inherent three-dimensionality and structural rigidity, are increasingly vital scaffolds in modern drug discovery.[1][2] Their sp3-rich nature often correlates with improved physicochemical properties compared to their planar aromatic counterparts, potentially leading to better metabolic stability and decreased lipophilicity.[3] However, this complex architecture can also give rise to significant hurdles in achieving and maintaining solubility in the aqueous environments of biological assays, leading to unreliable data and hindering the progress of promising therapeutic candidates.[1]
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming these challenges. We will delve into the underlying causes of poor solubility, offer pragmatic, step-by-step protocols for various solubilization techniques, and provide critical insights into potential assay interference.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Here, we address the most common initial queries and concerns researchers face when working with spirocyclic compounds.
Q1: My spirocyclic compound is highly soluble in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What's happening?
A: This is a classic case of "solvent shock." Your compound is likely very hydrophobic, and the abrupt change from a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to a polar, aqueous buffer causes it to crash out of solution.[4] DMSO is an excellent solvent for many organic molecules, but its miscibility with water doesn't guarantee the solubility of the compound in the final mixture.[5] The final concentration of DMSO is also a critical factor; for most cell-based assays, it should be kept below 0.5% (v/v), and ideally at or below 0.1%, to prevent cytotoxicity and other solvent-induced artifacts.[6][7]
Q2: I've managed to get my compound into solution, but I'm seeing inconsistent results in my biological assays. Could this be related to solubility?
A: Absolutely. Even if you don't see visible precipitation, your compound may be forming sub-visible aggregates or nanoparticles.[8] This can lead to a host of problems, including:
-
Underestimated Potency: Only the truly dissolved monomeric compound is typically active. Aggregates reduce the effective concentration of the drug available to interact with the target.
-
Assay Interference: Aggregates can non-specifically inhibit enzymes or interfere with detection systems (e.g., light scattering in absorbance assays, fluorescence quenching), leading to false positives or negatives.[8]
-
Poor Reproducibility: The formation of aggregates can be highly dependent on minor variations in experimental conditions, such as mixing speed, temperature, and the specific batch of buffer, leading to high data variability.
Q3: Are there any general structural features of spirocyclic compounds that tend to make them less soluble?
A: While the spirocyclic core itself enhances three-dimensionality, which can sometimes improve solubility over flat, planar molecules, other factors often dominate.[3] High molecular weight, low hydrogen bond donor/acceptor count, and the presence of large, hydrophobic substituents are key contributors to poor aqueous solubility. The rigid nature of the spirocyclic scaffold can also hinder the conformational flexibility that might otherwise facilitate solvation.
Q4: What are the main strategies I can use to improve the solubility of my spirocyclic compound for in vitro assays?
A: There are several effective approaches, which we will detail in this guide. The primary methods include:
-
Co-solvent Systems: Using a water-miscible organic solvent in addition to DMSO to improve the overall solvent polarity.[9][10]
-
Use of Excipients:
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like liposomes or nanoemulsions can be a powerful strategy.[14]
-
pH Modification: For ionizable compounds, adjusting the pH of the buffer to favor the charged form can significantly increase solubility.[15]
Part 2: Troubleshooting Guide - When Experiments Go Awry
This section provides a structured approach to diagnosing and solving common precipitation and solubility-related issues.
Scenario 1: Immediate Precipitation Upon Dilution
Observation: You add your DMSO stock solution to the aqueous buffer, and a precipitate (cloudiness, flakes, or solid particles) forms instantly.
Root Cause Analysis & Solution Pathway:
Caption: Decision tree for immediate precipitation.
Detailed Troubleshooting Steps:
-
Verify DMSO Concentration: As a first step, always ensure your final DMSO concentration is within a range that is non-toxic to your cells and does not cause buffer components to precipitate.[6][16] For many cell lines, this is below 0.5%.[7]
-
Reduce Compound Concentration: Your compound's concentration may be exceeding its thermodynamic solubility limit in the final assay buffer. Try a lower final concentration.
-
Implement Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of buffer, perform a serial dilution. First, dilute the DMSO stock in a smaller volume of buffer with vigorous vortexing, then add this intermediate dilution to the final volume.[17]
-
Consider Co-solvents: If lowering the concentration isn't an option, a co-solvent system may be necessary. See the detailed protocol in Part 3.
Scenario 2: Delayed Precipitation
Observation: The solution is initially clear, but a precipitate forms over time (minutes to hours), or after a temperature change (e.g., moving from room temperature to a 37°C incubator).
Root Cause Analysis & Solution Pathway:
-
Supersaturation: Your initial solution may be supersaturated, a thermodynamically unstable state. Over time, the compound will crash out as it equilibrates to its true solubility limit.
-
Temperature Effects: Solubility is often temperature-dependent. A compound might be soluble at room temperature but less so at 37°C, or vice versa.
-
Buffer Instability: Components in your buffer or cell culture medium (e.g., salts, proteins) could be interacting with your compound over time, leading to precipitation.
Solutions:
-
Equilibration Time: Before use, allow your prepared solution to sit for a period (e.g., 1-2 hours) at the final assay temperature to see if precipitation occurs. If it does, the concentration is too high for that formulation.
-
Use of Stabilizers:
-
Re-evaluate Buffer Choice: In some cases, switching from a phosphate-based buffer to a Tris-based buffer, or vice versa, can improve compound stability.[4]
Part 3: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key solubilization techniques.
Protocol 1: Co-Solvent System
Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[10][18]
Step-by-Step Methodology:
-
Co-solvent Selection: Choose a water-miscible organic solvent that is compatible with your assay. Common choices include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG-400).[9]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your spirocyclic compound in 100% DMSO.
-
Intermediate Dilution: Create an intermediate stock by diluting the DMSO stock in your chosen co-solvent (e.g., a 1:1 ratio of DMSO to PG).
-
Final Dilution: Add the intermediate stock to your aqueous assay buffer with vigorous mixing. The goal is to keep the final total organic solvent concentration as low as possible, typically below 1-2% for sensitive assays.
-
Vehicle Control: It is critical to prepare a vehicle control containing the same final concentrations of DMSO and the co-solvent to account for any effects of the solvents on the biological system.
Data Presentation: Typical Co-Solvent Tolerances in Cell-Based Assays
| Co-Solvent | Typical Max. Concentration (v/v) | Notes |
| DMSO | < 0.5% | Can have biological effects even at low concentrations.[7] |
| Ethanol | < 1% | Can be cytotoxic at higher concentrations.[19] |
| Propylene Glycol | 1-2% | Generally well-tolerated. |
| PEG-400 | 1-5% | Can be viscous; may affect automated liquid handling. |
Note: These are general guidelines. Always determine the specific tolerance of your cell line or assay system.
Protocol 2: Cyclodextrin-Based Solubilization
Cyclodextrins (CDs) are cage-like molecules that can encapsulate hydrophobic drugs, forming an "inclusion complex" that is water-soluble.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[11]
Step-by-Step Methodology:
-
Prepare a CD Stock Solution: Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution. A 20-40% (w/v) solution is a good starting point. Gentle warming (to 37-40°C) can aid dissolution.[11]
-
Compound Addition: Add your spirocyclic compound (either as a powder or from a concentrated DMSO stock) to the CD solution.
-
Complexation: Stir or shake the mixture overnight at room temperature to allow for the formation of the inclusion complex. Sonication can sometimes expedite this process.[20]
-
Sterile Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound and sterilize the solution.
-
Determine Concentration: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by HPLC-UV or LC-MS/MS).
-
Vehicle Control: Your control should be the CD solution without the compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. ijpbr.in [ijpbr.in]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. alzet.com [alzet.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 15. jmpas.com [jmpas.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pharmatutor.org [pharmatutor.org]
- 19. Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Kinetically-controlled vs thermodynamically-controlled spiroketalization reactions
Welcome to the technical support center for spiroketalization reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling the stereochemical outcome of these critical transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and design robust synthetic strategies.
The Core Principle: A Tale of Two Products
Spiroketalization, the formation of a spiroketal from a dihydroxy-ketone precursor, often presents a crucial stereochemical challenge: which diastereomer will be the major product? The answer lies in understanding the principles of kinetic versus thermodynamic control .[1][2]
-
The Kinetic Product: This is the product that forms the fastest. Its formation proceeds through the transition state with the lowest activation energy (ΔG‡).[3][4] These reactions are typically irreversible under the chosen conditions.
-
The Thermodynamic Product: This is the most stable product, having the lowest overall Gibbs free energy (G).[3][4] Its formation is favored when the reaction is reversible, allowing an equilibrium to be established where the lowest energy state predominates.[1][5]
The key to controlling the outcome of your spiroketalization is to manipulate the reaction conditions to favor one pathway over the other.
The "Why": Stability and Stereoelectronic Effects
The stability of a spiroketal is not governed by sterics alone. Powerful stereoelectronic effects are at play, which dictate the most stable (thermodynamic) conformation.
-
The Anomeric Effect: This is a stabilizing interaction that occurs when a lone pair on one of the heterocyclic oxygen atoms is anti-periplanar to the other C-O bond at the spirocenter.[6] This orbital overlap (n → σ*) is most effective when the C-O bond is axial. Spiroketals that can adopt a conformation with two such axial C-O bonds (a double anomeric effect) are significantly stabilized.[6][7] This is often the driving force for thermodynamic product formation.
-
Gauche and Steric Effects: While the anomeric effect is dominant, steric hindrance and gauche interactions between substituents on the rings also contribute to the overall energy of the molecule.[7][8] In some cases, these effects can override the anomeric effect, leading to unexpected stability profiles.
Troubleshooting Guide & FAQs
Here we address common issues encountered during spiroketalization experiments.
Question 1: My reaction is producing a mixture of diastereomers, but I need the most stable isomer. How can I improve selectivity for the thermodynamic product?
Answer: To favor the thermodynamic product, you must ensure the reaction is reversible and allowed to reach equilibrium.
-
Causality: The thermodynamic product is the most stable, but not necessarily the one that forms fastest. By making the reaction reversible, any kinetically-formed, less stable isomers can revert to the common intermediate and then re-cyclize. Over time, the population of molecules will settle in the lowest energy state, which is the thermodynamic product.[1][9]
-
Troubleshooting Steps:
-
Use a Brønsted Acid Catalyst: Strong protic acids like camphorsulfonic acid (CSA), p-toluenesulfonic acid (pTSA), or hydrochloric acid (HCl) are excellent for promoting the necessary equilibration.[10] They protonate the ketal oxygens, facilitating ring-opening to the oxycarbenium ion intermediate, which is the key to reversibility.
-
Increase Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barriers for both the forward and, crucially, the reverse reactions.[4][11][12] Refluxing in a suitable solvent (e.g., dichloromethane, benzene, toluene) is common.
-
Increase Reaction Time: Equilibration takes time. If you are seeing a mixture, it's possible the reaction has not yet reached equilibrium. Monitor the reaction over an extended period (e.g., 4, 12, 24 hours) to see if the product ratio changes and plateaus.[1]
-
Question 2: I need to synthesize the less stable spiroketal (the kinetic product). My attempts with acid catalysis keep giving me the thermodynamic isomer.
Answer: Achieving kinetic control requires preventing the equilibration that favors the more stable product. This means the reaction must be fast and irreversible under the conditions used.
-
Causality: You must trap the product that forms most rapidly. This is achieved by using conditions that promote a low-energy cyclization pathway while ensuring the reverse reaction (ring-opening) is energetically inaccessible.
-
Troubleshooting Steps:
-
Lower the Temperature: Drastically reducing the temperature (e.g., -78 °C) is the most effective strategy.[1][12] At these temperatures, molecules have enough energy to cross the lower activation barrier to the kinetic product but not enough to revert from it.[9]
-
Use Non-Equilibrating Conditions: Avoid strong Brønsted acids. Instead, consider methods that are not readily reversible:
-
Lewis Acid-Mediated Cyclization: Lewis acids like Ti(Oi-Pr)₄ can coordinate to both the hydroxyl groups of the precursor, templating a specific cyclization pathway that may favor the kinetic product. This chelation-controlled mechanism can override inherent thermodynamic preferences.[13]
-
Methanol-Induced Spirocyclization: For specific substrates like glycal epoxides, treatment with methanol at very low temperatures can induce a kinetic spirocyclization with high selectivity.[14]
-
-
Careful Workup: The kinetic product can isomerize to the thermodynamic one during workup if acidic conditions are present. Quench the reaction with a non-acidic base (e.g., triethylamine, pyridine, or saturated aqueous NaHCO₃) before warming the reaction mixture to room temperature.
-
Question 3: I'm trying a low-temperature kinetic spiroketalization, but the yield is very low and I recover mostly starting material.
Answer: Low yield in a kinetic protocol often means the activation barrier, while being the lowest available, is still too high to be overcome efficiently at the chosen temperature.
-
Causality: A reaction that is too cold may not proceed at a reasonable rate. You need to find a balance between suppressing the reverse reaction and enabling the forward reaction.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Instead of running the reaction at a static -78 °C, try a protocol where the mixture is allowed to warm slowly (e.g., from -78 °C to -40 °C or -20 °C) over several hours. This can provide just enough energy for the reaction to proceed without inducing equilibration.
-
Use a More Activating Catalyst/Reagent: If using a Lewis acid, consider screening alternatives. A stronger Lewis acid might lower the activation barrier sufficiently. However, be cautious, as highly reactive catalysts can sometimes reduce selectivity.
-
Check Substrate Purity: Impurities in the dihydroxy-ketone precursor can sometimes interfere with or inhibit the catalyst. Ensure your starting material is pure before attempting the cyclization.
-
Question 4: How do I prevent my isolated kinetic product from isomerizing during purification on silica gel?
Answer: This is a classic problem. Silica gel is inherently acidic and can act as a solid-phase acid catalyst, promoting isomerization to the more stable thermodynamic product on the column.
-
Causality: The acidic silanol groups (Si-OH) on the surface of silica can protonate the spiroketal, initiating the equilibration process you worked hard to avoid during the reaction.
-
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 1-2% triethylamine in the eluent system), and then flush with the pure eluent. This deactivates the acidic sites.
-
Use Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina or Florisil.
-
Avoid Chromatography if Possible: If the product is sufficiently pure after workup or can be crystallized, this is the best way to avoid isomerization.
-
Experimental Protocols
Protocol 1: Thermodynamically-Controlled Spiroketalization
This protocol is designed to favor the formation of the most stable spiroketal diastereomer through equilibration.
-
Preparation: Dissolve the dihydroxy-ketone precursor (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or toluene to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of a strong Brønsted acid, such as camphorsulfonic acid (CSA, 0.1 equiv).[10]
-
Reaction: Heat the mixture to reflux (40 °C for DCM, 110 °C for toluene).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be allowed to stir for several hours (e.g., 4-24 h) to ensure equilibrium has been reached. The product ratio should remain constant once equilibrium is achieved.
-
Workup: Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir for 15 minutes.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Kinetically-Controlled Spiroketalization
This protocol uses low temperature and a Lewis acid to favor the formation of the kinetic product.[13]
-
Preparation: In a flame-dried, argon-purged flask, dissolve the dihydroxy-ketone precursor (1.0 equiv) in anhydrous DCM (0.05 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: In a separate flask, prepare a solution of the Lewis acid catalyst (e.g., Ti(Oi-Pr)₄, 1.1 equiv) in anhydrous DCM. Add the catalyst solution dropwise to the cold substrate solution over 10 minutes.
-
Reaction: Stir the reaction mixture at -78 °C. The optimal time can vary significantly (30 min to several hours).
-
Monitoring: Monitor the reaction carefully by TLC. It is crucial to quench aliquots of the reaction in a basic solution (e.g., a vial containing a few drops of triethylamine) before spotting on a TLC plate to prevent on-plate isomerization.
-
Workup: While the reaction is still at -78 °C, quench it by adding triethylamine (3.0 equiv) followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Extraction & Purification: Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Extract with DCM (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify immediately by flash column chromatography using a neutralized stationary phase (e.g., silica gel pre-treated with 1% Et₃N in the eluent).
Comparative Summary
| Parameter | Kinetically-Controlled Reaction | Thermodynamically-Controlled Reaction |
| Objective | Isolate the fastest-forming product | Isolate the most stable product |
| Temperature | Low (-78 °C to 0 °C) | High (Room Temp. to Reflux) |
| Reaction Time | Short (minutes to a few hours) | Long (several hours to days) |
| Catalyst | Lewis acids, specific reagents | Strong Brønsted acids (pTSA, CSA, HCl) |
| Reversibility | Irreversible / Non-equilibrating | Reversible / Equilibrating |
| Product Stability | Less stable isomer | More stable isomer |
| Workup | Must be quenched cold with base | Standard aqueous workup |
| Purification | Requires neutralized stationary phase | Standard silica gel chromatography |
Visualized Workflows and Concepts
Caption: Troubleshooting flowchart for diastereoselectivity in spiroketalization.
References
-
ChemTube3D. (n.d.). Stereoelectronic Effects The Anomeric Effect in Spiroketals. Retrieved from [Link]
-
Franck, X., & Figadère, B. (2010). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Molecules, 15(3), 1875–1904. Available at: [Link]
-
ChemTube3D. (n.d.). Spiroketal Formation - Stereoelectronic Effects. Retrieved from [Link]
-
Franck, X., & Figadère, B. (2010). Recent synthetic approaches toward non-anomeric spiroketals in natural products. Molecules, 15(3), 1875-1904. Available at: [Link]
-
Wikipedia. (n.d.). Gauche effect. Retrieved from [Link]
-
ChemMate. (2020). ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY. YouTube. Available at: [Link]
-
Tan, D. S., Dudley, G. B., & Danishefsky, S. J. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(14), 4554–4556. Available at: [Link]
-
Grokipedia. (n.d.). Gauche effect. Retrieved from [Link]
-
Tan, D. S., Dudley, G. B., & Danishefsky, S. J. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. Angewandte Chemie International Edition, 44(15), 2232-2235. Available at: [Link]
-
Fernández, I., & Bickelhaupt, F. M. (2020). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen, 9(6), 641-648. Available at: [Link]
-
chemeurope.com. (n.d.). Gauche effect. Retrieved from [Link]
-
Spivey, A. C. (2016). CHEM60001: An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. Available at: [Link]
-
Khomutnyk, Y. Y., et al. (2017). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 139(24), 8082-8085. Available at: [Link]
-
Denmark Group. (2007). Strategies and Synthesis of Contrathermodynamic Spiroketals. University of Illinois Urbana-Champaign. Available at: [Link]
-
Jia, T., et al. (2020). Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. The Journal of Organic Chemistry, 85(9), 5897-5907. Available at: [Link]
-
Ley, S. V., et al. (2011). Diastereoselective spiroketalization: stereocontrol using an iron(0) tricarbonyl diene complex. Organic Letters, 13(1), 58-61. Available at: [Link]
-
Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Chemistry of spiroketals. Chemical Reviews, 105(12), 4406-4440. Available at: [Link]
-
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]
-
Chemistry Stack Exchange. (2015). How can the gauche-effect be explained?. Available at: [Link]
-
Kim, H., & Krische, M. J. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society, 139(24), 8082-8085. Available at: [Link]
-
Ley, S. V., et al. (2011). Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. Organic Letters, 13(1), 58-61. Available at: [Link]
-
jOeCHEM. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Available at: [Link]
-
Doyle, M. P., et al. (2006). Investigation Into Factors Influencing Stereoselectivity in the Reactions of Heterocycles With Donor-Acceptor-Substituted Rhodium Carbenoids. The Journal of Organic Chemistry, 71(14), 5275-5284. Available at: [Link]
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gauche effect - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the X-ray Crystal Structure Determination of 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine Derivatives
Introduction: The Structural Imperative for Spirocyclic Scaffolds in Drug Discovery
Spirocycles, characterized by two rings sharing a single atom, have seen a surge in drug discovery applications.[1] Their inherent three-dimensionality offers a significant advantage over flat aromatic systems by projecting functional groups into space, which can lead to more precise and potent interactions with biological targets.[2] The 5,8-dioxaspiro[3.4]octane framework, a unique bioisostere for more common heterocycles, is of particular interest for its potential to modulate physicochemical properties like solubility and metabolic stability.[2][3][4] For derivatives such as 5,8-dioxaspiro[3.4]octan-2-ylmethanamine, the precise orientation of the amine substituent is critical for its interaction with target proteins, for instance, forming key hydrogen bonds or salt bridges.
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for constitutional analysis, they can be ambiguous when assigning the absolute stereochemistry of rigid, complex scaffolds. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method, providing an unambiguous, high-resolution three-dimensional structure at the atomic level.[5][6] This guide provides a comprehensive, experience-driven comparison of methodologies for the crystal structure determination of this spirocyclic family, focusing on the causality behind experimental choices to empower researchers in their drug development endeavors.
Part 1: The Crystallization Bottleneck — From Rational Design to Diffraction-Quality Crystals
The most challenging step in SC-XRD is often obtaining a suitable single crystal, which must be of sufficient size (ideally >0.1 mm), pure, and well-ordered.[7][8] For small organic molecules like the title derivatives, a variety of methods can be employed, with the choice of solvent being the most critical parameter.[9]
Comparative Crystallization Strategies
The goal is to find conditions where the compound is sparingly soluble, allowing for slow, ordered precipitation from a supersaturated solution.[10] Below is a comparison of common techniques and their governing principles.
| Technique | Principle | Ideal For | Causality & Expert Insight |
| Slow Evaporation | The concentration of the solute gradually increases as the solvent evaporates, leading to saturation and crystal growth.[9][11] | Compounds that are highly soluble and thermally stable. Milligram to gram quantities. | This is the simplest method but offers the least control. The rate of evaporation is key; rapid evaporation leads to powders or microcrystals. Partially covering the vial with parafilm containing a few pinholes is a simple way to slow the process. |
| Slow Cooling | A saturated or near-saturated solution is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly.[9][10] | Compounds with a steep solubility curve (much more soluble in hot solvent than cold). | The rate of cooling dictates crystal quality. Insulating the flask (e.g., in a dewar of warm water) prevents rapid temperature drops that can cause the compound to "crash out" as an amorphous solid. |
| Vapor Diffusion | A solution of the compound in a solvent (S1) is placed in a small open vial, which is then sealed inside a larger chamber containing a more volatile "anti-solvent" (S2) in which the compound is insoluble.[9][11] | Milligram-scale crystallization, especially for difficult compounds. Offers fine control. | This is often the most successful method.[9] The anti-solvent (S2) slowly diffuses into the primary solvent (S1), reducing the compound's solubility and inducing crystallization. The relative volatility is crucial; a common setup is a solution in THF or CH2Cl2 (S1) with pentane or diethyl ether (S2) as the anti-solvent.[9] |
| Solvent Layering | A less dense anti-solvent is carefully layered on top of a denser solution of the compound without mixing. | When vapor diffusion fails or when solvents are immiscible. | Diffusion occurs slowly at the interface of the two liquids, creating a localized supersaturation zone. This method requires a steady hand and a vibration-free environment to prevent mixing. |
Experimental Protocol: Screening for Crystallization Conditions
-
Purity is Paramount: Ensure the sample is of the highest possible purity (>95%). Recrystallization or chromatography may be necessary first.[9]
-
Solvent Selection: Test the solubility of ~1-2 mg of the compound in 0.1 mL of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, THF, dichloromethane, toluene, hexane). A good starting solvent is one in which the compound is moderately soluble.
-
Prepare a Near-Saturated Solution: Dissolve 5-10 mg of the compound in a minimal amount of the chosen "good" solvent (S1). Gentle heating may be required.[10][12] If any solid remains, filter the solution.[12]
-
Set Up Crystallization Trials:
-
Evaporation: Leave the vial, covered with perforated film, in a quiet, vibration-free area.[11]
-
Vapor Diffusion (2 mL vial in a 20 mL scintillation vial): Place your compound solution in the inner vial. Add 1-2 mL of an anti-solvent (a solvent in which your compound is insoluble, e.g., hexane) to the outer vial and seal tightly.
-
-
Patience and Observation: Do not disturb the trials.[9] It can take anywhere from hours to weeks for crystals to appear.
Part 2: The X-ray Diffraction Workflow: From Crystal Mounting to Structure Validation
Once a suitable crystal is obtained, the process of data collection and structure solution can begin. The entire workflow is a self-validating system, with statistical metrics at each stage indicating the quality of the data and the resulting model.
Workflow Diagram
Caption: The workflow for single-crystal X-ray structure determination.
Step-by-Step Methodology
-
Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head, typically held in a stream of cold nitrogen gas (~100 K). The cryogenic temperature minimizes thermal vibrations of the atoms and protects the crystal from radiation damage, leading to higher quality data.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[7]
-
X-ray Source: For small organic molecules, a Molybdenum (Mo, λ=0.71073 Å) or Copper (Cu, λ=1.5418 Å) source is used.[5] A Cu source is particularly useful for determining the absolute structure of chiral, light-atom compounds.[5]
-
Diffraction Pattern: The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern of regularly spaced spots (reflections) is recorded on a detector.[7][8] The intensity of each reflection is measured.
-
-
Structure Solution: The collected data (intensities and positions of reflections) are processed.
-
Unit Cell Determination: The positions of the reflections are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal.
-
The Phase Problem: The intensities provide the amplitudes of the structure factors, but the phase information is lost.[8] For small molecules, this "phase problem" is typically solved using direct methods, a mathematical approach that uses statistical relationships between the intensities to estimate the initial phases.[8]
-
Electron Density Map: An initial electron density map is calculated using the measured amplitudes and estimated phases. This map shows the distribution of electrons in the unit cell, allowing for the initial placement of atoms.
-
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic coordinates, thermal parameters (describing atomic vibrations), and site occupancies to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model.[13]
Part 3: Data Interpretation and Validation — A Comparison of Quality Metrics
The trustworthiness of a crystal structure is established through several key statistical parameters known as figures of merit.[14] Understanding these is crucial for evaluating and publishing crystallographic data.
| Metric | Typical Value (Good Structure) | What It Measures | Expert Interpretation |
| R1 | < 5% (< 0.05) | The agreement between the observed structure factor amplitudes and those calculated from the refined model.[13] | This is the most commonly cited R-factor. A value below 5% is generally considered good for publication. Lower is better. |
| wR2 | < 15% (< 0.15) | A weighted R-factor based on squared structure factor amplitudes for all reflection data. | wR2 will always be higher than R1.[13] It is a more robust indicator of model quality because it includes all data, including weak reflections, and applies a weighting scheme. |
| GooF (Goodness-of-Fit) | ~ 1.0 | A measure of how well the refined model fits the data. It should approach a value of 1.0 for a good model.[13] | A GooF value significantly different from 1 can indicate a poor model, an incorrect space group assignment, or other systematic errors in the data. |
| Flack Parameter | ~ 0.0 (with small error) | For chiral molecules in non-centrosymmetric space groups, this parameter determines the absolute stereochemistry. | A value close to 0 indicates the correct absolute configuration has been determined; a value near 1 indicates the inverted structure is correct.[14] An error (e.s.d.) of <0.1 is desirable for an unambiguous assignment. |
| Residual Electron Density | < ±0.5 e⁻/ų | The magnitude of the highest peaks and deepest holes in the final difference electron density map. | Large residual peaks can indicate missed or disordered atoms, while deep holes may suggest an atom is misplaced or has been assigned the wrong element type. |
Example Data for a Hypothetical Derivative
Below is a table of typical crystallographic data that would be expected for a publication-quality structure of a 5,8-dioxaspiro[3.4]octan-2-ylmethanamine derivative.
| Parameter | Value |
| Chemical Formula | C₇H₁₃NO₂ |
| Formula Weight | 143.18 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 5.61, 9.87, 13.24 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 733.5 |
| Z (molecules/cell) | 4 |
| Data / restraints / parameters | 1500 / 0 / 92 |
| Goodness-of-fit (F²) | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.089 |
| R indices (all data) | R1 = 0.041, wR2 = 0.092 |
| Absolute structure parameter | 0.02(5) |
| Largest diff. peak and hole (e.Å⁻³) | 0.21 and -0.19 |
This data indicates a well-refined, unambiguous structure, validating the molecular geometry and absolute configuration, which is essential for structure-based drug design.
References
-
Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. [Link]
-
Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). University of California, Los Angeles. [Link]
-
Drugs for Neglected Diseases initiative (DNDi). (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
-
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. [Link]
-
ResearchGate. (2025, August 7). The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. [Link]
-
University of York, Department of Chemistry. (2006, January 8). Crystallisation Techniques. [Link]
-
University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. [Link]
-
The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. [Link]
-
Energy to Sustainability Directory. (n.d.). X-Ray Crystallography Alternative. [Link]
-
PubMed. (2016). [Cryo-microscopy, an alternative to the X-ray crystallography?]. [Link]
-
SERC (Carleton). (2007, August 21). Single Crystal Structure Refinement (SREF). [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
-
Excillum. (n.d.). Small molecule crystallography. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
Physics Today. (2013, March 29). X-ray crystallography without the crystals. [Link]
-
Royal Society of Chemistry. (2019, July 24). Crystallographic Results | Pharmaceutical Crystallography: A Guide to Structure and Analysis. [Link]
-
NanoWorld Journal. (2016, August 12). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques?. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]
-
MIT OpenCourseWare. (n.d.). Judging the Quality of a Crystal. • Determining the Best Exposure Time. • Data Collection Strategy. [Link]
-
ResearchGate. (2025, May). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]
-
PubChem. (n.d.). 2-Bromo-5,8-dioxaspiro[3.4]octane. [Link]
-
Platon. (n.d.). What makes a crystal structure report valid?. [Link]
-
Structure solution and refinement: introductory strategies. (n.d.). [Link]
-
PubChem. (n.d.). [2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol. [Link]
-
Synthonix. (n.d.). [2-(hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol. [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. nbinno.com [nbinno.com]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. rigaku.com [rigaku.com]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 13. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]
- 14. books.rsc.org [books.rsc.org]
Escaping Flatland: A Comparative Guide to Spirocyclic Scaffolds Versus Aromatic Systems in Modern Drug Design
In the intricate world of drug discovery, the architectural design of a molecule is paramount to its therapeutic success. For decades, medicinal chemists have relied heavily on traditional aromatic systems as foundational scaffolds. However, the relentless pursuit of novel therapeutics with improved efficacy and safety profiles has propelled the exploration of alternative three-dimensional (3D) structures. Among these, spirocyclic scaffolds—molecules characterized by two rings sharing a single carbon atom—have emerged as a powerful tool in drug design.[1] This guide provides a comprehensive, data-driven comparison of spirocyclic scaffolds and their traditional aromatic counterparts, offering insights for researchers, scientists, and drug development professionals.
The Structural Paradigm Shift: From Planar to Three-Dimensional
The fundamental difference between aromatic systems and spirocyclic scaffolds lies in their geometry. Aromatic rings are planar, rigid structures, which can lead to high lipophilicity and poor aqueous solubility in drug candidates.[1] In contrast, spirocycles introduce a distinct three-dimensional geometry, moving away from the "flatland" of traditional drug design.[1][2]
This inherent three-dimensionality is a key advantage, allowing for a more precise and multifaceted interaction with the complex topographies of biological targets.[2] The spirocyclic core enables the projection of functional groups into three-dimensional space, facilitating optimal engagement with protein binding pockets.[2]
Visualizing the Structural Divergence
The following diagram illustrates the fundamental structural difference between a traditional aromatic scaffold (benzene) and a representative spirocyclic scaffold (azaspiro[3.3]heptane).
Caption: From Planar to 3D: A shift in drug design philosophy.
Impact on Physicochemical Properties: A Data-Driven Comparison
The introduction of spirocyclic motifs has a profound and often beneficial impact on a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
The "sp3-Hybridized" Advantage: Enhancing "Drug-Like" Qualities
A key metric in modern drug design is the fraction of sp3-hybridized carbon atoms (Fsp3). A higher Fsp3 value is generally associated with improved clinical success rates, as it correlates with better solubility, lower lipophilicity, and enhanced metabolic stability.[3] Spirocyclic scaffolds, with their quaternary carbon structures, inherently increase the Fsp3 count of a molecule, steering it away from the often-problematic properties of flat, aromatic compounds.[3][4]
| Property | Traditional Aromatic Systems | Spirocyclic Scaffolds | Rationale for Improvement |
| Fsp3 | Low | High | Increased number of sp3-hybridized carbons.[3] |
| Solubility | Often low | Generally improved | Departure from high lipophilicity associated with planar systems.[1][4] |
| Lipophilicity (logP/logD) | Can be high | Generally lower | Increased polarity and 3D structure reduce lipophilic surface area.[3] |
| Metabolic Stability | Susceptible to metabolism (e.g., CYP450 oxidation) | Often enhanced | Steric hindrance around the spirocenter can shield metabolically labile sites.[4] |
Case Study: Polo-like Kinase 4 (PLK4) Inhibitors
In the development of inhibitors for Polo-like Kinase 4 (PLK4), a target in oncology, a direct comparison between a planar alkene-linked compound and its spirocyclic analogue demonstrated the tangible benefits of this structural modification.[4] The spirocyclic compound exhibited up to a 100-fold higher level of exposure in mouse plasma, along with improved solubility and metabolic stability.[4]
Enhancing Potency and Selectivity Through Conformational Rigidity
The inherent rigidity of spirocyclic systems offers a significant advantage in optimizing drug-receptor interactions. By locking the conformation of a molecule, spirocycles can pre-organize binding elements into a bioactive conformation, reducing the entropic penalty upon binding and potentially leading to increased potency.[4][5]
Case Study: PARP-1 Inhibitors
The FDA-approved PARP inhibitor Olaparib, used in the treatment of ovarian cancer, contains a piperazine ring.[4] Replacement of this piperazine with a spirocyclic analogue resulted in a compound with significantly increased selectivity for PARP-1 over other members of the PARP family.[3][4] This enhanced selectivity was accompanied by reduced DNA damage and cytotoxicity, highlighting the potential of spirocycles to fine-tune the safety profile of a drug.[3]
Workflow for Evaluating Binding Affinity and Selectivity
A robust experimental workflow is crucial for validating the impact of a spirocyclic scaffold on target engagement. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for quantifying binding kinetics and affinity in real-time.[6]
Caption: SPR workflow for comparative binding analysis.
Navigating the Synthetic Challenges
While the advantages of spirocyclic scaffolds are compelling, their synthesis can be more complex than that of traditional aromatic systems.[7][8] The construction of the quaternary spirocenter often requires specialized synthetic methodologies.[2] However, recent advances in synthetic organic chemistry, including the development of novel cycloaddition strategies and the increasing commercial availability of spirocyclic building blocks, are making these scaffolds more accessible to medicinal chemists.[9][10]
Experimental Protocol: Representative Synthesis of a Spirocyclic Scaffold
The following is a generalized protocol for a key step in the synthesis of a spirocyclic building block, adapted from methodologies described in the literature.[11] This example illustrates a Strecker reaction followed by cyclization to form a spiro-imidazolidinone.
Step 1: Strecker Reaction
-
To a solution of 1-benzyl piperidin-4-one (1.0 eq) in a suitable solvent (e.g., methanol), add aniline (1.1 eq) and trimethylsilyl cyanide (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydration and Cyclization
-
Dissolve the crude α-aminonitrile in concentrated sulfuric acid at 0°C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-amino carboxamide.
-
To a solution of the crude α-amino carboxamide in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (1.5 eq).
-
Heat the reaction mixture at reflux for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired spirocyclic imidazolinone.
Disclaimer: This is a generalized protocol and may require optimization for specific substrates.
Conclusion: A Three-Dimensional Future for Drug Discovery
The strategic incorporation of spirocyclic scaffolds represents a significant evolution in drug design, offering a powerful alternative to traditional aromatic systems. Their inherent three-dimensionality provides a pathway to improved physicochemical properties, enhanced potency and selectivity, and the potential to navigate previously unexplored chemical space.[7][12] While synthetic challenges remain, the growing body of successful case studies and the continuous development of novel synthetic methods are paving the way for the broader adoption of these valuable scaffolds. For researchers and drug development professionals, embracing the third dimension through the use of spirocyclic architectures is not merely a trend, but a critical strategy in the ongoing quest for safer and more effective medicines.
References
-
Taylor & Francis Online. (n.d.). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Retrieved from [Link]
-
Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]
-
PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]
-
DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]
-
Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]
-
PubMed. (2021, January 14). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]
- Books. (2015, November 20). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry.
-
ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. Retrieved from [Link]
-
RSC Publishing. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]
- (n.d.). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210.
-
National Institutes of Health. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Retrieved from [Link]
-
Chemspace. (2021, August 27). Spirocycles as Bioisosteres for Aromatic Fragments. Retrieved from [Link]
-
ResearchGate. (2025, August 10). The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design? | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Protein-Ligand Interactions Using SPR Systems. Retrieved from [Link]
-
National Institutes of Health. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]
-
MDPI. (n.d.). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. Retrieved from [Link]
-
ResearchGate. (2025, April 15). (PDF) Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Vol. 91 No. 2. Retrieved from [Link]
-
National Institutes of Health. (2018, April 24). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. Retrieved from [Link]
-
ResearchGate. (n.d.). Protein-Ligand and Interactions: Structure and Spectroscopy | Request PDF. Retrieved from [Link]
-
PubMed. (2025, April 29). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]
-
YouTube. (2020, June 10). Protein–Ligand Interaction EXPLAINED [Biochemistry]. Retrieved from [Link]
-
PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 6. Protein-Ligand Interactions Using SPR Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the metabolic stability of spirocyclic drugs to their acyclic counterparts
In the intricate chess game of drug discovery, achieving optimal metabolic stability is a critical move toward developing a successful therapeutic agent. A drug's metabolic fate dictates its bioavailability, half-life, and potential for toxicity, making it a pivotal parameter to refine during lead optimization. This guide provides an in-depth comparison of the metabolic stability of spirocyclic drugs against their acyclic counterparts, supported by experimental data and detailed protocols for researchers in the field. We will explore the underlying physicochemical principles and provide practical, step-by-step methodologies for the robust in vitro assessment of metabolic stability.
The Structural Rationale: Why Spirocycles Confer Enhanced Stability
The introduction of spirocyclic motifs into drug candidates has become an increasingly popular strategy to enhance various ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2][3] Unlike their flexible acyclic analogs, spirocycles introduce a rigid, three-dimensional architecture that can significantly influence a molecule's interaction with metabolic enzymes.
Spirocycles are characterized by two or more rings linked by a single common atom.[4] This structural feature imparts several key advantages:
-
Increased Three-Dimensionality and sp³ Character: Shifting from planar, aromatic structures to molecules with a higher fraction of sp³-hybridized carbons generally correlates with improved physicochemical properties and pharmacokinetic profiles.[4][5][6][7] Spiro-containing systems inherently increase the sp³ fraction, which can lead to better solubility and a more favorable shape for receptor binding.[5][6]
-
Conformational Restriction: The rigid nature of spirocyclic systems locks the conformation of the molecule.[4][7] This pre-organization can lead to improved binding affinity for the target protein and, crucially, can sterically hinder the approach of metabolic enzymes to susceptible sites on the molecule. By shielding metabolically liable positions, the overall rate of metabolic clearance is reduced.
-
Modulation of Physicochemical Properties: The incorporation of spirocycles has been shown to improve aqueous solubility and decrease lipophilicity compared to their acyclic or simpler cyclic counterparts.[4][7][8] These modifications can positively impact the drug's pharmacokinetic profile and reduce off-target effects.
dot graph ER { layout=neato; graph [bb="0,0,760,200"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot
Figure 1: Conceptual diagram illustrating how the rigid conformation of a spirocyclic drug can shield metabolic sites from enzymatic degradation compared to a flexible acyclic counterpart.
Experimental Platforms for Assessing Metabolic Stability
To empirically validate the theoretical advantages of spirocyclic compounds, robust in vitro assays are indispensable. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.[9][10]
-
Liver Microsomal Stability Assay: This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[10] It utilizes a subcellular fraction of the liver (microsomes) containing these enzymes. This is often a first-pass, high-throughput screen to identify metabolic liabilities.
-
Hepatocyte Stability Assay: This assay employs intact liver cells (hepatocytes), providing a more comprehensive assessment of both Phase I and Phase II metabolism.[10][11] It offers a more physiologically relevant model as it includes the full complement of metabolic enzymes and cofactors within a cellular context.
In-Depth Experimental Protocols
Here, we provide detailed, self-validating protocols for conducting both liver microsomal and hepatocyte stability assays. The causality behind each experimental choice is explained to ensure scientific integrity.
Liver Microsomal Stability Assay
This protocol is designed to measure the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials and Reagents:
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Test compounds (spirocyclic and acyclic analog) and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance)[10]
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker set to 37°C
Experimental Workflow:
dot graph G { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot
Figure 2: Experimental workflow for the liver microsomal stability assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of the test compounds and positive controls in DMSO. Subsequently, create a 1 µM working solution by diluting the stock in 0.1 M phosphate buffer.
-
Microsome Preparation: On ice, prepare a master mix containing liver microsomes (final concentration 0.5 mg/mL) and MgCl₂ (final concentration 3.3 mM) in 0.1 M phosphate buffer.[12]
-
Incubation Setup: In a 96-well plate, add the test compound working solution to the microsome master mix. Include a negative control without the NADPH regenerating system.[12]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[13]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[14][15] The time of addition is considered T=0.
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the internal standard.[10][14][15]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound using a validated LC-MS/MS method.[9][15]
Hepatocyte Stability Assay
This protocol assesses the metabolic stability in a more physiologically relevant system that includes both Phase I and Phase II enzymes.
Materials and Reagents:
-
Cryopreserved plateable hepatocytes (human, rat, etc.)
-
Hepatocyte plating and incubation media (e.g., Williams' Medium E with supplements)
-
Collagen-coated 24- or 96-well plates
-
Test compounds and positive controls
-
Acetonitrile (ACN) with internal standard (IS)
-
CO₂ incubator (37°C, 5% CO₂)
Experimental Workflow:
dot graph G { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot
Figure 3: Experimental workflow for the hepatocyte stability assay.
Step-by-Step Methodology:
-
Hepatocyte Plating: Thaw cryopreserved hepatocytes according to the supplier's protocol and plate them onto collagen-coated plates. Incubate for 4-6 hours to allow for cell attachment.[16]
-
Compound Dosing: After attachment, aspirate the plating medium and replace it with fresh, pre-warmed incubation medium containing the test compound at the desired final concentration (e.g., 1 µM).[16]
-
Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator.
-
Time Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), terminate the incubation by adding ice-cold acetonitrile with an internal standard to the wells.[16]
-
Sample Collection: After quenching, scrape the wells to lyse the cells and mix thoroughly.
-
Sample Processing: Centrifuge the plate to pellet cell debris and precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.[17]
Data Analysis and Interpretation
For both assays, the primary data output is the concentration of the test compound at each time point. From this, several key parameters can be derived:
-
Percent Remaining: Calculated relative to the T=0 time point.
-
Half-life (t½): Determined from the slope of the natural logarithm of the percent remaining versus time plot.
-
Intrinsic Clearance (CLint): Calculated from the half-life and the assay conditions (microsomal protein concentration or hepatocyte density).[16]
Hypothetical Comparative Data:
The following table summarizes the kind of comparative data one might expect from these assays when comparing a spirocyclic drug to its acyclic analog.
| Compound | Assay | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10⁶ cells) | Metabolic Stability Classification |
| Acyclic Analog | Microsomal | 15 | 46.2 | High Clearance |
| Spirocyclic Drug | Microsomal | 75 | 9.2 | Low to Moderate Clearance |
| Acyclic Analog | Hepatocyte | 45 | 15.4 | Moderate Clearance |
| Spirocyclic Drug | Hepatocyte | >240 | < 2.9 | Low Clearance |
As illustrated, the spirocyclic drug exhibits a significantly longer half-life and lower intrinsic clearance in both assay systems, indicating superior metabolic stability. This is a common and desirable outcome of introducing spirocyclic scaffolds.[7][8]
Conclusion
The strategic incorporation of spirocyclic motifs is a powerful tool in medicinal chemistry for enhancing the metabolic stability of drug candidates.[1][18] By imparting conformational rigidity and shielding metabolically vulnerable sites, spirocycles can significantly reduce the rate of metabolic clearance compared to their more flexible acyclic counterparts. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess these stability enhancements. By leveraging these in vitro assays early in the drug discovery process, project teams can make more informed decisions, prioritizing compounds with favorable pharmacokinetic profiles and increasing the probability of clinical success.[9]
References
-
Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025; 287:117368. [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
Merck Millipore. Metabolic Stability Assays. [Link]
-
Benedetti, E., & Micouin, L. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. 2024. [Link]
-
Hiesinger, K., et al. Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
-
Turner, P. Spirocycles in Drug Discovery. Sygnature Discovery. 2017. [Link]
-
Aparicio, D., et al. Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. 2022. [Link]
-
ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry. [Link]
-
Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. 2024. [Link]
-
ResearchGate. Recent in vivo advances of spirocyclic scaffolds for drug discovery. 2025. [Link]
-
Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. [Link]
-
Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]
-
BioIVT. Metabolic Stability Assay Services. [Link]
-
Creative Bioarray. Hepatocyte Stability Assay. [Link]
-
MDPI. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. 2024. [Link]
-
PubMed Central. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. 2022. [Link]
-
MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
BioDuro. ADME Microsomal Stability Assay. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
HitGen. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? 2024. [Link]
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 16. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy and Toxicity of Spiroketal-Based Drug Candidates
The spiroketal motif, a unique three-dimensional scaffold, is a hallmark of numerous biologically active natural products and has inspired the development of novel therapeutic agents.[1] This guide provides a comparative analysis of the in vivo efficacy and toxicity of prominent spiroketal-based drug candidates across various therapeutic areas, including oncology, infectious diseases, and more. By synthesizing data from preclinical studies, this document aims to offer researchers, scientists, and drug development professionals a clear perspective on the therapeutic potential and safety profiles of these complex molecules.
Introduction to Spiroketals in Drug Discovery
The structural rigidity and stereochemical complexity of the spiroketal moiety make it a "privileged scaffold" in medicinal chemistry. This architectural feature often facilitates precise interactions with biological targets, leading to high potency and selectivity.[1] From potent antiparasitics like the avermectins to complex anticancer agents such as spongistatin 1, the spiroketal core is central to their therapeutic effects. This guide will delve into the in vivo performance of selected spiroketal-based compounds, providing a foundation for future drug design and development efforts.
Comparative In Vivo Efficacy
The in vivo efficacy of spiroketal drug candidates has been demonstrated across a range of disease models. Here, we compare the performance of several notable examples.
Anticancer Spiroketals
Synthetic Spiroketal Against Melanoma: A novel synthetic spiroketal derivative has shown significant antitumor activity in a murine melanoma model. When administered intraperitoneally at a dose of 5 mg/kg on alternate days for 15 days to mice bearing B16F10 melanoma, a potent dose-dependent antitumor efficacy was observed, with an average tumor growth suppression of 90%.[2][3] This suggests that synthetic spiroketals can be potent anticancer agents.
Spongistatin 1 in Human Melanoma Xenograft: The marine natural product, (+)-spongistatin 1, has demonstrated remarkable potency in vivo. In a human melanoma (LOX-IMVI) xenograft model in nude mice, treatment with spongistatin 1 at 0.24 mg/kg on a Q4D x 2 schedule (every four days for two doses) resulted in statistically significant tumor growth inhibition.[4][5] This highlights the potential of complex natural product spiroketals in oncology.
Antiparasitic Spiroketals
Milbemycin Oxime Against Canine Hookworms: Milbemycin oxime, a widely used veterinary antiparasitic, exhibits high efficacy against various hookworm species in dogs. In studies with naturally or experimentally infected dogs, milbemycin oxime administered orally at dosages of 0.50 mg/kg and 0.75 mg/kg was 95% and 99% effective against mature Ancylostoma spp., respectively.[6] Furthermore, a single oral administration at a minimum dose of 0.5 mg/kg resulted in a 98% reduction in Ancylostoma braziliense worm counts.[7]
Spironolactone Against Schistosomiasis: The diuretic spironolactone, which features a spiroketal-like structure, has been repurposed as an antischistosomal agent. In a murine model of Schistosoma mansoni infection, oral treatment with spironolactone at 100 mg/kg/day for five consecutive days led to a 65.9% reduction in the total worm burden.[8] A single oral dose of 400 mg/kg also significantly reduced worm and egg burdens.[2][8][9][10]
Avermectins: The avermectin class of compounds, which includes ivermectin, are potent antiparasitic agents used in both veterinary and human medicine. Their mechanism of action involves blocking the transmission of electrical activity in invertebrate nerve and muscle cells by enhancing the effects of glutamate at the glutamate-gated chloride channels, leading to paralysis and death of the parasite.[3][4][11]
| Drug Candidate | Therapeutic Area | Animal Model | Dosing Regimen | Efficacy |
| Synthetic Spiroketal | Oncology (Melanoma) | Syngeneic B16F10 mice | 5 mg/kg, i.p., every other day for 15 days | 90% tumor growth suppression[2][3] |
| Spongistatin 1 | Oncology (Melanoma) | Human LOX-IMVI xenograft in nude mice | 0.24 mg/kg, i.v., Q4D x 2 | Statistically significant tumor growth inhibition[4][5] |
| Milbemycin Oxime | Antiparasitic (Hookworm) | Dogs | 0.50 mg/kg, oral, single dose | 95% efficacy against mature Ancylostoma spp.[6] |
| 0.75 mg/kg, oral, single dose | 99% efficacy against mature Ancylostoma spp.[6] | |||
| Spironolactone | Antiparasitic (Schistosomiasis) | S. mansoni-infected mice | 100 mg/kg/day, oral, for 5 days | 65.9% reduction in total worm burden[8] |
| 400 mg/kg, oral, single dose | Significant reduction in worm and egg burdens[2][8][9][10] |
Comparative In Vivo Toxicity
A critical aspect of drug development is the assessment of a candidate's safety profile. The toxicity of spiroketal-based compounds varies significantly depending on their structure and mechanism of action.
Avermectins: While generally safe in mammals at therapeutic doses due to the absence of the specific glutamate-gated chloride channels they target, avermectins can exhibit neurotoxicity at higher doses or in animals with a compromised blood-brain barrier.[4][12] For instance, certain dog breeds with a mutation in the MDR1 gene are particularly sensitive to ivermectin toxicity. The acute oral LD50 of ivermectin in rats is approximately 50 mg/kg.[10] Signs of toxicity can include depression, tremors, ataxia, and in severe cases, coma and death.[12]
Spironolactone: Spironolactone has a well-established safety profile in humans as a diuretic. In preclinical studies, the oral LD50 is greater than 1,000 mg/kg in mice, rats, and rabbits, indicating a low acute toxicity.[6][7][13][14]
Spongistatin 1: This highly potent cytotoxic agent exhibits a narrow therapeutic window. In the LOX-IMVI human melanoma xenograft model, a dose of 0.4 mg/kg caused overt toxicity in mice, while the efficacious dose was 0.24 mg/kg.[4][5] This underscores the challenge in balancing efficacy and toxicity with highly potent natural products.
Synthetic Spiroketal (Antimelanoma): While the study demonstrating 90% tumor suppression at 5 mg/kg did not report specific toxicity data, the dose-dependent efficacy suggests a need for further toxicological evaluation to determine the maximum tolerated dose and potential side effects.[2][3]
| Drug Candidate | Animal Model | Route of Administration | Acute Toxicity (LD50 or Toxic Dose) | Key Toxicities Observed |
| Ivermectin (Avermectin) | Rats | Oral | ~50 mg/kg[10] | Neurotoxicity (ataxia, tremors, depression)[12] |
| Spironolactone | Mice, Rats, Rabbits | Oral | > 1,000 mg/kg[6][7][13][14] | Low acute toxicity |
| Spongistatin 1 | Nude Mice | Intravenous | Overt toxicity at 0.4 mg/kg[4][5] | Not specified, likely related to its potent cytotoxicity |
| Synthetic Spiroketal | Mice | Intraperitoneal | Not reported | Not reported |
Mechanisms of Action
The diverse biological activities of spiroketal-based compounds stem from their distinct mechanisms of action.
Anticancer Spiroketals:
-
Spongistatin 1: Exerts its potent anticancer effects by inhibiting microtubule assembly. It binds to tubulin at a distinct site in the vinca domain, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[8][15][16]
-
Synthetic Spiroketal (Antimelanoma): This compound has been shown to induce apoptosis and inhibit cell migration in B16 melanoma cells. It also reduces the expression of HIF1α, a key transcription factor in cancer progression.[2][3]
Antiparasitic Spiroketals:
-
Avermectins and Milbemycins: These macrocyclic lactones act as positive allosteric modulators of glutamate-gated chloride channels in invertebrate nerve and muscle cells.[4][11] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis of the parasite.
-
Spironolactone: The exact antischistosomal mechanism is not fully elucidated but is thought to involve disruption of the parasite's neuromuscular system and tegument (outer surface).[17] It may also interfere with hormonal pathways within the parasite.
Caption: Mechanisms of action for anticancer spiroketals.
Caption: Mechanisms of action for antiparasitic spiroketals.
Experimental Protocols
To ensure the reproducibility and validity of in vivo studies, standardized protocols are essential. Below are representative methodologies for key experiments discussed in this guide.
Murine Melanoma Xenograft Model for Efficacy Testing
This protocol outlines the general procedure for establishing a subcutaneous xenograft model to evaluate the antitumor efficacy of a test compound.
1. Cell Culture and Preparation:
- Culture human melanoma cells (e.g., LOX-IMVI) in appropriate media and conditions until they reach 80-90% confluency.
- Harvest the cells using trypsin and wash with phosphate-buffered saline (PBS).
- Resuspend the cells in a sterile solution of PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^6 cells per 100-200 µL.
2. Tumor Implantation:
- Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).
- Inject the cell suspension subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Treatment:
- Monitor the mice regularly for tumor formation.
- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Administer the spiroketal drug candidate or vehicle control according to the predetermined dosing schedule (e.g., intravenously, intraperitoneally).
- Measure tumor dimensions with calipers two to three times a week and calculate tumor volume (Volume = (length x width²)/2).
- Monitor the body weight of the mice as an indicator of toxicity.
4. Endpoint and Data Analysis:
- Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
- Excise the tumors and weigh them.
- Compare the tumor growth rates and final tumor weights between the treated and control groups to determine efficacy.
A [label="Cell Culture\n(e.g., LOX-IMVI)"];
B [label="Cell Harvest & Preparation\n(1x10^6 cells in PBS/Matrigel)"];
C [label="Subcutaneous Injection\n(Nude Mice, Right Flank)"];
D [label="Tumor Growth\n(to 100-150 mm³)"];
E [label="Randomization of Mice"];
F [label="Treatment Group\n(Spiroketal Compound)"];
G [label="Control Group\n(Vehicle)"];
H [label="Tumor & Body Weight Monitoring"];
I [label="Endpoint: Tumor Excision & Weighing"];
J [label="Data Analysis\n(Efficacy Assessment)"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
E -> G;
F -> H;
G -> H;
H -> I [style=dashed];
I -> J;
}
Caption: Workflow for a murine melanoma xenograft study.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol provides a framework for assessing the acute oral toxicity of a spiroketal compound.
1. Animal Selection and Housing:
- Use healthy, young adult rodents (e.g., female rats of a single strain).
- Acclimatize the animals to the laboratory conditions for at least 5 days.
- House the animals in appropriate cages with access to food and water.
2. Dose Formulation and Administration:
- Prepare the test substance in a suitable vehicle (e.g., water, corn oil).
- Select starting dose levels based on available data (e.g., 5, 50, 300, 2000 mg/kg).[18]
- Administer a single oral dose to the animals using a gavage needle.
3. Observation:
- Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.
- Conduct observations frequently on the day of dosing and at least once daily for 14 days.
4. Stepwise Procedure:
- The study proceeds in a stepwise manner, with the outcome of dosing at one level determining the next step.
- Typically, a group of three animals is used for each step.
- If no mortality is observed at a given dose, the next higher dose is tested. If mortality occurs, the test is repeated at a lower dose to confirm the result.
5. Endpoint and Classification:
- At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
- Classify the substance into a toxicity category based on the number of mortalities at different dose levels. This method provides an LD50 cut-off value rather than a precise point estimate.[18]
start [shape=ellipse, label="Start with Starting Dose\n(e.g., 300 mg/kg, 3 animals)"];
obs1 [label="Observe for 14 days\n(Mortality, Clinical Signs)"];
decision1 [shape=diamond, label="Mortality?"];
dose_up [label="Proceed to Higher Dose\n(e.g., 2000 mg/kg, 3 new animals)"];
dose_down [label="Test at Lower Dose\n(e.g., 50 mg/kg, 3 new animals)"];
obs2 [label="Observe for 14 days"];
obs3 [label="Observe for 14 days"];
end [shape=ellipse, label="Classify Toxicity"];
start -> obs1;
obs1 -> decision1;
decision1 -> dose_up [label="No"];
decision1 -> dose_down [label="Yes"];
dose_up -> obs2;
dose_down -> obs3;
obs2 -> end;
obs3 -> end;
}
Caption: Simplified workflow for an acute oral toxicity study (OECD 423).
Conclusion
Spiroketal-based compounds represent a rich and diverse source of potential drug candidates with demonstrated in vivo efficacy in various therapeutic areas. The potent antitumor activity of synthetic spiroketals and spongistatin 1, coupled with the well-established antiparasitic efficacy of avermectins, milbemycins, and the repurposed spironolactone, highlights the versatility of this chemical scaffold. However, the development of these compounds is not without challenges. The high potency of some natural product spiroketals can be associated with a narrow therapeutic index, necessitating careful dose optimization and toxicological assessment. Future research should focus on designing synthetic spiroketal analogs with improved safety profiles while retaining or enhancing their therapeutic efficacy. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for advancing the preclinical development of this promising class of molecules.
References
-
Avermectin. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Bai, R., Cichacz, Z., Herald, C. L., et al. (1993). Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin. Molecular Pharmacology, 44(4), 757-766.
- Bai, R., et al. (2001). The spongistatins, potently cytotoxic inhibitors of tubulin polymerization, bind in a distinct region of the vinca domain. Biochemistry, 40(45), 13596-13606.
- Dadarkar, S. S., Deore, M. D., & Gatne, M. M. (2007). Comparative evaluation of acute toxicity of ivermectin by two methods after single subcutaneous administration in rats. Regulatory Toxicology and Pharmacology, 47(3), 257-260.
-
DailyMed. (n.d.). Label: SPIRONOLACTONE tablet, film coated. Retrieved January 20, 2026, from [Link]
- Di Bello, A., et al. (2019). A New Synthetic Spiroketal: Studies on Antitumor Activity on Murine Melanoma Model In Vivo and Mechanism of Action In Vitro. Anticancer Agents in Medicinal Chemistry, 19(6), 786-797.
- Guerra, J. V., et al. (2019). In Vitro and In Vivo Studies of Spironolactone as an Antischistosomal Drug Capable of Clinical Repurposing. Antimicrobial Agents and Chemotherapy, 63(3), e01722-18.
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2001). Spironolactone. In Some Thyrotropic Agents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 79. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]
- Lim, D. S. H., et al. (2021). Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. Journal of the American Chemical Society, 143(5), 2207-2213.
- Linciano, P., et al. (2019). A New Synthetic Spiroketal: Studies on Antitumor Activity on Murine Melanoma Model In Vivo and Mechanism of Action In Vitro. Anticancer Agents in Medicinal Chemistry, 19(14), 1747-1758.
- OECD. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
-
PubChem. (n.d.). Spironolactone. Retrieved January 20, 2026, from [Link]
- Tavares, N. C., & Mourão, M. M. (2021). Parasitemia Evaluation in Mice Infected with Schistosoma mansoni. Bio-protocol, 11(10), e4017.
- Verano, A. L., & Tan, D. S. (2017). Family-level stereoselective synthesis and biological evaluation of pyrrolomorpholine spiroketal natural product antioxidants. Chemical Science, 8(5), 3848-3854.
- Xu, Z., et al. (2010). In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1. Anticancer Research, 30(7), 2773-2778.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Vitro and In Vivo Studies of Spironolactone as an Antischistosomal Drug Capable of Clinical Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivermectin - Wikipedia [en.wikipedia.org]
- 4. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DailyMed - SPIRONOLACTONE tablet, film coated [dailymed.nlm.nih.gov]
- 7. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. In Vitro and In Vivo Studies of Spironolactone as an Antischistosomal Drug Capable of Clinical Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Avermectin - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. The spongistatins, potently cytotoxic inhibitors of tubulin polymerization, bind in a distinct region of the vinca domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asu.elsevierpure.com [asu.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Head-to-head comparison of different synthetic strategies for spiroketal synthesis
For researchers, scientists, and professionals in drug development, the spiroketal motif represents a privileged scaffold. Found in a vast array of biologically active natural products, its rigid, three-dimensional structure is a compelling starting point for novel therapeutics.[1] However, the stereocontrolled synthesis of this moiety remains a significant challenge. This guide provides an in-depth, objective comparison of the primary synthetic strategies for spiroketal formation: traditional acid-catalyzed cyclization, modern transition-metal-catalyzed reactions, and enantioselective organocatalytic methods. By presenting supporting experimental data and detailed protocols, this document aims to empower chemists to select the optimal strategy for their specific synthetic endeavors.
The Enduring Workhorse: Acid-Catalyzed Spiroketalization
The acid-catalyzed cyclization of a dihydroxyketone precursor is the most traditional and direct approach to spiroketal synthesis.[1] This method leverages the thermodynamic preference for the formation of the most stable spiroketal diastereomer.
Mechanism and Stereochemical Considerations:
The reaction proceeds via protonation of the ketone, followed by two successive intramolecular nucleophilic attacks by the hydroxyl groups. The stereochemical outcome is dictated by the relative stability of the resulting diastereomeric spiroketals, which is influenced by the anomeric effect and steric interactions. Typically, the thermodynamically most stable product, often the one with the anomeric effect dominating, is formed.
Sources
A Technical Guide to Cross-Reactivity Profiling of Kinase Inhibitors: A Comparative Analysis of the Novel 5,8-Dioxaspiro[3.4]octane Scaffold
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from conception to clinical application is paved with rigorous evaluation. A critical aspect of this journey is understanding the inhibitor's selectivity—its propensity to bind to the intended target kinase versus a host of other kinases within the human kinome. Poor selectivity can lead to off-target effects and unforeseen toxicities, derailing an otherwise promising therapeutic candidate. This guide provides an in-depth technical comparison of cross-reactivity profiling for kinase inhibitors, with a special focus on a novel scaffold: the 5,8-dioxaspiro[3.4]octane.
We will explore the rationale behind the design of this spirocyclic scaffold, compare its hypothetical cross-reactivity profile with established kinase inhibitors, and provide detailed, field-proven protocols for conducting these essential selectivity assays. Our goal is to equip you with the knowledge and methodologies to confidently assess the selectivity of your own novel kinase inhibitors.
The Allure of Novel Scaffolds: Introducing 5,8-Dioxaspiro[3.4]octane
The relentless pursuit of novel kinase inhibitors is driven by the need to overcome challenges such as acquired resistance and off-target toxicities. The chemical scaffold of an inhibitor is the core structure from which its functional groups emanate, and it plays a pivotal role in determining the inhibitor's binding mode and, consequently, its selectivity.
While many established kinase inhibitors are based on flat, aromatic ring systems that mimic the adenine region of ATP, there is a growing interest in scaffolds with three-dimensional character. The 5,8-dioxaspiro[3.4]octane scaffold is a prime example of this design philosophy.
Design Rationale for the 5,8-Dioxaspiro[3.4]octane Scaffold:
-
Three-Dimensionality: The spirocyclic nature of this scaffold introduces a defined three-dimensional geometry. This can enable more specific interactions with the ATP-binding pocket, potentially leading to higher selectivity compared to planar scaffolds.
-
Novel Chemical Space: This scaffold represents a departure from the well-trodden path of traditional kinase inhibitor design, offering opportunities to explore new binding modes and potentially inhibit kinases that have proven difficult to target with conventional scaffolds.
-
Synthetic Tractability: The 5,8-dioxaspiro[3.4]octane core can be synthesized with functional handles that allow for the systematic exploration of chemical space through the addition of various substituents. This modularity is crucial for optimizing potency and selectivity.
To understand the potential advantages of this novel scaffold, we will compare its hypothetical cross-reactivity profile with those of four well-characterized kinase inhibitors representing a spectrum of selectivity: Staurosporine (a pan-kinase inhibitor), Dasatinib (a multi-kinase inhibitor), Gefitinib (a relatively selective inhibitor), and Imatinib (a highly selective inhibitor).
Comparative Cross-Reactivity Profiling: A Spectrum of Selectivity
The following table summarizes the hypothetical cross-reactivity profile of a kinase inhibitor based on the 5,8-dioxaspiro[3.4]octane scaffold against the profiles of our four reference compounds. The data for the reference compounds is based on publicly available KINOMEscan™ data. For our hypothetical inhibitor, "Spiro-K1," we will assume it has been designed to target Aurora Kinase A (AURKA).
| Inhibitor | Scaffold Type | Primary Target(s) | Selectivity Score (S10) ¹ | Key Off-Targets (with high affinity) |
| Spiro-K1 (Hypothetical) | 5,8-Dioxaspiro[3.4]octane | AURKA | 0.02 | PLK1, CLK1 |
| Staurosporine | Indolocarbazole | Pan-Kinase | 0.95 | Most kinases |
| Dasatinib | Aminopyrimidine/Thiazole | BCR-ABL, SRC family | 0.35 | c-KIT, PDGFR, Ephrins |
| Gefitinib | Anilinoquinazoline | EGFR | 0.08 | Limited number of kinases with significantly lower affinity |
| Imatinib | 2-Phenylaminopyrimidine | BCR-ABL | 0.01 | c-KIT, PDGFR |
¹Selectivity Score (S10) is the fraction of kinases inhibited by more than 90% at a 1 µM concentration. A lower score indicates higher selectivity.
This comparative data highlights the spectrum of kinase inhibitor selectivity. Staurosporine, with its planar indolocarbazole scaffold, binds promiscuously to the ATP-binding site of most kinases.[1][2] Dasatinib, while a potent inhibitor of BCR-ABL and SRC family kinases, also exhibits significant activity against other kinases, which can contribute to both its therapeutic efficacy and its side-effect profile.[3][4] Gefitinib and Imatinib are progressively more selective. Gefitinib's anilinoquinazoline scaffold grants it high affinity for EGFR, with substantially weaker interactions with other kinases.[1][5] Imatinib is a paradigm of a highly selective inhibitor, with its 2-phenylaminopyrimidine scaffold exquisitely tailored to the inactive conformation of the ABL kinase.[6][7]
Our hypothetical Spiro-K1, with its 3D scaffold, is envisioned to achieve high selectivity for AURKA, with off-target activity limited to a small number of structurally related kinases. This hypothetical profile underscores the potential of novel, non-planar scaffolds to achieve superior selectivity.
The Structural Basis of Kinase Inhibitor Selectivity
The cross-reactivity profile of a kinase inhibitor is not arbitrary; it is a direct consequence of the molecular interactions between the inhibitor and the amino acid residues lining the ATP-binding pocket of each kinase.
Staurosporine's Promiscuity: The planar and rigid structure of staurosporine's indolocarbazole core allows it to form hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding site, a feature common to nearly all kinases.[2][8] This fundamental interaction, without reliance on more variable regions of the binding pocket, is the basis for its pan-kinase activity.
Dasatinib's Multi-Targeted Profile: The aminopyrimidine and thiazole rings of dasatinib also interact with the kinase hinge region. However, its overall conformation is more flexible than staurosporine, allowing it to adapt to the ATP-binding sites of a specific subset of kinases, including ABL and SRC family members.[9]
Gefitinib's EGFR Selectivity: Gefitinib's anilinoquinazoline scaffold makes key hydrogen bonds with the hinge region of EGFR. Its selectivity is further enhanced by interactions with specific residues in the hydrophobic pocket adjacent to the ATP-binding site.[1][10]
Imatinib's High Selectivity: The remarkable selectivity of imatinib for ABL kinase stems from its ability to bind to and stabilize the inactive "DFG-out" conformation of the kinase.[6][7] Many other kinases do not readily adopt this conformation, thus preventing high-affinity binding of imatinib. This reliance on a specific protein conformation is a powerful strategy for achieving high selectivity.
For our hypothetical Spiro-K1 , the 3D arrangement of functional groups around the 5,8-dioxaspiro[3.4]octane core would be designed to make specific contacts with non-conserved residues in the active site of AURKA, leading to its high selectivity.
Experimental Protocols for Cross-Reactivity Profiling
Accurate and reproducible cross-reactivity data is the bedrock of kinase inhibitor development. Here, we provide detailed, step-by-step protocols for two key experimental workflows: a broad kinome scan and a focused biochemical IC50 determination.
Protocol 1: Broad Cross-Reactivity Profiling using a Competition Binding Assay (e.g., KINOMEscan™)
This method provides a broad overview of an inhibitor's selectivity by measuring its binding affinity against a large panel of kinases.
Figure 1: Workflow for a competition binding assay.
Methodology:
-
Assay Components: The assay utilizes three key components: a DNA-tagged kinase, a ligand immobilized on a solid support (e.g., beads), and the test compound.[11]
-
Competition: The test compound is incubated with the kinase-tagged phage and the immobilized ligand. If the test compound binds to the kinase's active site, it will compete with and prevent the kinase from binding to the immobilized ligand.[12]
-
Washing: Unbound components are washed away, leaving only the kinase-phage complexes that are bound to the immobilized ligand.
-
Quantification: The amount of kinase-tagged phage remaining on the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates that the test compound successfully competed for binding to the kinase.[13]
-
Data Analysis: The results are typically expressed as a percentage of a DMSO control, and a dissociation constant (Kd) can be calculated from a dose-response curve.
Protocol 2: Focused Biochemical IC50 Determination
Once primary targets and significant off-targets are identified, it is crucial to determine the half-maximal inhibitory concentration (IC50) for these kinases in a direct enzymatic assay.
Figure 2: Workflow for a biochemical IC50 determination assay.
Methodology:
-
Reaction Components: A standard kinase reaction mixture includes the purified kinase enzyme, a specific substrate (peptide or protein), ATP, and a buffer system.[14]
-
Inhibitor Titration: The test compound is serially diluted to create a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period under controlled temperature and pH.[15]
-
Reaction Termination: The reaction is stopped, typically by the addition of a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.[15]
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
Radiometric Assays: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-Based Assays: Employing a phospho-specific antibody labeled with a fluorophore.[16]
-
Luminescence-Based Assays: Using an assay that measures the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion: The Path Forward for Novel Kinase Inhibitors
The development of novel kinase inhibitors with improved selectivity is a cornerstone of modern drug discovery. The 5,8-dioxaspiro[3.4]octane scaffold represents a promising avenue for achieving this goal by leveraging its unique three-dimensional structure. However, the true potential of any new scaffold can only be realized through rigorous and comprehensive cross-reactivity profiling.
By employing the systematic approaches and detailed protocols outlined in this guide, researchers can gain a deep understanding of their inhibitor's selectivity profile. This knowledge is not only crucial for lead optimization and candidate selection but also for elucidating the fundamental principles of kinase-inhibitor interactions. As we continue to explore novel chemical space, the integration of innovative scaffold design with robust profiling methodologies will be paramount in developing the next generation of safe and effective kinase-targeted therapies.
References
-
HMS LINCS Project. KINOMEscan data. Available at: [Link]
- Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
-
Eurofins Discovery. KINOMEscan Technology. Available at: [Link]
- Meggio, F., & Pinna, L. A. (2003). One-thousand-and-one substrates of protein kinase CK2?. The FASEB journal, 17(3), 349-368.
- Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
-
DiscoverX Corporation. KINOMEscan® Kinase Profiling Platform. Available at: [Link]
- Anastassiadis, T., et al. (2011). A public resource for characterizing kinase inhibitor selectivity. Nature chemical biology, 7(12), 1039-1045.
- Nagar, B., et al. (2002). Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571). Cancer research, 62(15), 4236-4243.
- Wood, E. R., et al. (2004). A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor binding, and kinase activity. Cancer research, 64(18), 6652-6659.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. PloS one, 8(5), e63787.
- Schindler, T., et al. (2000). Structural mechanism for STI-571 inhibition of abelson tyrosine kinase. Science, 289(5486), 1938-1942.
- Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery—what’s next in the field?. ACS chemical biology, 8(1), 96-104.
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
- Yun, C. H., et al. (2007). Structures of lung cancer-derived EGFR mutants and inhibitor complexes: mechanism of activation and insights into drug design. Cancer cell, 11(3), 217-227.
- D'Angelo, N. D., et al. (2011). A new scaffold for kinase inhibitors: discovery of a potent and selective class of 3-aminopyrazole-based p38α inhibitors. Journal of medicinal chemistry, 54(6), 1679-1691.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (dasatinib, BMS-354825), a dual Src/Abl kinase inhibitor. Journal of medicinal chemistry, 47(27), 6658-6661.
- Getlik, M., et al. (2009). Structural and dynamic insights into the molecular mechanism of dasatinib-mediated inhibition of the Bcr-Abl kinase. ChemMedChem, 4(4), 595-598.
-
Assay Depot Inc. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
- Wakeling, A. E., et al. (2002). ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor with potent antitumor activity. Cancer research, 62(20), 5749-5754.
- Wu, P., et al. (2008). A small molecule kinase inhibitor screen identifies polo-like kinase 1 as a target in a classical Hodgkin lymphoma cell line. Blood, 112(6), 2479-2486.
- Shah, N. P., et al. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399-401.
- Meggio, F., et al. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European journal of biochemistry, 234(1), 317-322.
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
- Tanramluk, D., et al. (2009). On the origins of enzyme inhibitor selectivity and promiscuity: a case study of protein kinase binding to staurosporine. Biophysical journal, 96(5), 1834-1846.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small Molecule Recognition of c-Src via the Imatinib-Binding Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Uncovering the Molecular Basis for the Better Gefitinib Sensitivity of EGFR with Complex Mutations over Single Rare Mutation: Insights from Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chayon.co.kr [chayon.co.kr]
- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
A Senior Application Scientist's Guide to Validating Enantiomeric Excess in Chiral Spiro Amine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The structural complexity and three-dimensional architecture of chiral spiro amines make them highly valuable scaffolds in medicinal chemistry and materials science. Their rigid spirocyclic framework often imparts unique pharmacological properties, leading to their emergence as privileged structures in drug discovery. However, the therapeutic efficacy and safety of these compounds are critically dependent on their stereochemistry. The asymmetric synthesis of a specific enantiomer is paramount, necessitating robust, accurate, and reliable methods for the validation of enantiomeric excess (ee).
This guide provides an in-depth comparison of the primary analytical techniques used to determine the enantiomeric purity of chiral spiro amines. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Gold Standard: Chiral Chromatography
Chiral chromatography is the most widely used and definitive method for separating enantiomers and quantifying ee.[1][2] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[3]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and powerful tool for the analysis of a wide range of chiral compounds, including spiro amines.[4]
Causality in Method Development: The choice of CSP is the most critical parameter. For chiral spiro amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralpak® IA, IB, IC) are often the first choice due to their broad applicability and proven success in resolving complex polycyclic structures. The separation mechanism involves a combination of hydrogen bonding, π-π stacking, and steric interactions within the chiral grooves of the polysaccharide polymer. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline resolution (Rs > 1.5). Increasing the alcohol percentage generally decreases retention time but may also reduce resolution.
Self-Validating Protocol: A critical step for trustworthiness is the initial analysis of a racemic mixture of the spiro amine. This confirms that the chosen column and mobile phase can separate the two enantiomers, establishing the elution order and providing a reference for peak identification.[5] Only after successful baseline separation of the racemic standard should the enantiomerically enriched sample be analyzed.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, offering significantly faster analysis times and reduced solvent consumption.[6] Using supercritical CO2 as the primary mobile phase component, SFC provides low viscosity and high diffusivity, leading to high chromatographic efficiency.[6][7]
Causality in Method Development: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[8] Organic modifiers (co-solvents) like methanol or ethanol are added to the CO2 to increase solvent strength and modulate selectivity. The complementarity between SFC and LC is a key advantage; a separation that is challenging in one mode may be straightforward in the other due to differences in the solvation of the stationary phase.[6]
Workflow for Chiral Chromatography ee Determination
Caption: Workflow for ee determination using Chiral HPLC/SFC.
Experimental Protocol: Chiral HPLC
-
System Preparation: Equilibrate the chiral column (e.g., Chiralpak® IA, 4.6 x 250 mm, 5 µm) with the mobile phase (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Racemic Standard Analysis: Dissolve a small amount of the racemic spiro amine in the mobile phase. Inject 10 µL and record the chromatogram. Confirm two well-resolved peaks.
-
Chiral Sample Analysis: Prepare the synthesized chiral spiro amine sample at the same concentration as the standard. Inject 10 µL under the identical conditions.
-
Data Analysis: Integrate the peak areas for the major (A_major) and minor (A_minor) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100.
Orthogonal Validation: NMR Spectroscopy
While chromatography is the gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful and often faster orthogonal method for ee determination.[9] Since enantiomers are indistinguishable in a standard NMR experiment, a chiral auxiliary must be used to induce a diastereomeric environment.[10]
Chiral Derivatizing Agents (CDAs)
This technique involves covalently reacting the chiral spiro amine with an enantiomerically pure CDA.[11] The resulting products are diastereomers, which have distinct chemical and physical properties and, crucially, will exhibit separate, distinguishable signals in the NMR spectrum.[12][13]
Causality in Method Development: For chiral amines, the most renowned CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), often used as its more reactive acid chloride form (Mosher's acid chloride).[14][15] The reaction forms stable amide diastereomers. The presence of the CF3 group provides a clean, singlet signal in the ¹⁹F NMR spectrum, which is often baseline-resolved for the two diastereomers and free from other proton signals, making integration highly accurate.
Self-Validating Protocol: To ensure the integrity of the results, the analysis should be performed in parallel using both (R)- and (S)-Mosher's acid chloride.[16] This helps to confirm peak assignments and ensures that no kinetic resolution (where one enantiomer reacts faster than the other) is skewing the results. The reaction must also be driven to completion to guarantee that the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio of the amine.[11]
Workflow for ee Determination using Mosher's Acid (CDA)
Sources
- 1. Chrominfo: Advantages and disadvantages of chiral chromatography [chrominfo.blogspot.com]
- 2. hakon-art.com [hakon-art.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. uma.es [uma.es]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. esports.bluefield.edu - Advanced Spectroscopy For Enantiomeric Excess Determination [esports.bluefield.edu]
- 14. Mosher's acid - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Comparative assessment of cell permeability for spirocyclic vs. planar molecules
Comparative Guide to Cell Permeability: Spirocyclic vs. Planar Molecules
Introduction: Beyond Flatland in Drug Discovery
In the quest for effective therapeutics, a molecule's ability to traverse cellular membranes is a fundamental hurdle that dictates its success or failure. Cell permeability is a cornerstone of pharmacokinetics, influencing oral bioavailability and the capacity of a drug to reach its intracellular target.[1][2] For decades, the landscape of drug discovery has been dominated by "flat," aromatic, two-dimensional molecules. While successful, this chemical space often presents challenges in balancing the opposing properties of aqueous solubility and the lipophilicity required for membrane passage.
This guide provides a comparative assessment of cell permeability between traditional planar molecules and spirocyclic compounds. Spirocycles are unique three-dimensional structures where two rings are linked by a single common atom.[3] This inherent three-dimensionality offers a compelling strategy to "escape from flatland," modulating physicochemical properties to enhance permeability and overall drug-likeness.[3][4] We will delve into the theoretical underpinnings, present robust experimental protocols for evaluation, and provide a framework for interpreting the resulting data.
The Physicochemical Divide: Why Molecular Shape Matters
The permeability of a molecule is governed by a delicate interplay of its physical and chemical properties. While foundational principles like Lipinski's Rule of Five provide a useful starting point for assessing "drug-likeness," a deeper understanding of molecular architecture reveals the significant advantages of 3D structures.[5][6][7]
-
Polar Surface Area (PSA): A Key Predictor: The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (primarily oxygen and nitrogen).[8][9] It is a powerful predictor of passive membrane transport. Generally, molecules with a TPSA greater than 140 Ų exhibit poor cell membrane permeation, while a TPSA below 90 Ų is often required for penetrating the blood-brain barrier.[8][9][10]
-
The Advantage of Three-Dimensionality: Spirocyclic scaffolds introduce a higher fraction of sp³-hybridized carbons (Fsp³), moving away from the planarity of many traditional drug molecules.[4] This shift to a more globular or spherical shape has profound implications:
-
Shielding Polarity: A key advantage of spirocycles is their ability to adopt conformations that shield polar functional groups within their 3D structure. This "chameleonic" behavior allows the molecule to present a less polar face to the lipophilic core of the cell membrane, facilitating easier passage.[11][12] In contrast, the polar groups of a planar molecule are permanently exposed, potentially hindering membrane entry.[13]
-
Optimizing Solubility and Lipophilicity: The introduction of a rigid, non-planar spirocyclic core can improve aqueous solubility while maintaining sufficient lipophilicity for permeability. This avoids the common problem where increasing the flatness and aromaticity of a molecule to improve potency also increases its lipophilicity to a point where solubility is compromised.[3]
-
Evading Efflux Pumps: Many planar molecules are recognized and actively pumped out of cells by efflux transporters like P-glycoprotein (P-gp), a major cause of low bioavailability and drug resistance.[14] The distinct 3D topology of spirocyclic compounds can prevent their recognition by these transporters, leading to higher intracellular accumulation.[15][16]
-
Caption: Structural contrast between a flat, planar molecule and a non-planar spirocyclic molecule.
Experimental Framework for Permeability Assessment
To empirically validate the theoretical advantages of spirocyclic molecules, a multi-tiered experimental approach is essential. We utilize two gold-standard in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
-
Causality Behind Assay Selection: The choice of these two assays is deliberate. PAMPA provides a rapid, high-throughput assessment of a compound's intrinsic passive permeability, devoid of any biological complexities like active transport or metabolism.[17][18] The Caco-2 assay, conversely, uses a cultured monolayer of human intestinal cells that express efflux transporters, offering a more biologically relevant model of in vivo absorption.[19][20] Comparing the results from both assays allows us to distinguish between poor passive diffusion and issues related to active efflux. A compound that is permeable in PAMPA but not in the Caco-2 assay is likely a substrate for an efflux pump.[18]
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across an artificial lipid layer, mimicking the cell membrane.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Methodology:
-
Lipid Membrane Preparation: A filter donor plate is coated with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) and left for 5-10 minutes to allow for complete membrane formation.[21]
-
Solution Preparation: The test compound is diluted to a final concentration (e.g., 10 µM) in a phosphate-buffered saline (PBS) solution containing 5% DMSO.[21][22] The acceptor plate wells are filled with 300 µL of this same buffer.
-
Assay Assembly: 150 µL of the test compound solution is added to the donor plate wells. The donor plate is then carefully placed on top of the acceptor plate.[21]
-
Incubation: The assembled plate sandwich is incubated at room temperature for 10-20 hours in a moist chamber to prevent evaporation.[21]
-
Quantification: After incubation, the plates are separated. Samples are taken from both the donor and acceptor wells for analysis by LC-MS/MS or UV-Vis spectroscopy to determine the final concentrations.[18]
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using a validated formula that takes into account the volume of the wells, the surface area of the membrane, the incubation time, and the measured concentrations.
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) to model the intestinal barrier, including active transport mechanisms.
Caption: Workflow for the Caco-2 cell permeability assay.
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts in multi-well plates (e.g., Transwell™) and are cultured for 18-22 days.[20] During this time, they differentiate to form a polarized monolayer with tight junctions, mimicking intestinal enterocytes.[14]
-
Monolayer Integrity Verification: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[14] A high TEER value confirms the presence of tight junctions, which is crucial for a valid assay.[23] Monolayers not meeting the quality control criteria are discarded.
-
Bidirectional Transport Study: The assay is performed in two directions:
-
Apical-to-Basolateral (A-B): The test compound (e.g., at 10 µM) is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time. This models absorption from the gut into the bloodstream.[19]
-
Basolateral-to-Apical (B-A): The test compound is added to the basolateral chamber, and samples are taken from the apical chamber. This measures the rate of active efflux back into the intestinal lumen.[20]
-
-
Incubation and Sampling: The plates are incubated for 2 hours at 37°C.[20] Samples are collected from the receiver compartment for analysis.
-
Quantification and Calculation: Compound concentrations are determined by LC-MS/MS.[19] The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The Efflux Ratio (ER) is then calculated as:
Comparative Data Analysis
To illustrate the potential differences in permeability, consider the following data for two hypothetical compounds with similar molecular weights: "Planar-A," a typical flat aromatic molecule, and "Spiro-B," a spirocyclic analogue.
Table 1: Comparative Physicochemical Properties
| Property | Planar-A | Spiro-B | Rationale for Good Permeability |
| Molecular Weight (Da) | 485 | 495 | < 500 Da |
| cLogP | 3.8 | 3.5 | < 5 |
| H-Bond Donors | 2 | 2 | ≤ 5 |
| H-Bond Acceptors | 7 | 8 | ≤ 10 |
| TPSA (Ų) | 115 | 85 | < 140 Ų (general); < 90 Ų (BBB) |
Table 2: Comparative Experimental Permeability Data
| Assay Parameter | Planar-A | Spiro-B | Interpretation |
| PAMPA Papp (10⁻⁶ cm/s) | 10.5 | 12.1 | Both show good passive diffusion potential. |
| Caco-2 Papp (A-B) (10⁻⁶ cm/s) | 1.2 | 11.5 | Planar-A shows poor absorption in the cell model. |
| Caco-2 Papp (B-A) (10⁻⁶ cm/s) | 8.4 | 12.5 | Planar-A shows high efflux. |
| Efflux Ratio (ER) | 7.0 | 1.1 | ER > 2 indicates Planar-A is an efflux substrate. |
Analysis of Results:
The data tells a compelling story. Based on the PAMPA results, both molecules are capable of passive diffusion through a lipid membrane. However, the Caco-2 assay reveals a dramatic difference. Planar-A shows very low apparent permeability in the absorptive (A-B) direction and a high efflux ratio of 7.0. This is a classic profile for a compound that is actively removed from the cell by transporters like P-gp. Its higher, more exposed TPSA likely contributes to this recognition.
In stark contrast, Spiro-B demonstrates excellent permeability in the Caco-2 assay, with a value nearly identical to its PAMPA result. Its efflux ratio of 1.1 indicates that active efflux is not a significant factor. The lower TPSA of Spiro-B, likely a result of its 3D architecture shielding polar atoms, correlates strongly with its superior performance in the more biologically relevant cell-based model.[24]
Conclusion
The strategic incorporation of spirocyclic scaffolds represents a powerful approach in modern medicinal chemistry to overcome permeability-related liabilities common to traditional planar molecules. By creating more three-dimensional, spherical structures, chemists can favorably modulate key physicochemical properties. These changes can lead to a lower effective polar surface area, an improved balance between solubility and lipophilicity, and a reduced likelihood of recognition by efflux transporters.
As demonstrated, a comprehensive assessment using both artificial membrane (PAMPA) and cell-based (Caco-2) assays is critical to fully understand a compound's permeability profile. This dual-assay strategy allows researchers to diagnose specific issues—whether poor passive diffusion or active efflux—and rationally design next-generation molecules, like spirocyclic compounds, that are better equipped to cross the cellular barrier and reach their targets.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Wikipedia. Polar surface area. Wikipedia. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
Grokipedia. Polar surface area. Grokipedia. [Link]
-
Unknown. Caco2 assay protocol. Unknown Source. [Link]
-
GARDP Revive. Polar surface area (PSA). GARDP Revive. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
PubMed Central. In Vitro Methods for Measuring the Permeability of Cell Monolayers. PubMed Central. [Link]
-
Technology Networks. pampa-permeability-assay.pdf. Technology Networks. [Link]
-
Coohom. Why Building 3D Models of Compounds is Important. Coohom. [Link]
-
Evotec. Caco-2 Permeability Assay. Evotec. [Link]
-
Drug Discovery News. The power of structure-based drug design. Drug Discovery News. [Link]
-
Creative Bioarray. Caco-2 permeability assay. Creative Bioarray. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
-
ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
-
Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Wikidot. [Link]
-
GARDP Revive. Lipinski's Rule of 5. GARDP Revive. [Link]
-
Wikipedia. Lipinski's rule of five. Wikipedia. [Link]
-
Grokipedia. Lipinski's rule of five. Grokipedia. [Link]
-
Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
-
ResearchGate. Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
-
ResearchGate. What Has Polar Surface Area Ever Done for Drug Discovery?. ResearchGate. [Link]
-
Taylor & Francis. Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
-
PubMed. Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
ACS Publications. Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. ACS Publications. [Link]
-
YouTube. ADME & Lipinski's rules for drugs. YouTube. [Link]
-
Bio-protocol. In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. Bio-protocol. [Link]
-
NCBI. Methods for Measuring Permeability. NCBI. [Link]
-
YouTube. What Role Does Molecular Shape Play In Drug Design?. YouTube. [Link]
-
ACS Publications. Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ACS Publications. [Link]
-
PubMed Central. Modelling three-dimensional protein structures for applications in drug design. PubMed Central. [Link]
-
R Discovery. Correlation of Drug Absorption with Molecular Surface Properties. R Discovery. [Link]
-
Allied Academies. The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview. Allied Academies. [Link]
-
PubMed Central. Evaluation of 3-Dimensionality in Approved and Experimental Drug Space. PubMed Central. [Link]
-
MDPI. Symmetry and Asymmetry in Medicinal Chemistry. MDPI. [Link]
-
PubMed Central. Cell Permeability of Isomeric Macrocycles: Predictions and NMR Studies. PubMed Central. [Link]
-
ResearchGate. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ResearchGate. [Link]
-
ResearchGate. How Big Is Too Big for Cell Permeability?. ResearchGate. [Link]
-
SpringerLink. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Polar surface area - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Polar surface area (PSA) – REVIVE [revive.gardp.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 16. 3-D Molecules Move into the Fast Lane | Pfizer [pfizer.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 19. enamine.net [enamine.net]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 23. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Permeability of Isomeric Macrocycles: Predictions and NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine
An Essential Safety and Operations Manual for Laboratory Professionals
As a novel compound, 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine presents unique handling challenges. While a specific Safety Data Sheet (SDS) for this molecule is not yet widely available, a thorough understanding of its structural components—a spirocyclic diether and a primary amine—provides the foundation for a robust safety protocol. This guide synthesizes established procedures for handling similar chemical classes to ensure the well-being of researchers and the integrity of your work.
I. Understanding the Hazard Landscape
The primary hazards associated with 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine are derived from its amine functional group and its potential as a skin and eye irritant, a characteristic common to many spirocyclic compounds and amines. A closely related structure, 5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride, is classified as a skin and eye irritant and may cause respiratory irritation[1]. Another related compound, 2-Bromo-5,8-dioxaspiro[3.4]octane, is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye and skin irritation[2]. Therefore, it is prudent to treat 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine with a high degree of caution.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation or burns.
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.
-
Toxicity: Potential for harm if ingested, absorbed through the skin, or inhaled.
II. Your Armor: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for handling 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine.
| PPE Category | Item | Specifications |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times to protect from splashes. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for any signs of degradation or perforation before each use. |
| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned to provide maximum coverage. |
| Chemical-Resistant Apron | To be worn over the lab coat for an additional layer of protection against spills. | |
| Closed-toe Shoes | Shoes must fully cover the feet; perforated shoes or sandals are not permitted. | |
| Respiratory Protection | Respirator | A respirator may be necessary if working in an area with inadequate ventilation or where airborne exposure is possible.[3][4] |
III. The Workflow: Safe Handling from Receipt to Disposal
Adherence to a strict, step-by-step protocol is paramount for safe handling.
Caption: Safe Handling Workflow for 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine.
Step-by-Step Handling Protocol:
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all necessary PPE is readily available and in good condition.[4]
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Always handle 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine within a certified chemical fume hood to minimize inhalation exposure.
-
Wear the prescribed PPE as detailed in the table above.
-
When transferring the chemical, use caution to avoid splashes and the generation of aerosols.
-
For transfers of air- and moisture-sensitive reagents, the use of syringes or cannulas is recommended.[5]
-
-
Storage:
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spills: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Dispose of the absorbent material in a sealed container as hazardous waste. Prevent the spill from entering drains.[7]
-
IV. Responsible Disposal
All waste containing 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine, including contaminated consumables and absorbent materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of waste through your institution's designated hazardous waste management program. Do not dispose of it down the drain or in regular trash.[7]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate 5,8-Dioxaspiro[3.4]octan-2-ylmethanamine into your research endeavors.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
- Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Vertex AI Search.
- Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. (n.d.). Benchchem.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- Safety Data Sheet. (n.d.).
- Safety Data Sheet. (2025, July 15). Angene Chemical.
- MSDS of 2-(bromomethyl)-5,8-dioxaspiro[3.4]octane. (n.d.).
- Safety Data Sheet. (n.d.).
- Safety Data Sheet. (2025, September 25). CymitQuimica.
- The Safe Use of Pyrophoric Reagents. (n.d.).
- 2-Bromo-5,8-dioxaspiro[3.4]octane. (n.d.). PubChem.
- 2-Bromo-5,8-dioxaspiro[3.4]octane. (n.d.). Smolecule.
- Procedures for Safe Use of Pyrophoric Liquid Reagents. (n.d.). UCLA – Chemistry and Biochemistry.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- Safe Handling of Cannulas and Needles in Chemistry Laboratories. (2022, January 5). ACS Chemical Health & Safety.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 2-Bromo-5,8-dioxaspiro[3.4]octane | C6H9BrO2 | CID 67004316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
